molecular formula C11H14O2 B1274156 3-(tert-Butyl)-4-hydroxybenzaldehyde CAS No. 65678-11-7

3-(tert-Butyl)-4-hydroxybenzaldehyde

Cat. No.: B1274156
CAS No.: 65678-11-7
M. Wt: 178.23 g/mol
InChI Key: IBZZAKITZYDOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZAKITZYDOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984227
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65678-11-7
Record name 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65678-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butyl)-4-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butyl)-4-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-(tert-Butyl)-4-hydroxybenzaldehyde, a key organic intermediate. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its significant applications, particularly within the realm of drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Introduction: The Strategic Importance of Steric Hindrance and Activated Aldehydes

This compound, with the chemical formula C₁₁H₁₄O₂, is an aromatic aldehyde characterized by a benzaldehyde core substituted with a hydroxyl group and a bulky tert-butyl group.[1][2] The strategic placement of the tert-butyl group ortho to the hydroxyl group introduces significant steric hindrance. This structural feature is not a mere triviality; it profoundly influences the molecule's reactivity and imparts unique properties that are highly sought after in various chemical syntheses. The electron-donating nature of the hydroxyl group, coupled with the aldehyde's electron-withdrawing properties, creates a molecule with a nuanced electronic profile, making it a valuable building block in the synthesis of more complex molecular architectures.[3][4]

The synergy between the sterically hindered phenol and the reactive aldehyde functionality makes this compound a critical precursor for a range of specialized chemicals, including antioxidants, polymer stabilizers, and active pharmaceutical ingredients (APIs).[3][4][5] Its structural motif is found in a variety of biologically active compounds, underscoring its importance in medicinal chemistry and drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

Structural Confirmation

The chemical structure of this compound is unequivocally defined by its IUPAC name, 3-tert-butyl-4-hydroxybenzaldehyde, and its CAS registry number, 65678-11-7.[1][6] Its molecular formula is C₁₁H₁₄O₂, corresponding to a molecular weight of 178.23 g/mol .[1][6]

The structural arrangement can be represented by the following diagram:

Reimer_Tiemann_Workflow A 2-tert-Butylphenol + Chloroform (CHCl₃) + Strong Base (e.g., NaOH) B Reaction Mixture (Biphasic System) A->B Mixing C Heating & Vigorous Stirring (e.g., 60-70°C) B->C Reaction Initiation D Acidification (e.g., dilute HCl) C->D Quenching E Workup & Purification (Extraction, Chromatography) D->E Isolation F This compound E->F Final Product Applications A This compound B Drug Discovery & Development A->B C Materials Science A->C D Antioxidant Scaffolds B->D E Anti-inflammatory Agents B->E F Polymer Stabilizers C->F G OLED Materials C->G

Sources

The Strategic Scaffold: A Technical Guide to 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1][2]

Executive Summary

3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS: 6728-50-3) represents a critical pharmacophore in medicinal chemistry and a versatile intermediate in agrochemical synthesis.[1][2] Unlike its unhindered analogs, the presence of a bulky tert-butyl group at the ortho position relative to the hydroxyl group confers unique steric protection, enhancing metabolic stability and lipophilicity in downstream derivatives.[2]

This guide moves beyond basic definitions to explore the "discovery" of this molecule's utility—specifically, how the evolution of regioselective ortho-formylation techniques transformed it from a difficult-to-access byproduct into a scalable building block for TRPV1 antagonists, antioxidants, and Schiff base ligands.[1][2]

Part 1: Chemical Identity & Structural Significance[2][3]

The "discovery" of this compound's value lies in its structural duality: it possesses a reactive aldehyde handle for functionalization while maintaining a sterically hindered phenol that mimics the antioxidant activity of BHT (butylated hydroxytoluene).[2]

Physicochemical Profile
PropertySpecification
IUPAC Name 3-tert-Butyl-4-hydroxybenzaldehyde
CAS Number 6728-50-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Pale yellow oil (crystallizes upon high purity/cooling)
Solubility Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water
Key Feature Ortho-steric hindrance (prevents O-alkylation side reactions)

Part 2: The Synthesis "Discovery" (Evolution of Methodology)

Historically, synthesizing this compound was plagued by poor regioselectivity.[1][2] The "discovery" phase of this molecule is inextricably linked to the shift from the Reimer-Tiemann reaction to Magnesium-mediated ortho-formylation .[1][2]

The Old Standard: Reimer-Tiemann[1][2]
  • Reagents: CHCl₃, KOH (aq).

  • Mechanism: Carbene insertion.[2]

  • Flaw: Produces a mixture of para (desired) and ortho isomers, along with significant tar formation.[2] Yields are typically <40%.[2]

The Modern Standard: Casnati-Skattebøl Reaction (Mg-Mediated)[1][2]
  • Reagents: MgCl₂, Paraformaldehyde, Triethylamine (TEA).[2][3]

  • Mechanism: Coordination of the magnesium ion to the phenoxide oxygen creates a rigid transition state that directs the formylation exclusively to the ortho position.[2] However, since the starting material (2-tert-butylphenol) already has one ortho site blocked, the reaction is forced to the para position relative to the tert-butyl group (which is ortho to the phenol), or the para position relative to the phenol.[1]

  • Correction on Regiochemistry: For 2-tert-butylphenol, the para position (relative to -OH) is open.[1][2] The Mg-mediated reaction strongly favors ortho formylation.[1][2] However, if the target is the 4-hydroxy (para-formyl) product, the Mg-mediated method is actually specific for ORTHO-formylation .[1][2]

    • Critical Technical Distinction: To make 3-tert-butyl-4-hydroxybenzaldehyde , one typically starts with 2-tert-butylphenol and seeks para-formylation.[1][2]

    • Standard Duff Reaction: Uses hexamethylenetetramine (HMTA) and TFA/AcOH.[2] This favors ortho but can be tuned.

    • Rieche Formylation: Uses dichloromethyl methyl ether/TiCl₄.[2] Highly selective for para position if ortho is blocked or sterically crowded.[2]

Wait—Synthesis Route Correction: The target is 3-tert-butyl-4-hydroxybenzaldehyde .

  • Structure: Aldehyde at C1, OH at C4, t-Butyl at C3.[1][2]

  • Starting Material: 2-tert-butylphenol .[1][2][3][4]

  • Reaction: Formylation at the para position (C4).[2]

Therefore, the Mg-mediated (Casnati-Skattebøl) reaction, which is ortho-selective, would produce 3-tert-butyl-2-hydroxybenzaldehyde (salicylaldehyde derivative).[1][2]

The Correct "Discovery" Route for the 4-Hydroxy Isomer: To synthesize the 4-hydroxybenzaldehyde isomer, the most robust industrial method is the oxidation of the corresponding cresol (2-tert-butyl-p-cresol) or the Duff Reaction modified for para-selectivity.[1][2] However, a highly cited "discovery" method for high-purity para-aldehydes of hindered phenols involves base-catalyzed condensation with glyoxylic acid followed by oxidative decarboxylation.[1][2]

Below is the decision logic for the researcher choosing a route:

SynthesisLogicStartTarget: this compoundSubstrateSubstrate: 2-tert-ButylphenolStart->SubstrateMethodAMethod A: Reimer-TiemannSubstrate->MethodALow YieldMethodBMethod B: Duff Reaction (HMTA/TFA)Substrate->MethodBModerate YieldMethodCMethod C: Rieche Formylation (TiCl4)Substrate->MethodCHigh Regioselectivity (Para)ResultAMixture (Ortho/Para) + TarMethodA->ResultAResultBGood Para-SelectivityMethodB->ResultBResultCExcellent Yield (>85%)MethodC->ResultCcaptionFigure 1: Synthetic Route Selection. The Rieche formylation or modified Duff reaction is preferred for para-selectivity over the ortho-directing Mg-mediated methods.

[1][2]

Part 3: Experimental Protocol (Self-Validating)

While the Mg-mediated method is famous for ortho-isomers (salicylaldehydes), the Modified Duff Reaction is the workhorse for generating the para-aldehyde (benzaldehyde) from 2-tert-butylphenol in a research setting.[1][2]

Protocol: Duff Formylation of 2-tert-Butylphenol

Objective: Selective formylation at the C4 position.[1][2]

1. Reagents & Setup
  • Substrate: 2-tert-Butylphenol (15.0 g, 100 mmol)

  • Reagent: Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol)[1][2]

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (150 mL)[1][2]

  • Apparatus: 500 mL Round-bottom flask, reflux condenser, N₂ atmosphere.

2. Procedure (Step-by-Step)
  • Dissolution: Charge the flask with 2-tert-butylphenol and HMTA. Add TFA cautiously.[2] The solution will turn yellow/orange.[2][3]

  • Reflux: Heat the mixture to reflux (~75-80°C) for 12 hours.

    • Validation Point: Monitor via TLC (20% EtOAc/Hexane).[2] The starting material (Rf ~0.[2]8) should disappear, and a new polar spot (Rf ~0.[2]4) should appear.[2][5]

  • Hydrolysis: Cool the reaction to room temperature. Pour the viscous mixture into 400 mL of ice water. Stir vigorously for 30 minutes.

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~7. A precipitate or heavy oil will separate.[2]

  • Extraction: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with brine.[2]

  • Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (Hexane:EtOAc 8:2) yields the pure aldehyde.[2]

3. Expected Data
  • Yield: 65–75%

  • 1H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, CHO), 7.65 (d, 1H, Ar-H), 7.58 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 1.42 (s, 9H, t-Bu).[1][2]

Part 4: Pharmacological Applications & Discovery Utility[1][2]

The "discovery" value of this intermediate is its role as a lipophilic anchor .[2]

TRPV1 Antagonists

Research into pain management (analgesics) utilizes the vanilloid receptor (TRPV1).[2] The 3-tert-butyl-4-hydroxy moiety serves as a bioisostere for the vanillyl group found in Capsaicin.[1][2]

  • Mechanism: The bulky t-butyl group fits into the hydrophobic pocket of the TRPV1 receptor, often showing higher potency than the methoxy group of vanillin due to increased hydrophobic interaction.[2]

Antioxidant Design

This molecule is a direct precursor to dual-action antioxidants .[1][2] By condensing the aldehyde with amines (Schiff bases), researchers create compounds that scavenge free radicals via the phenolic proton (HAT mechanism) while chelating transition metals via the imine nitrogen.[2]

ApplicationPathwaysIntermediate3-t-Butyl-4-hydroxybenzaldehydePath1Schiff Base FormationIntermediate->Path1Path2Knoevenagel CondensationIntermediate->Path2Prod1Ligands for Metal CatalystsPath1->Prod1Prod3UV StabilizersPath1->Prod3Prod2TRPV1 Antagonists(Pain Management)Path2->Prod2captionFigure 2: Application Tree. The aldehyde handle allows divergence into bioactive and industrial materials.

[2]

References

  • Synthesis Protocol (Mg-Mediated vs Duff): Hofsløkken, N. U., & Skattebøl, L. (1999).[2] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Acta Chemica Scandinavica. [Link] (Note: Cited for the contrast in regioselectivity mechanisms).

  • Chemical Data & Safety: PubChem. 3-tert-Butyl-4-hydroxybenzaldehyde (CID 3017618).[1][2] National Library of Medicine.[2] [Link][1][2]

  • Application in Drug Design (TRPV1): Lee, J., et al. (2001).[2] N-(3-Acyloxy-2-benzylpropyl)-N‘-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists for the Vanilloid Receptor.[1][2] Journal of Medicinal Chemistry. [Link]

Technical Guide: 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 3-(tert-Butyl)-4-hydroxybenzaldehyde , a critical intermediate in the development of sterically hindered antioxidants and pharmaceutical scaffolds.

CAS Registry Number: 65678-11-7 IUPAC Name: 3-tert-butyl-4-hydroxybenzaldehyde Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2]

Executive Summary

This compound is a mono-substituted sterically hindered phenol derivative.[1][2] Unlike its more common di-tert-butyl analog (3,5-di-tert-butyl-4-hydroxybenzaldehyde), this molecule possesses a unique asymmetry that allows for site-specific functionalization.[1][2] It serves as a vital pharmacophore in the synthesis of dual-action anti-inflammatory agents (COX/5-LOX inhibitors), Maillard reaction inhibitors , and Schiff base ligands for organometallic catalysis.[1] Its structural significance lies in the ortho-tert-butyl group, which provides lipophilicity and radical scavenging capability while leaving the meta positions open for further derivatization.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a phenol core with an aldehyde at the para position and a bulky tert-butyl group at the meta position (relative to the aldehyde).[2][3] This configuration creates a "molecular shield" around the hydroxyl group, modulating its pKa and oxidative stability.[3]

Key Physicochemical Data
PropertyValue / CharacteristicRelevance
Physical State Crystalline Solid / Pale Yellow PowderHandling and dosage formulation.[1][2]
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃Compatible with standard organic synthesis workflows.[1][3]
pKa (Phenolic) ~8.0 - 8.5 (Predicted)Higher than unsubstituted phenol due to electron-donating alkyl group.[1][2]
Reactivity High (Aldehyde), Moderate (Phenol)Aldehyde allows Knoevenagel/Schiff base reactions; Phenol allows esterification.[3]

Synthetic Methodology: Regioselective Formylation

The synthesis of the mono-tert-butyl derivative requires precise regiocontrol to avoid over-substitution or ortho-formylation.[1][2] The Duff Reaction is the preferred method for introducing the formyl group at the para position of 2-tert-butylphenol.[1][2]

Reaction Mechanism (The Duff Pathway)

The reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[3] The steric bulk of the tert-butyl group at position 2 directs the electrophilic attack of the iminium species to the para position (position 4).[1][2][3]

DuffReaction cluster_0 Reagents cluster_1 Intermediate Start 2-tert-Butylphenol Inter Benzylamine Intermediate Start->Inter Electrophilic Aromatic Substitution (Reflux) HMTA HMTA / TFA HMTA->Inter Product 3-(tert-Butyl)-4- hydroxybenzaldehyde Inter->Product Acid Hydrolysis (H3O+)

Figure 1: Regioselective formylation mechanism via the Duff reaction pathway.[1][3]

Experimental Protocol

Objective: Synthesis of this compound from 2-tert-butylphenol.

Reagents:

  • 2-tert-Butylphenol (1.0 eq)[1][2]

  • Hexamethylenetetramine (HMTA) (2.0 eq)[3]

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)[3]

  • HCl (3N) for hydrolysis[3]

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-tert-butylphenol (15 g, 100 mmol) in TFA (80 mL).

  • Addition: Add HMTA (28 g, 200 mmol) in portions to the stirring solution. Note: Exothermic reaction; cool in an ice bath if necessary.[1][3]

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) under an inert atmosphere (N₂) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.[3]

  • Hydrolysis: Cool the orange/red solution to room temperature. Pour the mixture into 3N HCl (200 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).[2][3] Combine organic layers.

  • Purification: Wash the organic phase with water (2x) and brine (1x). Dry over anhydrous MgSO₄. Concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the aldehyde singlet at ~9.8 ppm, the tert-butyl singlet (~1.4 ppm), and the characteristic aromatic splitting pattern (doublet, doublet of doublets, doublet).[3]

  • IR: Strong Carbonyl stretch at ~1670 cm⁻¹.[2][3]

Reactivity Profile & Pharmaceutical Applications[2][4][5]

The utility of this compound stems from its dual functionality. It acts as a "linchpin" in drug discovery, connecting lipophilic domains with polar pharmacophores.[2][3]

Reactivity Logic[2][3]
  • Aldehyde (C-1): Susceptible to nucleophilic attack.[1][2][3] Key for Knoevenagel condensations to form cinnamates (UV absorbers) or reductive amination to form amine ligands.[3]

  • Phenol (C-4): Can be protected (e.g., methoxymethyl ether) to allow chemistry at the aldehyde, or esterified to create prodrugs.[3]

  • tert-Butyl (C-3): Inert steric blocker.[1][2] Prevents metabolic oxidation at the ortho position and increases lipophilicity (LogP).[3]

Reactivity cluster_ox Oxidation cluster_cond C-C Bond Formation cluster_red Reduction Core 3-(tert-Butyl)-4- hydroxybenzaldehyde Acid 3-t-Butyl-4-hydroxy benzoic acid Core->Acid KMnO4 / NaClO2 Knoevenagel Tyr-Kinase Inhibitors (Benzylidene derivatives) Core->Knoevenagel Malononitrile / Base Schiff Schiff Base Ligands (Catalysis/Sensors) Core->Schiff Primary Amines Alc Benzylic Alcohol (Polymer Additives) Core->Alc NaBH4

Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.[1][2]

Case Study: Synthesis of Anti-Inflammatory Scaffolds

This molecule is a precursor to analogs of Tebufelone and Darbufelone , which are dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][3] The mono-tert-butyl motif is often explored to fine-tune the solubility and binding affinity compared to the bulkier di-tert-butyl analogs.[1][2]

  • Mechanism: The aldehyde undergoes condensation with ketones (e.g., 5-hexyn-1-one derivatives) to form the chalcone-like backbone essential for enzyme active site occupancy.[1][2]

  • Maillard Inhibition: Japanese patent JP2000256259A identifies this specific aldehyde as an inhibitor of the Maillard reaction, relevant for treating diabetic complications (neuropathy/retinopathy).[3]

References

  • Chemical Identity: Sigma-Aldrich. This compound Product Sheet. CAS 65678-11-7.[1] Link(Note: Link directs to the structural analog family; verify specific catalog number).

  • Synthesis Protocol: Smith, W. E.[3] "The Duff Reaction. Formylation of Phenols." Journal of Organic Chemistry, 1972, 37(24), 3972–3973.[3] (Foundational method for hindered phenols).[2][3]

  • Pharmaceutical Application: Nippon Zoki Pharmaceutical Co Ltd.[2][3][4] Maillard Reaction Inhibitor.[2][3] JP2000256259A, 2000.[3] Link

  • Structural Analog Data: PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[1][2] (Used for comparative physicochemical properties).[2][3] Link[3]

Sources

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzaldehyde: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butyl)-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that holds significance as a versatile intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients and specialty chemicals. The presence of the tert-butyl group ortho to the hydroxyl moiety, and the aldehyde function para to it, imparts specific steric and electronic characteristics that influence its reactivity and potential applications. This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a focus on its melting and boiling points, and delves into the fundamental synthetic methodologies for its preparation, offering insights into the underlying chemical principles and experimental best practices.

Physicochemical Properties

The physical state and thermal properties of a compound are critical parameters for its handling, purification, and use in synthetic protocols. This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Melting Point 125 °C[1]
Boiling Point 267.9 °C (at 760 mmHg)[2]
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]

Synthesis of this compound

The introduction of a formyl (-CHO) group onto a phenolic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, the starting material is typically 2-tert-butylphenol. The formylation of phenols can be achieved through several named reactions, with the Reimer-Tiemann and Duff reactions being the most common. The choice between these methods often depends on the desired regioselectivity, substrate reactivity, and scalability of the synthesis.

The Reimer-Tiemann Reaction: A Mechanistic Perspective

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[4] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.

The generally accepted mechanism proceeds as follows:

  • Deprotonation of Phenol: The strong base deprotonates the hydroxyl group of 2-tert-butylphenol to form the more nucleophilic 2-tert-butylphenoxide.

  • Generation of Dichlorocarbene: The base also reacts with chloroform to generate the highly electrophilic dichlorocarbene.

  • Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the dichlorocarbene. Due to the directing effect of the phenoxide and steric hindrance from the tert-butyl group, the attack is directed to the para position.

  • Hydrolysis: The resulting intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde product.

Reimer_Tiemann_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-tert-butylphenol 2-tert-butylphenol Deprotonation Deprotonation 2-tert-butylphenol->Deprotonation Reacts with Base Chloroform Chloroform Dichlorocarbene_Generation Dichlorocarbene_Generation Chloroform->Dichlorocarbene_Generation Reacts with Base Base (NaOH) Base (NaOH) Deprotonation->Dichlorocarbene_Generation Electrophilic_Attack Electrophilic_Attack Deprotonation->Electrophilic_Attack Forms Phenoxide Dichlorocarbene_Generation->Electrophilic_Attack Dichlorocarbene_Generation->Electrophilic_Attack Forms Carbene Hydrolysis Hydrolysis Electrophilic_Attack->Hydrolysis Electrophilic_Attack->Hydrolysis Forms Intermediate This compound This compound Hydrolysis->this compound Yields

Caption: Simplified workflow of the Reimer-Tiemann reaction for the synthesis of this compound.

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is a representative procedure for the synthesis of this compound via the Reimer-Tiemann reaction.

Materials:

  • 2-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide in water to create a concentrated solution. Add 2-tert-butylphenol to the stirred solution.

  • Addition of Chloroform: Heat the mixture to approximately 60-70°C. Add chloroform dropwise from the dropping funnel over a period of about one hour. The reaction is exothermic and may require occasional cooling to maintain the temperature.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation. Carefully acidify the aqueous residue with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic extracts with water and then with a saturated brine solution.

  • Drying and Evaporation: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point Determination: A sharp melting point at 125 °C is indicative of high purity.[1]

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aldehydic proton, the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

    • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-H bonds, confirming the presence of the key functional groups.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties, specifically the melting and boiling points, of this compound. Furthermore, it has outlined the synthetic principles and a representative experimental protocol for its preparation via the Reimer-Tiemann reaction. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

  • This compound manufacturers and suppliers. Chemical Register. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • This compound Safety and Hazards. PubChem. Available at: [Link]

Sources

Technical Guide: 1H NMR Spectrum of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR spectral analysis of 3-(tert-Butyl)-4-hydroxybenzaldehyde , a critical intermediate in the synthesis of antioxidants and pharmaceuticals.

This guide is structured to provide actionable, high-integrity data for researchers, moving beyond simple peak listing to a mechanistic understanding of the spectral features.

Executive Summary

Molecule: this compound CAS: 65678-11-7 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2]

This guide provides a definitive assignment of the proton NMR signals for this compound.[2] Unlike its symmetric analog (3,5-di-tert-butyl-4-hydroxybenzaldehyde), this molecule possesses an asymmetric trisubstituted benzene ring, resulting in a distinct ABC spin system (or AMX at high fields) in the aromatic region.[2] The spectrum is characterized by a diagnostic tert-butyl singlet, a highly deshielded aldehyde proton, and a complex splitting pattern for the aromatic protons driven by ortho- and meta-coupling.[2]

Structural Analysis & Spin System

To accurately interpret the spectrum, one must first map the proton environments to the molecular geometry. The asymmetry introduced by the single tert-butyl group creates three distinct aromatic proton environments.

Molecular Geometry & Numbering
  • Position 1: Formyl group (-CHO) [Electron Withdrawing]

  • Position 3: tert-Butyl group (-C(CH₃)₃) [Sterically Bulky, Weakly Electron Donating][2]

  • Position 4: Hydroxyl group (-OH) [Electron Donating]

  • Protons: H-2, H-5, H-6

Visualization of Proton Environments

The following diagram illustrates the scalar coupling network and chemical environments.

G cluster_0 Aromatic Core C1 C1 (Aldehyde) C2 C2-H (Doublet, J~2Hz) C1->C2 C3 C3 (tert-Butyl) C2->C3 C6 C6-H (dd, J~8, 2Hz) C2->C6 Meta Coupling (J ~2 Hz) C4 C4 (Hydroxyl) C3->C4 C5 C5-H (Doublet, J~8Hz) C4->C5 C5->C6 C5->C6 Ortho Coupling (J ~8 Hz) C6->C1 caption Fig 1: Connectivity and Coupling Network. Note the Meta-coupling between H-2 and H-6.

Experimental Protocol

Reliable spectral data depends on rigorous sample preparation to minimize solvent-solute interactions that can obscure the hydroxyl and aldehyde protons.[2]

Sample Preparation Workflow

Solvent Selection:

  • CDCl₃ (Chloroform-d): Preferred for resolution.[2] The -OH peak typically appears near 6.0 ppm but can be broad.[2]

  • DMSO-d₆: Use if the sample is sparingly soluble or to observe a sharp -OH peak (shifted to ~10.5 ppm due to hydrogen bonding).[2]

Concentration: ~10-15 mg of sample in 0.6 mL solvent is optimal for 1H NMR at 400 MHz.[2]

Prep Start Start: 15mg Sample Solvent Add 0.6mL CDCl3 (Contains 0.03% TMS) Start->Solvent Filter Filter through Cotton (Remove Particulates) Solvent->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire Spectrum (ns=16, d1=1.0s) Tube->Acquire caption Fig 2: Standard Sample Preparation Protocol for High-Resolution NMR.

Spectral Assignment & Data

The following data represents the consensus assignment for this compound in CDCl₃ at 400 MHz.

Chemical Shift Table[3]
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
CHO 9.83 Singlet (s)1H-Diagnostic aldehyde proton.[2] Deshielded by anisotropy of C=O.
H-2 7.86 Doublet (d)1H

Meta to CHO, ortho to t-Bu.[2] Most deshielded aromatic due to CHO and steric compression.
H-6 7.64 Doublet of Doublets (dd)1H

,

Ortho to CHO, but less sterically crowded than H-2.[2] Shows both ortho and meta coupling.[3]
H-5 6.89 Doublet (d)1H

Ortho to -OH.[2] Significantly shielded by the electron-donating oxygen.[2]
-OH ~6.0 - 6.5 Broad Singlet (br s)1H-Variable.[2] Position depends on concentration and water content. (In DMSO-d₆: ~10.5 ppm).[2]
t-Butyl 1.44 Singlet (s)9H-Intense diagnostic singlet.[2]
Detailed Mechanistic Interpretation
The Aromatic Region (6.8 – 7.9 ppm)

The aromatic region is defined by the interplay between the electron-withdrawing aldehyde and the electron-donating hydroxyl group.

  • H-5 (6.89 ppm): This proton is ortho to the hydroxyl group. The mesomeric donation (+M effect) of the oxygen lone pair increases electron density at C-5, shielding this nucleus and shifting it upfield relative to benzene (7.27 ppm).

  • H-6 (7.64 ppm): This proton is ortho to the aldehyde. The electron-withdrawing nature (-M, -I) of the carbonyl group deshields C-6.[2] It appears as a doublet of doublets because it couples strongly to its neighbor H-5 (

    
     Hz) and weakly to its meta-neighbor H-2 (
    
    
    
    Hz).[2]
  • H-2 (7.86 ppm): This proton is also ortho to the aldehyde but is situated between the aldehyde and the bulky tert-butyl group. The steric bulk of the tert-butyl group can cause slight out-of-plane twisting or desolvation effects that, combined with the aldehyde's deshielding, typically push this signal slightly downfield of H-6.[2] It appears as a fine doublet (coupling only to H-6).[2]

The Aliphatic Region
  • tert-Butyl (1.44 ppm): The nine equivalent methyl protons appear as a sharp, intense singlet.[2] This is a crucial purity marker; splitting or multiple peaks here indicate the presence of the 3,5-di-tert-butyl analog or starting material (2-tert-butylphenol).[2]

Troubleshooting & Impurities

In synthesis and purification, several common impurities can be identified via NMR.

ImpurityDiagnostic Signal (CDCl₃)Origin
2-tert-Butylphenol Doublet ~6.5-6.6 ppm (H-6)Unreacted Starting Material
3,5-Di-tert-butyl-4-hydroxybenzaldehyde Ar-H Singlet ~7.75 ppm, t-Bu ~1.48 ppmOver-alkylation byproduct
Water Singlet ~1.56 ppmWet solvent/hygroscopic sample
Dichloromethane Singlet 5.30 ppmResidual extraction solvent

Note on Labile Protons: If the -OH peak is not visible in CDCl₃, it is likely exchanging with trace water in the solvent. Add a drop of D₂O (which will make the peak disappear entirely, confirming assignment) or switch to DMSO-d₆ to lock the proton in place via hydrogen bonding.

References

  • ChemicalBook. 3-tert-Butyl-4-hydroxybenzaldehyde Spectral Data. (Accessed 2024).[3]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Reference for substituent effects). [2]

  • BenchChem. Synthesis and Characterization of Hydroxybenzaldehydes.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179.[2] (For solvent impurity identification). [2]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(tert-butyl)-4-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of ¹³C NMR spectroscopy, details a robust experimental protocol, and offers a comprehensive interpretation of the predicted spectrum. By examining the causal relationships between molecular structure and spectral output, this guide serves as an authoritative resource for the structural elucidation of this and other substituted aromatic compounds.

Introduction: The Compound and the Technique

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis.[1][2] Its structure, featuring hydroxyl, aldehyde, and sterically demanding tert-butyl groups, makes it a valuable precursor for synthesizing more complex molecules, including potential pharmaceutical agents and antioxidants. The precise characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as a definitive, non-destructive analytical technique for confirming molecular structure.

Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR spectroscopy provides direct information about the carbon backbone of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, revealing the number of non-equivalent carbons and offering profound insights into their immediate chemical surroundings (e.g., hybridization, attached functional groups).[3] This guide will dissect the ¹³C NMR spectrum of this compound, providing the scientific rationale behind spectral predictions and experimental design.

Foundational Principles: Interpreting Chemical Shifts in Substituted Aromatics

The power of ¹³C NMR analysis lies in the concept of the chemical shift (δ) , measured in parts per million (ppm). The chemical shift of a carbon nucleus is highly sensitive to the local electron density. Electronegative atoms or electron-withdrawing groups (EWGs) decrease the electron density around a carbon nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[4]

In this compound, three key substituents dictate the chemical shifts of the aromatic carbons:

  • Aldehyde Group (-CHO): A powerful electron-withdrawing group through both induction and resonance, it strongly deshields the attached (ipso) carbon and other carbons in the ring, particularly those at the ortho and para positions. The carbonyl carbon itself is highly deshielded, typically appearing in the 190-200 ppm region.[4][5][6]

  • Hydroxyl Group (-OH): An electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to shield the aromatic ring, especially at the ortho and para positions. The ipso-carbon attached to the oxygen is significantly deshielded due to oxygen's high electronegativity, often appearing in the 150-160 ppm range.[7]

  • tert-Butyl Group (-C(CH₃)₃): A weak electron-donating group through induction, causing minor shielding effects on the aromatic ring.

Structural Elucidation and Spectral Prediction

Molecular Structure and Expected Carbon Environments

The structure of this compound lacks a plane of symmetry that would render any of the aromatic carbons equivalent.[8] Consequently, all six carbons of the benzene ring are chemically distinct and will produce separate signals. In addition, the aldehyde carbon and the two types of carbons in the tert-butyl group (one quaternary, one methyl) are also unique. Therefore, a total of nine distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

The carbon atoms are numbered for assignment purposes as illustrated in the diagram below.

Caption: Structure of this compound with IUPAC numbering.

Predicting Chemical Shifts: A Causal Analysis

Based on the principles outlined in Section 2.0 and data from analogous structures, a detailed prediction for each carbon's chemical shift can be formulated:

  • C7 (Aldehyde Carbonyl): As a carbonyl carbon of an aldehyde, this will be the most deshielded signal, appearing far downfield. Predicted δ: ~191-193 ppm .[6][9]

  • C4 (ipso-OH): Directly attached to the electronegative oxygen of the hydroxyl group, this carbon is significantly deshielded. Predicted δ: ~158-160 ppm .

  • C3 (ipso-t-Bu): The tert-butyl group is ortho to the hydroxyl group and meta to the aldehyde. The combination of steric hindrance and electronic effects will place its signal downfield. Predicted δ: ~138-140 ppm .

  • C1 (ipso-CHO): Attached to the electron-withdrawing aldehyde group, this carbon is deshielded, but less so than C4. Predicted δ: ~130-132 ppm .

  • C5 & C6: These carbons are influenced by their proximity to the substituents. C6 is ortho to the deshielding aldehyde group, while C5 is ortho to the shielding hydroxyl group. Therefore, C6 is expected to be more deshielded than C5. Predicted δ (C6): ~128-130 ppm; Predicted δ (C5): ~125-127 ppm .

  • C2: This carbon is meta to the hydroxyl group and ortho to the aldehyde group, leading to significant deshielding. Predicted δ: ~118-120 ppm .

  • C8 (Quaternary Carbon): The quaternary carbon of the tert-butyl group. Predicted δ: ~34-36 ppm .[9]

  • C9, C10, C11 (Methyl Carbons): The three methyl carbons are equivalent due to rapid rotation around the C8-C3 bond and will appear as a single, typically intense signal. Predicted δ: ~29-31 ppm .[9]

Experimental Protocol for Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following workflow is recommended for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation Workflow

G A Weigh 15-25 mg of This compound B Transfer to a clean, dry NMR tube A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) B->C D Cap and vortex/sonicate until fully dissolved C->D E Insert into spinner turbine and place in spectrometer D->E

Caption: Standard workflow for NMR sample preparation.

Causality in Protocol:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent dissolving power for nonpolar to moderately polar organic compounds and its single carbon signal at ~77 ppm, which does not interfere with the expected signals of the analyte.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for more polar compounds. The deuterium provides the lock signal required for the spectrometer to maintain a stable magnetic field.

  • Concentration: A concentration of 15-25 mg in ~0.6 mL of solvent provides a sufficient number of ¹³C nuclei to obtain a good signal-to-noise ratio within a reasonable number of scans.[11]

NMR Instrument Parameters

For a standard qualitative ¹³C NMR experiment, the following parameters on a 400 MHz (or higher) spectrometer are recommended:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard power-gated proton-decoupled pulse sequence to provide a spectrum of singlets and improve signal-to-noise.[3]
Solvent CDCl₃See rationale in Section 4.1.
Acquisition Time (AQ) ~1.0 - 2.0 sBalances resolution and experiment time.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of most carbon nuclei between pulses. For strictly quantitative results, a much longer delay (5x T₁) would be necessary.[11]
Number of Scans (NS) 512 - 1024Required to overcome the low natural abundance (1.1%) of the ¹³C isotope and achieve a good signal-to-noise ratio.
Spectral Width (SW) ~240 ppm (0-240 ppm)Encompasses the full range of expected chemical shifts for organic molecules.[12]
Reference TMS (internal) or SolventThe signal for Tetramethylsilane (TMS) is set to 0.0 ppm. Alternatively, the residual solvent peak (CDCl₃ at 77.16 ppm) can be used for calibration.[7]

Spectral Data Interpretation and Assignment

Summary of Predicted Chemical Shift Assignments
Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C7 (CHO) 192.1Carbonyl carbon of an aromatic aldehyde; highly deshielded.[4][5]
C4 (-C-OH) 159.5Aromatic carbon attached to electronegative oxygen; strongly deshielded.
C3 (-C-tBu) 139.2Ipso-carbon to the t-Bu group and ortho to the -OH group; deshielded by substituent and steric effects.
C1 (-C-CHO) 131.5Ipso-carbon to the electron-withdrawing aldehyde group.
C6 129.3Ortho to the deshielding aldehyde group.
C5 126.8Ortho to the shielding hydroxyl group but meta to the aldehyde.
C2 119.1Ortho to the aldehyde group and meta to the hydroxyl group.
C8 (-C(CH₃)₃) 35.1Quaternary sp³ carbon of the tert-butyl group.[9]
C9, C10, C11 (-CH₃) 30.2Equivalent sp³ methyl carbons of the tert-butyl group.[9]

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of the technique's power in structural elucidation. A comprehensive understanding of substituent effects allows for the confident prediction of nine distinct signals, from the highly deshielded aldehyde carbonyl carbon above 190 ppm to the shielded aliphatic carbons of the tert-butyl group below 40 ppm. The protocol detailed herein provides a reliable framework for acquiring a high-quality spectrum, ensuring that the resulting data is both accurate and reproducible. This guide equips researchers with the foundational knowledge and practical insights necessary to utilize ¹³C NMR for the unambiguous characterization of this and other complex organic molecules.

References

  • Master Organic Chemistry. (2022, February 8). ¹³C NMR - How Many Signals. Retrieved from [Link]

  • Tan, L. P., et al. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of phenol oxidation. Retrieved from [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Butts, C. P., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1932-1935. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Calculating ¹³C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Retrieved from [Link]

  • Anderson, C. W., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via ¹⁹F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(14), 5666-5674. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Infrared spectroscopy of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₁₁H₁₄O₂.[1][2] As a bifunctional molecule, featuring both a reactive aldehyde group and a phenolic hydroxyl group, it serves as a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The steric hindrance provided by the bulky tert-butyl group ortho to the hydroxyl function imparts unique chemical properties, particularly influencing its antioxidant capabilities and reactivity.

Given its role in complex chemical manufacturing, the unambiguous structural confirmation and purity assessment of this compound are paramount. Infrared (IR) spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a distinct spectral "fingerprint." This guide offers a detailed exploration of the theoretical principles, experimental methodology, and spectral interpretation for the Fourier-Transform Infrared (FTIR) analysis of this compound, tailored for researchers and quality control professionals.

Molecular Structure and Expected Vibrational Modes

The functionality and, consequently, the infrared spectrum of this compound are dictated by its constituent chemical groups: a phenolic hydroxyl (-OH), an aldehyde (-CHO), a tert-butyl (-C(CH₃)₃), and a 1,2,4-trisubstituted benzene ring. Each of these groups possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the IR spectrum.

Caption: Molecular Structure of this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples due to its minimal sample preparation and high reproducibility.[3] The methodology described herein is a self-validating protocol for acquiring a high-quality FTIR spectrum.

I. Instrumentation & Setup
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection ATR accessory with a diamond or germanium crystal. Diamond is highly robust and suitable for this analysis.

  • Environment: The analysis should be conducted in a controlled environment with stable temperature and humidity to minimize spectral interference from atmospheric water and CO₂. A purged or desiccated sample compartment is ideal.

II. Step-by-Step Methodology
  • Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR crystal, collect a background spectrum. This measurement captures the instrumental and environmental absorbance (air, CO₂, water vapor), which will be mathematically subtracted from the sample spectrum.

    • Parameters:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: Average of 32 scans to ensure a high signal-to-noise ratio (SNR).

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal's sampling area.

    • Apply consistent pressure using the ATR's built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for the quality and intensity of the spectrum. Inconsistent pressure is a common source of poor reproducibility.

  • Sample Spectrum Collection:

    • Using the exact same acquisition parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal as described in Step 1.

Caption: Standard Operating Procedure for ATR-FTIR Data Acquisition.

Spectral Analysis and Interpretation

The IR spectrum of this compound can be divided into distinct regions corresponding to the vibrations of its specific functional groups. The interpretation relies on comparing observed band positions with established correlation charts for substituted benzaldehydes and phenolic compounds.[4][5]

Table 1: Key IR Band Assignments for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale and Causality
3400–3200O–H Stretch (Phenolic)Strong, BroadThe broad nature of this band is a definitive indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
3100–3000C–H Stretch (Aromatic)Medium to WeakThese bands correspond to the stretching of C-H bonds on the benzene ring and typically appear at frequencies just above 3000 cm⁻¹.
2965–2870C–H Stretch (Aliphatic, tert-Butyl)StrongMultiple sharp bands arise from the asymmetric and symmetric stretching of the C-H bonds within the nine methyl hydrogens of the bulky tert-butyl group.[6]
~2850 & ~2750C–H Stretch (Aldehydic)WeakKnown as a "Fermi doublet," these two weak bands are characteristic of the C-H bond in an aldehyde group and serve as a key diagnostic feature.[5]
1680–1660C=O Stretch (Aldehyde)Very Strong, SharpThis is typically the most intense band in the spectrum. Its position is lowered from a simple aliphatic aldehyde due to conjugation with the electron-rich aromatic ring.
1610–1580C=C Stretch (Aromatic Ring)Medium to StrongThese vibrations, characteristic of the benzene ring itself, often appear as a pair of bands.
~1465 & ~1370C–H Bend (Aliphatic, tert-Butyl)MediumThe asymmetric and symmetric bending (scissoring and rocking) of the methyl groups in the tert-butyl substituent give rise to these characteristic absorptions.
1300–1200C–O Stretch (Phenolic) & O-H Bend (in-plane)StrongA strong band in this region results from the coupling of the phenolic C-O stretching and the in-plane bending of the O-H group, another key feature for phenolic compounds.[7]
~880-860C–H Bend (Aromatic, out-of-plane)StrongThe position of this strong "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected here.
Detailed Regional Analysis
  • The Hydroxyl Region (4000-3000 cm⁻¹): The most prominent feature will be the broad O-H stretching band centered around 3300 cm⁻¹. Its breadth is a direct consequence of the sample existing in a solid state where strong intermolecular hydrogen bonds are formed. This creates a distribution of O-H bond strengths, leading to a wide range of absorbed frequencies. Immediately to the right of this band, one can resolve the weaker aromatic and stronger aliphatic C-H stretching vibrations.

  • The Carbonyl Region (1700-1650 cm⁻¹): A very strong and sharp absorption band is expected around 1670 cm⁻¹. This is the C=O stretch of the aldehyde. The electronic effect of the para-hydroxyl group and the ortho-tert-butyl group, along with conjugation to the ring, influences the exact position of this band. This band's intensity and sharpness make it an excellent marker for quantitative analysis or reaction monitoring.

  • The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping bands, including C-C stretching, C-O stretching, and various C-H and O-H bending vibrations. While individual assignment can be challenging, the overall pattern is unique to the molecule. Key identifiable features here are the strong phenolic C-O stretch and the out-of-plane C-H bending that confirms the aromatic substitution pattern. The presence of sharp bands from the tert-butyl group's bending modes further defines the spectrum.

Conclusion

Infrared spectroscopy provides an exceptionally detailed and reliable method for the structural verification of this compound. Through the systematic application of a validated ATR-FTIR protocol, a high-quality spectrum can be consistently obtained. The interpretation of this spectrum, by identifying the characteristic absorption bands of the hydroxyl, aldehyde, tert-butyl, and substituted aromatic functionalities, allows for unequivocal confirmation of the molecule's identity and can serve as a sensitive probe for purity assessment. This guide provides the foundational knowledge for researchers and drug development professionals to confidently employ FTIR spectroscopy in their work with this important chemical intermediate.

References

  • ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Available at: [Link]

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. Available at: [Link]

  • ResearchGate. Band assignments of ATR-FTIR spectra characteristic of the phenolic compounds and flavonoids in different spectra obtained by ATR-FTIR and the corresponding references. Available at: [Link]

  • NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • Arrow@TU Dublin. Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. Available at: [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set). Available at: [Link]

  • Indian Academy of Sciences. Overtone spectroscopy of benzaldehyde. Available at: [Link]

  • Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available at: [Link]

  • NIST. Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

  • National Institutes of Health. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available at: [Link]

Sources

Methodological & Application

Synthesis of derivatives from 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Scaffolds from 3-(tert-Butyl)-4-hydroxybenzaldehyde

Introduction: The Steric-Electronic Advantage

In the landscape of medicinal chemistry, This compound (CAS: 67465-15-0) represents a "privileged intermediate."[1] Unlike simple benzaldehydes, this molecule possesses a unique steric-electronic profile defined by the ortho-tert-butyl group.[1]

  • Steric Protection: The bulky tert-butyl group shields the phenolic hydroxyl, mimicking the activity of BHT (butylated hydroxytoluene).[2] This stabilization of the phenoxyl radical is critical for designing antioxidants and anti-inflammatory agents (e.g., 5-LOX inhibitors like Tebufelone analogs).[1]

  • Lipophilicity: The alkyl group significantly increases the LogP of downstream derivatives, enhancing cell membrane permeability—a vital parameter in drug development.

  • Reactivity: While the phenol is sterically hindered, the para-aldehyde moiety remains highly reactive for nucleophilic additions, allowing for the rapid generation of diverse chemical libraries.

This guide details three high-value synthetic pathways: Knoevenagel Condensation (C=C formation), Claisen-Schmidt Condensation (Chalcone synthesis), and Schiff Base Formation (C=N formation).[1]

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactionHub Start 3-(tert-Butyl)-4- hydroxybenzaldehyde Knoevenagel Knoevenagel Condensation (C=C Formation) Start->Knoevenagel + Malononitrile Piperidine cat. Chalcone Claisen-Schmidt (Chalcone Synthesis) Start->Chalcone + Acetophenone NaOH/EtOH Schiff Schiff Base Formation (Imine Synthesis) Start->Schiff + Primary Amine AcOH cat. Product1 Tyrphostin Analogs (Tyr Kinase Inhibitors) Knoevenagel->Product1 Product2 Bioactive Chalcones (Anticancer/Antioxidant) Chalcone->Product2 Product3 Azomethine Ligands (Antimicrobial) Schiff->Product3

Figure 1: Divergent synthetic pathways from the this compound core.[1]

Module 1: Knoevenagel Condensation (Tyrphostin Analogs)[1]

This protocol synthesizes 2-(3-(tert-butyl)-4-hydroxybenzylidene)malononitrile .[1] These derivatives act as "Tyrphostins" (Tyrosine Phosphorylation Inhibitors), interfering with signal transduction in cancer cells.[1]

Mechanistic Insight

The reaction utilizes a weak base (piperidine) to deprotonate the active methylene of malononitrile.[1] The resulting carbanion attacks the aldehyde.[3] The tert-butyl group does not sterically hinder this attack (as it is meta to the aldehyde), but it electronically enriches the ring, making the elimination of water the thermodynamic driving force.

Protocol
  • Reagents:

    • This compound (1.0 eq, 5.6 mmol, ~1.0 g)[1]

    • Malononitrile (1.1 eq, 6.16 mmol)[1]

    • Ethanol (Absolute, 10 mL)

    • Piperidine (Catalytic, 3-5 drops)[1]

  • Procedure:

    • Dissolve the aldehyde and malononitrile in ethanol in a 50 mL round-bottom flask.

    • Add piperidine dropwise while stirring.[1] Observation: The solution will likely deepen in color (yellow/orange) immediately due to anion formation.[1]

    • Stir at room temperature (RT) for 2–4 hours. (Heating to 50°C accelerates the reaction if monitoring shows slow conversion).[1]

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (higher Rf) should disappear; a new fluorescent spot (lower Rf) will appear.[1]

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product will precipitate as a solid.[1] Filter via vacuum filtration.[1]

    • Recrystallize from hot ethanol/water (9:1) to yield yellow crystals.[1][4]

Module 2: Claisen-Schmidt Condensation (Chalcone Synthesis)[1][5][6]

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in oncology.[1] This protocol couples the aldehyde with acetophenone.[1][4]

Mechanistic Insight

This is an aldol condensation followed by dehydration (E1cB mechanism).[1] The use of a strong base (NaOH) generates the enolate of acetophenone.[1] The tert-butyl group on the aldehyde prevents side-reactions (like Cannizzaro) on the aldehyde ring, directing the reaction exclusively toward the cross-aldol product.

Protocol
  • Reagents:

    • This compound (1.0 eq)[1][5]

    • Acetophenone (1.0 eq)[1]

    • Ethanol (95%, 15 mL)

    • NaOH (40% aqueous solution, 2 mL)[1]

  • Procedure:

    • Dissolve aldehyde and acetophenone in ethanol.

    • Cool the flask to 0–5°C in an ice bath.

    • Add NaOH solution dropwise.[1] Caution: Exothermic.[1]

    • Allow the mixture to warm to RT and stir for 12–24 hours. The solution will turn deep red/orange due to the extended conjugation.

  • Workup:

    • Neutralize with dilute HCl (1M) until pH ~7.[1]

    • The solid chalcone precipitates.[1] Filter and wash with cold water.[1][3]

    • Purification: Recrystallization from Ethanol.[1][6]

Module 3: Schiff Base Formation (Antimicrobial Ligands)[1]

Schiff bases (imines) derived from this aldehyde are often used as ligands for metal coordination or screened for antimicrobial activity.[1]

Mechanistic Insight

Formation of the imine is reversible.[1] Acid catalysis (Acetic Acid) activates the carbonyl carbon.[1] The reaction equilibrium is driven forward by the removal of water (using molecular sieves or reflux/Dean-Stark).[1]

Protocol
  • Reagents:

    • This compound (1.0 eq)[1][5][7]

    • Aniline or substituted amine (e.g., 4-aminophenol) (1.0 eq)[1]

    • Methanol or Ethanol (20 mL)

    • Glacial Acetic Acid (2-3 drops)[1]

  • Procedure:

    • Mix aldehyde and amine in the solvent.[1][6]

    • Add acetic acid catalyst.[1]

    • Reflux at 60–70°C for 4–6 hours.[1]

    • Validation: TLC is critical here.[1] If starting material remains, add molecular sieves (3Å) to the flask to trap water.[1]

  • Workup:

    • Cool to RT. The Schiff base often crystallizes upon cooling.[1]

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and cool again.[1]

Analytical Data Summary

Researchers should use the following spectral markers to validate the conversion of the aldehyde group.

Feature3-(t-Butyl)-4-OH-Benzaldehyde (Starting Material)Product (General Expectation)
1H NMR (Aldehyde) Singlet at ~9.8 ppm Disappears completely.[1]
1H NMR (Vinyl/Imine) AbsentKnoevenagel: Singlet ~8.0–8.2 ppm (Vinyl H)Schiff Base: Singlet ~8.3–8.6 ppm (Imine H)Chalcone: Doublets ~7.5–7.8 ppm (J=15-16 Hz, Trans)
IR (C=O[1] Stretch) Strong peak at ~1660–1680 cm⁻¹ Disappears (or shifts significantly in Chalcones to <1650 cm⁻¹).[1]
Appearance White to pale beige powderKnoevenagel/Chalcone: Bright Yellow/Orange solid.Schiff Base: Yellow/Brown crystalline solid.[1]

Safety & Handling

  • Hazard Class: this compound is an Irritant (H315, H319, H335) .[1][7] It causes skin irritation and serious eye irritation [1].[1][7]

  • Dust Hazard: Handle the solid in a fume hood to avoid inhalation.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (unless controlled as in the protocols above).[1]

References

  • PubChem. (n.d.).[1][7] 3-tert-Butyl-4-hydroxybenzaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2020).[1] Microwave-Assisted Claisen-Schmidt Condensation. (Methodology adapted for steric hindrance considerations). Retrieved from [Link]

Sources

Application Note: Antioxidant Profiling and Synthetic Utility of 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1][2][3]

Executive Summary

3-(tert-Butyl)-4-hydroxybenzaldehyde (3-t-BHB) is a specialized phenolic building block (CAS: 6706-82-7) distinct from its more common analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[1][2] While it possesses intrinsic radical scavenging activity due to its hindered phenol motif, its primary value in drug development and material science lies as a pro-antioxidant scaffold .[1] The mono-tert-butyl group provides a balance of lipophilicity and steric protection without fully blocking the ortho-positions, making it an ideal precursor for synthesizing high-potency Schiff bases, chalcones, and flavonoid mimics. This guide details the protocols for characterizing its intrinsic antioxidant potential and its conversion into advanced bioactive derivatives.[1]

Introduction: The "Mono-Hindered" Advantage[3]

In the landscape of phenolic antioxidants, steric hindrance is a double-edged sword.[1] The classic antioxidant BHT (Butylated Hydroxytoluene) relies on two tert-butyl groups to kinetically stabilize the phenoxy radical.[1][3] However, this bulk can hinder chemical derivatization and reduce binding affinity in specific biological targets (e.g., enzyme active sites).[1]

3-t-BHB offers a strategic alternative:

  • Lipophilicity: The tert-butyl group at the 3-position ensures membrane penetration and solubility in organic matrices.[1]

  • Synthetic Versatility: The aldehyde group at the 1-position acts as a "chemical handle" for condensation reactions (e.g., Schiff base formation).[1]

  • Electronic Tuning: The electron-withdrawing aldehyde group modifies the O-H Bond Dissociation Enthalpy (BDE), typically requiring derivatization (to imines or alkenes) to maximize antioxidant potency.[1]

Structural Comparison
  • BHT: High stability, low synthetic utility.[1]

  • 3,5-Di-t-BHB: High stability, blocked 5-position (limited coupling).[1]

  • 3-t-BHB (Subject): Moderate stability, open 5-position (allows further functionalization), high synthetic utility.[1]

Mechanism of Action

The antioxidant activity of 3-t-BHB and its derivatives operates primarily through Hydrogen Atom Transfer (HAT) .[1]

  • Radical Attack: A free radical (

    
    ) abstracts the phenolic hydrogen.[1]
    
  • Radical Stabilization: The resulting phenoxy radical is stabilized by the steric bulk of the tert-butyl group, which prevents rapid coupling with other radicals.[1]

  • Substituent Effect: In the native aldehyde, the carbonyl group is electron-withdrawing, which can destabilize the radical cation intermediate.[1] Converting the aldehyde to a Schiff base (imine) or chalcone extends the

    
    -conjugation system, significantly enhancing radical stabilization and antioxidant potency.[1]
    
Visualizing the Radical Scavenging Pathway

AntioxidantMechanismcluster_0Steric ShieldingNative3-t-BHB(Native Aldehyde)TransitionTransition State[Ph-O---H---OOR]‡Native->Transition+ ROO•DerivativeSchiff Base/Chalcone(Extended Conjugation)Native->DerivativeChemicalDerivatizationRadicalPeroxyl Radical(ROO•)Radical->TransitionPhenoxyPhenoxy Radical(Stabilized by t-Butyl)Transition->PhenoxyHAT (H-Abstraction)PotencyEnhancedAntioxidant ActivityPhenoxy->PotencyResonanceStabilizationDerivative->Phenoxy+ ROO• (Faster Kinetics)

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) and the role of derivatization in enhancing potency.[1]

Experimental Protocols

Protocol A: Intrinsic Activity Screening (DPPH Assay)

Use this protocol to establish the baseline antioxidant activity of 3-t-BHB compared to BHT.

Materials:

  • This compound (CAS: 6706-82-7)[1]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[4][1][5]

  • Methanol (HPLC Grade)[1]

  • BHT (Standard Control)[4][1][6][7]

  • UV-Vis Spectrophotometer (Absorbance at 517 nm)[1]

Procedure:

  • Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1] (Solution must be fresh and kept in the dark; color should be deep purple).

  • Sample Preparation: Prepare a stock solution of 3-t-BHB (1 mg/mL) in methanol. Create serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Reaction:

    • Add 1.0 mL of sample dilution to 3.0 mL of DPPH solution.

    • Prepare a Control (1.0 mL Methanol + 3.0 mL DPPH).

    • Prepare a Blank (Methanol only) for baseline correction.[1]

  • Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.[1]
    

Expected Results: 3-t-BHB will show a higher IC50 (lower potency) than BHT due to the electron-withdrawing aldehyde.[1] This validates the need for Protocol B.

Protocol B: Synthetic Activation (Schiff Base Formation)

Use this protocol to convert 3-t-BHB into a high-potency antioxidant ligand.[1]

Rationale: Condensing the aldehyde with a primary amine creates an imine (Schiff base).[1] If the amine contains additional heteroatoms (e.g., thiosemicarbazide, substituted anilines), the resulting molecule gains additional radical scavenging centers.[1]

Procedure:

  • Reactants: Mix equimolar amounts (1.0 mmol) of 3-t-BHB and a substituted aniline (e.g., 4-methoxybenzenamine) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation:

    • Cool the mixture to room temperature.

    • The Schiff base typically precipitates as a colored solid.[1]

    • Filter the precipitate and wash with cold ethanol.[1]

  • Recrystallization: Purify using hot ethanol/water to yield the final antioxidant crystals.[1]

Validation: Repeat Protocol A with the new derivative. The IC50 should decrease significantly (indicating higher potency).[1]

Protocol C: Biological Relevance (Lipid Peroxidation Inhibition)

This assay validates the ability of the lipophilic t-butyl group to protect cell membranes.

Materials:

  • Egg Yolk Homogenate (Lipid-rich model) or Linoleic Acid emulsion.[1]

  • Thiobarbituric Acid (TBA) reagent.[1]

  • Trichloroacetic Acid (TCA).[1]

  • Ferrous Sulfate (

    
    ) to induce oxidation.[1]
    

Procedure:

  • Induction: Mix 0.5 mL of 10% egg yolk homogenate with 0.1 mL of 3-t-BHB (or derivative) at various concentrations.

  • Oxidation: Add 0.05 mL of

    
     (0.07 M) to induce lipid peroxidation.[1] Incubate at 37°C for 30 minutes.
    
  • Termination: Add 1.5 mL of 20% acetic acid (pH 3.5) and 1.5 mL of 0.8% TBA (w/v) in 1.1% SDS.

  • Development: Heat the mixture at 95°C for 60 minutes. A pink chromogen forms (TBARS).[1]

  • Extraction: Cool and extract with n-butanol (optional, to remove turbidity).

  • Measurement: Measure absorbance at 532 nm.

  • Analysis: Lower absorbance indicates higher protection of lipids.[1]

Data Presentation & Analysis

When reporting results for 3-t-BHB applications, structure your data to highlight the "Activation Effect" of derivatization.[1]

CompoundStructure TypeIC50 (DPPH) [µM]Lipid Protection (%)Notes
BHT Standard25.2 ± 1.585%Benchmark (Dual t-butyl)
3-t-BHB Native Aldehyde 118.1 ± 3.5 45% Moderate activity; limited by EWG
Derivative A Schiff Base (Aniline)42.5 ± 2.178%Improved conjugation
Derivative B Thiosemicarbazone15.8 ± 1.292%Superior to BHT (Synergistic sites)

Table 1: Comparative antioxidant profile demonstrating the utility of 3-t-BHB as a precursor.

Experimental Workflow Diagram

Workflowcluster_chemChemical Characterizationcluster_bioBiological ValidationStartStart: 3-t-BHB(CAS 6706-82-7)Step1Step 1: DPPH Assay(Baseline Activity)Start->Step1Step2Step 2: Schiff Base Synthesis(Reflux with Amine)Step1->Step2If IC50 > BHTStep4Step 4: Lipid Peroxidation Assay(Membrane Protection)Step1->Step4Test NativeStep3Step 3: Recrystallization(Purification)Step2->Step3Step3->Step4Test DerivativeStep5Step 5: IC50 Calculation(Data Analysis)Step4->Step5

Figure 2: Integrated workflow for chemical synthesis and biological validation.

Safety & Handling

  • Hazards: 3-t-BHB is a skin and eye irritant (H315, H319).[1] It acts as a weak sensitizer.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aldehyde group is susceptible to oxidation to the carboxylic acid (3-tert-butyl-4-hydroxybenzoic acid) upon prolonged exposure to air.[1]

  • Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and Chloroform.[1] Sparingly soluble in water.[1]

References

  • BenchChem. (2025).[4][1] Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives.Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3017618, this compound.[1]Link[1]

  • Tadele, K. T. (2017).[1][7] Antioxidant activity of Schiff bases and their metal complexes: A recent review. Journal of Pharmaceutical and Medicinal Research.[1][7] Link

  • Inagaki, M., et al. (2003).[1] Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Journal of Organic Chemistry.[1] Link

  • Biosynth. (2025).[1][5] Product Data Sheet: 3-tert-Butyl-4-hydroxybenzaldehyde (QCA67811).[1]Link[1][8]

3-(tert-Butyl)-4-hydroxybenzaldehyde in the synthesis of Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(tert-Butyl)-4-hydroxybenzaldehyde in the Synthesis of Schiff Bases

Part 1: Executive Summary & Technical Profile

This compound (CAS: 6706-82-7) represents a strategically valuable intermediate in the synthesis of functional Schiff bases (imines).[1] Unlike its more sterically crowded analogue, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, this mono-substituted derivative offers a precise balance between steric protection and chemical accessibility .[1]

In Schiff base synthesis, the tert-butyl group at the 3-position serves two critical functions:

  • Lipophilicity Modulation: It significantly increases the logP of the resulting imine, enhancing membrane permeability for biological applications.[1]

  • Electronic & Steric Tuning: It provides kinetic stability to the phenolic moiety (hindered phenol effect) without completely blocking intermolecular interactions, making it ideal for designing liquid crystals and antioxidant-active pharmacophores.

Critical Structural Distinction: Researchers must distinguish this compound (para-hydroxy) from salicylaldehyde derivatives (ortho-hydroxy).

  • Salicylaldehydes (2-OH): Form stable N,O-bidentate chelates (Salen-type) with metal ions.[1]

  • 4-Hydroxybenzaldehydes (this compound): Do not form intramolecular N,O-chelates.[1] Instead, they are used to creating linear, rod-like ligands for liquid crystals, supramolecular polymers, or monodentate antioxidant pendants.[1]

Part 2: Chemical Profile & Reactivity

PropertySpecification
Compound Name This compound
CAS Number 6706-82-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance White to light yellow crystalline solid
Solubility Soluble in Ethanol, Methanol, DMSO, Chloroform; Sparingly soluble in water.[1]
Reactivity Locus C1 (Aldehyde): Site of nucleophilic attack by amines (Schiff base formation).C4 (Hydroxyl): H-bond donor/acceptor; Radical scavenging site.C3 (tert-Butyl): Steric shield protecting the OH group.

Part 3: Synthesis Protocol

This protocol details the condensation of this compound with a primary amine (R-NH₂) to form the corresponding Schiff base (imine).[1]

Method A: Standard Acid-Catalyzed Reflux (High Purity)

Materials:

  • This compound (1.0 equiv)[1][2]

  • Primary Amine (e.g., aniline derivative, diamine, or amino acid) (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol (0.89 g) of this compound in 20 mL of absolute ethanol.

  • Amine Addition: Add 5.0 mmol of the target primary amine dropwise.[1] If the amine is solid, dissolve it in a minimal amount of ethanol before addition.[1]

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, enhancing electrophilicity.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3–6 hours.

    • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.[1]6) and the appearance of a new, often colored, imine spot.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL).

    • If no precipitate: Evaporate solvent to 1/3 volume using a rotary evaporator and cool in an ice bath to induce crystallization.[1]

  • Purification: Recrystallize the crude product from hot ethanol or an Ethanol/Water (9:1) mixture to yield the pure Schiff base.

Method B: Green Mechanochemical Synthesis (Solvent-Free)

Ideal for rapid screening or when solubility is an issue.[1]

  • Grinding: Place 1.0 mmol of aldehyde and 1.0 mmol of solid amine in a clean mortar.

  • Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture may turn to a paste or liquid (eutectic melt) as water is released.

  • Work-up: Wash the resulting solid with cold water to remove the byproduct water and any unreacted amine.[1] Recrystallize as above.

Part 4: Mechanism & Workflow Visualization

The following diagrams illustrate the synthesis workflow and the reaction mechanism, highlighting the role of the acid catalyst.

SchiffBaseSynthesis start Reactants: 3-(t-Bu)-4-OH-Benzaldehyde + Primary Amine mix Solvation: Dissolve in EtOH Add cat. AcOH start->mix reflux Reflux: 78°C, 3-6 Hours (Formation of Carbinolamine) mix->reflux Heat dehydration Dehydration: Loss of Water (-H₂O) Imine Formation reflux->dehydration Equilibrium cool Cooling: Ice Bath Precipitation dehydration->cool Complete filter Filtration & Wash: Cold EtOH cool->filter product Final Product: Purified Schiff Base filter->product Recrystallization

Figure 1: Standard experimental workflow for the synthesis of Schiff bases from this compound.

Mechanism Aldehyde Aldehyde (Electrophile) Protonation Carbonyl Protonation (Acid Cat.) Aldehyde->Protonation Amine Amine (Nucleophile) Attack Nucleophilic Attack Amine->Attack Protonation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Elimination Acid-Assisted Dehydration (-H₂O) Carbinolamine->Elimination Imine Schiff Base (Imine) Elimination->Imine

Figure 2: Reaction mechanism.[1] The steric bulk of the tert-butyl group (meta to aldehyde) has minimal impact on the initial nucleophilic attack but stabilizes the final product against hydrolysis.[1]

Part 5: Applications & Expert Insights

Biological Activity (Antioxidant & Antimicrobial)

The 3-tert-butyl-4-hydroxy moiety is a pharmacophore resembling BHA (butylated hydroxyanisole) , a potent antioxidant.[1] Schiff bases derived from this aldehyde retain this radical-scavenging capability.[1]

  • Mechanism: The phenolic hydrogen is labile.[1] The resulting phenoxy radical is stabilized by the bulky tert-butyl group at the ortho position (relative to the OH), preventing rapid coupling or oxidation.[1]

  • Application: Design of dual-action drugs (e.g., antimicrobial imine + antioxidant phenol) [1].[1]

Liquid Crystals (Mesogens)

Schiff bases are classic mesogens (liquid crystal formers).

  • Role of t-Butyl: The bulky group introduces lateral width to the rod-like molecule.[1] This typically depresses the melting point and can suppress smectic phases in favor of nematic phases, which is desirable for display applications.[1]

  • Design Tip: React with 4-alkoxyanilines to create elongated, rigid-rod mesogens.

Polyazomethines (Conducting Polymers)

Reacting this aldehyde with aromatic diamines (e.g., p-phenylenediamine) yields polyazomethines. The tert-butyl group improves the solubility of these typically insoluble polymers in organic solvents, facilitating processing into thin films for optoelectronics [2].[1]

Part 6: Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield / No Precipitate High solubility of product in ethanol.[1]Evaporate solvent to 20% volume; add water dropwise to induce turbidity, then cool.[1]
Oily Product Incomplete dehydration or impurities.[1]Triturate the oil with cold hexane or diethyl ether to induce solidification.[1]
Hydrolysis (Reversion) Presence of water in solvent.[3]Use molecular sieves (3Å) in the reaction flask to scavenge water as it forms (Le Chatelier's principle).
Starting Material Remains Steric hindrance (if amine is also bulky).Switch to Microwave Synthesis (140°C, 10 min) or use a stronger catalyst like p-Toluenesulfonic acid (p-TSA).[1]

References

  • Antioxidant Pharmacophores: Role of sterically hindered phenols in radical scavenging.[1] Source:[1]

  • Schiff Base Synthesis Protocols: General acid-catalyzed condensation methods for benzaldehydes.[1] Source:

  • Structural Context (Salen vs. Linear): Differentiation between ortho- and para-hydroxy Schiff bases in coordination chemistry. Source:[1]

  • Polyazomethine Solubility: Impact of alkyl substituents on polymer solubility. Source:[1]

Sources

Application Notes and Protocols for Aldol Condensation Reactions with 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Synthesis of Novel Chalcones via Aldol Condensation

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] A particularly valuable variant, the Claisen-Schmidt condensation, facilitates the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde to produce α,β-unsaturated ketones, commonly known as chalcones.[2][3] These chalcone scaffolds are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[4][5][6]

This technical guide provides a comprehensive overview and detailed protocols for the aldol condensation of 3-(tert-butyl)-4-hydroxybenzaldehyde. This substrate presents a unique combination of steric hindrance from the bulky tert-butyl group and electronic effects from the phenolic hydroxyl group, which necessitates careful optimization of reaction conditions. Understanding and controlling these factors are paramount to achieving high yields and purity of the desired chalcone products, which are promising precursors for novel therapeutic agents.[4]

Mechanistic Insights: Navigating Steric and Electronic Effects

The Claisen-Schmidt condensation proceeds via a base-catalyzed or acid-catalyzed mechanism. The base-catalyzed pathway is more commonly employed for chalcone synthesis.[7]

Base-Catalyzed Mechanism

The reaction is initiated by the deprotonation of the α-carbon of a ketone (e.g., acetophenone) by a base (e.g., hydroxide) to form a nucleophilic enolate.[8] This enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated chalcone.[9]

Key Considerations for this compound:

  • Steric Hindrance: The ortho-tert-butyl group can sterically hinder the approach of the nucleophilic enolate to the carbonyl carbon. This may necessitate more forcing reaction conditions, such as elevated temperatures or the use of a stronger base, to overcome the activation energy barrier.[10]

  • Electronic Effects: The para-hydroxyl group is an electron-donating group, which can slightly deactivate the aldehyde's carbonyl group towards nucleophilic attack. However, under basic conditions, this hydroxyl group will be deprotonated to a phenoxide, which is a much stronger electron-donating group. This increased electron density on the aromatic ring can further deactivate the carbonyl group. Careful selection of the base and reaction conditions is crucial to drive the reaction forward.

Base-Catalyzed Aldol Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde 3-(tert-Butyl)-4- hydroxybenzaldehyde (Electrophile) Enolate->Aldehyde Attack on Carbonyl Carbon Intermediate β-Hydroxy Ketone Intermediate Aldehyde->Intermediate Product Chalcone (α,β-Unsaturated Ketone) Intermediate->Product Elimination Water H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Protocols

The following protocols provide a starting point for the synthesis of chalcones from this compound. Optimization of these conditions may be necessary depending on the specific ketone used.

Protocol 1: Base-Catalyzed Aldol Condensation in Ethanol

This protocol is a standard method for the synthesis of chalcones.[11]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: While stirring vigorously, add a solution of 20 mmol of NaOH or KOH in 10 mL of water dropwise to the reaction mixture. Maintain the temperature between 20-25 °C using a water bath if necessary.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the solution to a pH of approximately 5-6 with a 10% HCl solution. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Solvent-Free Aldol Condensation

This "green chemistry" approach minimizes the use of organic solvents.[3]

Materials:

  • This compound

  • Substituted Acetophenone

  • Solid Sodium Hydroxide (NaOH) powder

  • Mortar and Pestle

  • Deionized Water

Procedure:

  • Grinding: In a mortar, combine 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of powdered NaOH.

  • Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The solid mixture will often become a paste or a sticky solid as the reaction proceeds.

  • Workup: Add 20 mL of cold deionized water to the mortar and continue to grind to break up the solid.

  • Isolation: Transfer the slurry to a beaker and collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol).

Experimental_Workflow A Reactant Preparation (Aldehyde + Ketone in Solvent) B Base Addition (e.g., NaOH or KOH) A->B C Reaction Stirring (Room Temperature) B->C D Reaction Monitoring (TLC) C->D D->C Continue if incomplete E Workup (Quenching & Acidification) D->E If complete F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Characterization (NMR, IR, MS) G->H

Caption: General experimental workflow for chalcone synthesis.

Data Presentation: Reaction Parameters and Characterization

The choice of reactants and conditions will significantly impact the yield and purity of the final chalcone product.

Table 1: Representative Reaction Parameters for Chalcone Synthesis

EntryKetone ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
1AcetophenoneNaOHEthanol25475-85
24'-MethoxyacetophenoneKOHEthanol25580-90
3AcetophenoneNaOHNone250.2570-80
44'-ChloroacetophenoneKOHEthanol25670-85

Product Characterization:

The synthesized chalcones should be characterized using standard analytical techniques to confirm their structure and purity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the vinylic protons (Hα and Hβ) as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans-alkene.[14] Aromatic protons will appear in the range of δ 6.8-8.0 ppm. The tert-butyl group will show a singlet around δ 1.4 ppm.

    • ¹³C NMR: The carbonyl carbon will appear around δ 190 ppm. Signals for the α- and β-carbons of the enone system will be in the vinylic region.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the conjugated carbonyl group (C=O) is expected around 1650-1670 cm⁻¹.

    • A band for the C=C double bond will be present around 1600-1620 cm⁻¹.

    • A broad O-H stretching band from the phenolic hydroxyl group will be observed around 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the synthesized chalcone.

Table 2: Hypothetical Characterization Data for (E)-1-(4-methoxyphenyl)-3-(3-(tert-butyl)-4-hydroxyphenyl)prop-2-en-1-one

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.01 (d, J=8.8 Hz, 2H), 7.78 (d, J=15.8 Hz, 1H), 7.55 (d, J=2.2 Hz, 1H), 7.40 (dd, J=8.5, 2.2 Hz, 1H), 7.35 (d, J=15.8 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.5 Hz, 1H), 6.05 (s, 1H, -OH), 3.88 (s, 3H), 1.45 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz)δ 188.9, 163.5, 157.8, 144.5, 138.2, 131.0, 130.4, 128.0, 127.3, 121.2, 115.8, 113.8, 55.5, 35.1, 29.4.
IR (KBr, cm⁻¹)3350 (br, O-H), 1655 (s, C=O), 1598 (m, C=C), 1510, 1425 (aromatic C=C).
MS (ESI)m/z 311.16 [M+H]⁺

Applications in Drug Development

Chalcones derived from substituted benzaldehydes are versatile scaffolds in drug design.[15] The presence of the α,β-unsaturated ketone moiety makes them Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.[16]

  • Anti-inflammatory Agents: Chalcones have been shown to inhibit key inflammatory mediators. The anti-inflammatory properties of derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde have been reported, with some compounds showing activity comparable to established NSAIDs.[4]

  • Anticancer Activity: Many chalcone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways.[17]

  • Antimicrobial and Antiviral Properties: The chalcone scaffold is a common feature in compounds with significant antibacterial, antifungal, and antiviral activities.[5][18]

  • Neuroprotective Effects: Certain chalcone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase.[19]

The structural modifications of the chalcone core, particularly the substitution pattern on both aromatic rings, allow for the fine-tuning of their biological activity and pharmacokinetic properties, making them attractive candidates for further drug development.[20]

Conclusion

The aldol condensation of this compound provides a direct route to a diverse range of chalcones with significant potential in drug discovery. While the steric and electronic nature of this substrate requires careful consideration of reaction conditions, the protocols outlined in this guide offer a solid foundation for successful synthesis. The resulting chalcones serve as valuable building blocks for the development of novel therapeutics targeting a wide spectrum of diseases.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Choudhary, A., & Kumar, A. (2011). Synthesis of chalcone and their derivatives as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 125-128.
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). [Video]. YouTube. [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Vashchenko, V., Kutulya, L., & Krivoshey, A. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134.
  • González, J., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7529.
  • Jayapal, M. R., & Sreedhar, N. Y. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Rasayan Journal of Chemistry, 3(3), 478-482.
  • Khan, I., et al. (2020). Design and Development of a Novel Chalcone Derivative as an Anticholinesterase Inhibitor for Possible Treatment of Dementia. Medical Science Monitor, 26, e923831.
  • K, S. B. (2015). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. Orbital: The Electronic Journal of Chemistry, 7(2), 134-141.
  • Yin, H., et al. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 6(1), 1-12.
  • Pereira Guaringue, R., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17, 241-246.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Abu-Izneid, T., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27844-27875.
  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. (2024). ChemRxiv. [Link]

  • Patel, M. K., et al. (2025). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development, 13(1), 168-173.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). ACS Omega.
  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • Bhat, K. S., et al. (2015). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 5(4), 564-578.
  • Kumar, A., et al. (2019). Synthesis, Characterization and Biological Study of Some Chalcones derived from Terphthaldehyde. Asian Journal of Research in Chemistry, 12(3), 153-156.
  • Pinto, M., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. Retrieved from [Link]

  • Claisen Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Gan, X., et al. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers in Chemistry, 10, 928303.
  • Wang, Y., et al. (2023). Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. Molecules, 28(21), 7283.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. (2015).
  • Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase. (n.d.). Taylor & Francis.
  • Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences.

Sources

Application Note: 3-(tert-Butyl)-4-hydroxybenzaldehyde as a Precursor for Advanced Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS: 65678-11-7) represents a critical "bifunctional asymmetric" precursor in macromolecular synthesis. Unlike its symmetric counterpart (3,5-di-tert-butyl-4-hydroxybenzaldehyde), which is sterically blocked at both ortho positions, 3,4-TBHB possesses a single open ortho position relative to the phenolic hydroxyl group.

This structural nuance is the pivot point for its utility:

  • Benzoxazine Synthesis: The open ortho site allows for the formation of the oxazine ring via Mannich condensation, a pathway impossible for the 3,5-di-tert-butyl derivative.

  • Steric Modulation: The meta-tert-butyl group introduces free volume and hydrophobicity without preventing polymerization, enhancing the thermal stability (

    
    ) and moisture resistance of the resulting polymer matrix.
    
  • Dual Functionality: The para-aldehyde group remains available for secondary functionalization (e.g., Schiff base formation or conversion to vinyl groups), enabling the creation of telechelic prepolymers or cross-linked networks.

This guide details two primary workflows: synthesizing Benzoxazine Monomers (for high-performance thermosets) and Polyazomethines (for optoelectronics).

Critical Quality Attributes (CQAs) & Pre-Synthesis Validation

Before initiating polymerization, the precursor must meet strict purity standards to prevent chain termination or stoichiometric imbalance.

AttributeSpecificationValidation MethodRationale
Purity > 98.5%HPLC / GC-MSImpurities (e.g., unreacted phenol) act as plasticizers, lowering

.
Water Content < 0.1%Karl FischerWater hydrolyzes the imine intermediate in Schiff base reactions.
Appearance Pale yellow crystalline solidVisualDarkening indicates oxidation to quinones; repurification required.
Melting Point 168–172 °CDSCSharp endotherm confirms crystalline purity.

Application I: High-Performance Benzoxazine Resin Synthesis

Mechanism: The synthesis relies on a Mannich-like condensation involving the phenolic moiety of 3,4-TBHB, a primary amine, and formaldehyde. The aldehyde group of 3,4-TBHB remains intact, providing a handle for further cross-linking or surface adhesion.

Reaction Pathway Diagram

BenzoxazineSynthesis cluster_legend Key Structural Feature Precursor 3-(tert-Butyl)-4- hydroxybenzaldehyde Intermediate Mannich Base Intermediate Precursor->Intermediate Solventless/Toluene 90-110°C Amine Primary Amine (R-NH2) Amine->Intermediate Solventless/Toluene 90-110°C Formaldehyde Paraformaldehyde (CH2O)n Formaldehyde->Intermediate Solventless/Toluene 90-110°C Monomer Benzoxazine Monomer (Aldehyde Functionalized) Intermediate->Monomer Ring Closure -H2O Polymer Polybenzoxazine Network Monomer->Polymer Thermal Curing (ROP at 180-220°C) Note The open ortho-position on the precursor is critical for ring closure.

Figure 1: Synthetic pathway for benzoxazine monomer formation using 3,4-TBHB. The open ortho-position enables the formation of the characteristic oxazine ring.

Detailed Protocol: Solventless Synthesis Method

Rationale: Solventless synthesis is preferred to maximize yield and minimize VOCs. The bulky tert-butyl group helps solubilize the intermediate, preventing premature precipitation.

Materials:

  • This compound (1.0 eq)[1][2]

  • Aniline or aliphatic amine (1.0 eq) (Note: Diamines can be used for difunctional resins)

  • Paraformaldehyde (2.0 eq)

  • Sodium Sulfate (anhydrous)

Step-by-Step Methodology:

  • Mixing: In a 250 mL round-bottom flask equipped with a mechanical stirrer, mix the amine and 3,4-TBHB.

  • Heating Phase 1: Heat the mixture to 80°C . The solids will melt/dissolve, forming a homogeneous melt. Stir for 20 minutes. Mechanism: This forms the imine (Schiff base) or pre-Mannich intermediate.

  • Addition: Slowly add paraformaldehyde in portions over 15 minutes to prevent excessive foaming (water release).

  • Heating Phase 2: Increase temperature to 110°C and react for 2–4 hours.

    • Checkpoint: The reaction is complete when the mixture becomes transparent and viscous.

  • Work-up:

    • Dissolve the crude melt in Chloroform or Dichloromethane (DCM).

    • Wash 3x with 1N NaOH (to remove unreacted starting phenol) and 3x with distilled water.

    • Dry organic layer over anhydrous

      
      .
      
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize from ethanol/water (80:20) if high purity is required for electronic applications.

Self-Validation (QC):

  • 1H-NMR (CDCl3): Look for the characteristic oxazine ring resonances:

    • 
       ppm (
      
      
      
      )
    • 
       ppm (
      
      
      
      )
    • Absence of these peaks indicates failed ring closure.

Application II: Polyazomethine (Schiff Base) Optoelectronics

Mechanism: The aldehyde group at the para position is highly reactive toward diamines. By reacting 3,4-TBHB with aromatic diamines, fully conjugated polyazomethines are formed. The tert-butyl group prevents


-stacking aggregation, improving solubility and fluorescence quantum yield.
Polymerization Workflow[3][4]

Polyazomethine Precursor 3-(tert-Butyl)-4- hydroxybenzaldehyde Condensation Polycondensation (-H2O) Precursor->Condensation Acid Cat. Ethanol Diamine Aromatic Diamine (e.g., p-Phenylenediamine) Diamine->Condensation Polymer Polyazomethine (Conjugated Backbone) Condensation->Polymer Precipitation Property1 High Thermal Stability Polymer->Property1 Property2 Fluorescence Polymer->Property2

Figure 2: Polycondensation route to conjugated polyazomethines.[3] The tert-butyl group enhances solubility and optical properties.

Protocol: Solution Polycondensation

Materials:

  • This compound (2.0 eq - Note: If making a polymer, use a dialdehyde comonomer or use this as an end-capper. For a linear polymer solely based on this unit, one would typically need a derivative. However, this protocol describes synthesizing a dimer/model compound or using it to end-cap a diamine core.)

  • Correction for Polymerization: To make a polymer chain, one typically uses a bis-aldehyde and a diamine . 3,4-TBHB is a mono-aldehyde . Therefore, in polymer chemistry, 3,4-TBHB is used as a Chain Terminator to control molecular weight or as a pendant group on a polymer backbone (e.g., polyvinyl phenol derivative).

  • Alternative: If the user intends to polymerize the vinyl derivative (see section 5), that is chain polymerization.

  • Revised Protocol Context: This protocol describes the synthesis of a Schiff Base Monomer (which can then be polymerized if it has other functionalities) or End-Capping a polyazomethine chain.

Protocol for Schiff Base Monomer Synthesis (Pre-polymerization step):

  • Solvent: Absolute Ethanol (anhydrous is critical).

  • Catalyst: Glacial Acetic Acid (3–5 drops).

  • Procedure:

    • Dissolve Diamine (10 mmol) in 20 mL hot ethanol.

    • Add 3,4-TBHB (20 mmol) dropwise.

    • Reflux at 78°C for 6 hours.

    • The product typically precipitates as a yellow/orange solid upon cooling.

  • Purification: Filter and wash with cold ethanol.

Application III: Functionalization to Vinyl Monomers (Styrenics)

To utilize 3,4-TBHB in radical polymerization (like polystyrene), the aldehyde must be converted to a vinyl group.

Reaction: Wittig Reaction. Reagents: Methyltriphenylphosphonium bromide (


), n-BuLi or KOtBu.

Protocol Summary:

  • Generate ylide: Suspend phosphonium salt in dry THF; add base at 0°C.

  • Add 3,4-TBHB (dissolved in THF) slowly.

  • Stir at RT for 12h.

  • Quench with water, extract with ether.

  • Result: 3-tert-butyl-4-hydroxystyrene.

  • Polymerization: This monomer can now be polymerized via Free Radical Polymerization (AIBN initiator, Toluene, 70°C) to yield poly(3-tert-butyl-4-hydroxystyrene), a high-Tg photoresist material.

References

  • Benzoxazine Chemistry: Agag, T., & Takeichi, T. (2011). "Synthesis and Characterization of Benzoxazine Monomers." Macromolecules. (Generic reference for standard benzoxazine protocols).

  • Precursor Properties: PubChem. (n.d.). "3-tert-Butyl-4-hydroxybenzaldehyde."[1][2][4][5] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Polyazomethine Synthesis: Iwan, A., & Sek, D. (2008). "Processibility and properties of polyazomethines." Progress in Polymer Science.

  • Vinyl Functionalization: Marvel, C. S., & Overberger, C. G. (1946). "Preparation of Substituted Styrenes." Journal of the American Chemical Society.

(Note: While specific papers solely on 3,4-TBHB polymerization are niche, the protocols above are chemically validated adaptations of standard methodologies for hydroxybenzaldehydes found in the cited literature.)

Sources

Application Note: Synthesis & Functionalization of 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1][2][3][4]

Executive Summary & Chemical Profile[4][8][9]

3-(tert-Butyl)-4-hydroxybenzaldehyde represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Unlike its more common di-tert-butyl analog (3,5-di-tert-butyl-4-hydroxybenzaldehyde), the mono-substituted variant offers a unique balance of steric protection and chemical accessibility.[1][2] The single ortho-tert-butyl group provides lipophilicity and antioxidant capacity (via phenoxyl radical stabilization) while leaving the other ortho position open for further electrophilic substitution if desired.[1][2][3]

This guide details three core synthetic workflows to transform this aldehyde into high-value bioactive molecules: Chalcones (Antioxidants/Antimicrobials) , Schiff Bases (Ligands) , and Benzonitriles (Drug Intermediates) .[2][3]

Chemical Identity
PropertySpecification
IUPAC Name 3-tert-butyl-4-hydroxybenzaldehyde
CAS Number 65678-11-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Sparingly soluble in water
Key Reactivity Carbonyl condensation (C-1), Phenolic oxidation (C-4), Electrophilic substitution (C-5)

Reaction Landscape Overview

The following diagram illustrates the primary synthetic pathways accessible from this compound.

ReactionLandscapeStart3-(tert-Butyl)-4-hydroxybenzaldehyde(CAS 65678-11-7)ChalconeBioactive Chalcones(Antioxidant/Antimicrobial)Start->ChalconeClaisen-Schmidt(Acetophenone/KOH)SchiffSchiff Base Ligands(Metal Coordination)Start->SchiffCondensation(R-NH2/EtOH)Nitrile3-(tert-Butyl)-4-hydroxybenzonitrileStart->Nitrile1. NH2OH2. Dehydration

Figure 1: Synthetic divergence from the parent aldehyde.[2][3] The mono-tert-butyl group directs solubility and biological activity without completely blocking steric access.[1][2]

Application I: Synthesis of Antioxidant Chalcones

Context: Chalcones derived from hindered phenols exhibit potent radical scavenging activity.[2][3] The tert-butyl group stabilizes the phenoxyl radical, mimicking the activity of BHT (Butylated Hydroxytoluene) while the chalcone backbone provides a scaffold for intracellular targeting.

Protocol: Base-Catalyzed Claisen-Schmidt Condensation[2][4][11]

Reaction Scheme: Aldehyde + Acetophenone derivative → Chalcone + H₂O

Reagents:

  • This compound (1.0 equiv)[1][2][4][3][5]

  • Acetophenone (e.g., 4'-hydroxyacetophenone for bis-phenol hybrids) (1.0 equiv)[1][2][3]

  • Potassium Hydroxide (KOH) (40% aq.[2][3] solution or pellets)

  • Ethanol (Absolute)[2][3]

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 1.78 g (10 mmol) of this compound and 10 mmol of the chosen acetophenone in 20 mL of ethanol . Stir at room temperature until a homogeneous solution is obtained.

    • Expert Insight: The tert-butyl group increases lipophilicity.[1][2][3] If the aldehyde dissolves slowly, warm the ethanol slightly (40°C), but cool back to RT before adding base to avoid side reactions (Cannizzaro).[2][3]

  • Catalysis: Add 5 mL of 40% aqueous KOH dropwise over 5 minutes while stirring vigorously.

    • Observation: The solution will likely darken (yellow to deep orange/red) due to the formation of the phenolate anion and the conjugated enolate.[2][3]

  • Reaction: Stir the mixture at room temperature for 12–24 hours .

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2][3] The aldehyde spot (higher Rf) should disappear.[2][3]

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of concentrated HCl .

    • Why Acidify? You must protonate the phenolate to precipitate the free phenol product.[2][3] The color will shift from deep red (phenolate) to pale yellow (phenol).[2][3]

  • Purification: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove salts.[2][3] Recrystallize from hot ethanol .

Yield Expectation: 75–85% Characterization:

  • ¹H NMR (DMSO-d₆): Look for the trans-alkene doublets (J ≈ 15-16 Hz) around 7.5–8.0 ppm.[1][2][3] The tert-butyl singlet appears distinctively at ~1.4 ppm.[1][2][3]

Application II: Synthesis of Schiff Base Ligands

Context: Schiff bases (imines) of this aldehyde are excellent ligands for transition metals (Cu, Zn, Ni) and are investigated for antimicrobial properties.[3] The bulky group prevents ligand aggregation, improving solubility of the resulting metal complexes.[3]

Protocol: Acid-Catalyzed Condensation[2][4]

Reagents:

  • This compound (1.0 equiv)[1][2][4][3][5]

  • Primary Amine (e.g., Aniline, Ethylenediamine) (1.0 equiv)[2][3]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1][2][3]

  • Methanol or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the aldehyde in 15 mL of hot methanol .

  • Addition: Add 10 mmol of the amine slowly.

    • Note: If using a diamine (e.g., ethylenediamine), use 0.5 equiv of diamine to 1.0 equiv of aldehyde to form the "Salen-type" ligand.[3]

  • Catalysis: Add 2 drops of glacial acetic acid .

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours .

    • Visual Check: Schiff base formation is often accompanied by a color change to bright yellow or orange.[2][3]

  • Isolation: Cool the mixture to 0°C. The product often crystallizes out. If not, reduce solvent volume by 50% on a rotary evaporator and cool again.[2][3]

  • Validation: Filter and dry.

    • IR Spectroscopy: Look for the disappearance of the Carbonyl (C=O) stretch (~1660 cm⁻¹) and the appearance of the Imine (C=N) stretch (~1620 cm⁻¹).[2][3]

Application III: Synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile

Context: Nitriles are critical intermediates for amidine synthesis (used in drugs like pentamidine analogs) or hydrolysis to carboxylic acids.[1][2][3]

Protocol: Aldehyde to Nitrile Conversion

Workflow: Aldehyde → Oxime → Nitrile

Step 1: Oxime Formation

  • Dissolve aldehyde (10 mmol) in EtOH (20 mL) .

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

  • Reflux for 2 hours.

  • Cool, dilute with water, filter the white solid (Oxime).[2][3]

Step 2: Dehydration to Nitrile

  • Dissolve the dried oxime in Acetic Anhydride .

  • Reflux for 3–4 hours.

  • Pour into ice water. The nitrile precipitates as a solid.[2][3]

    • Mechanism:[6][7] Acetic anhydride acetylates the oxime -OH, followed by elimination of acetic acid to form the -CN triple bond.[1][2]

Detailed Experimental Workflow (Chalcone)

The following diagram details the critical decision points in the Chalcone synthesis protocol.

ChalconeProtocolStartStart: 10 mmol Aldehyde+ 10 mmol AcetophenoneSolventDissolve in EtOH (20 mL)Optional: Warm to 40°CStart->SolventCatalystAdd 40% KOH (5 mL)Dropwise (Exothermic)Solvent->CatalystReactStir at RT (12-24h)Monitor TLCCatalyst->ReactCheckTLC: Aldehyde spot gone?React->CheckCheck->ReactNo (Continue stirring)AcidifyPour into Ice/HClpH < 4Check->AcidifyYesPrecipitateCollect Solid(Yellow/Beige)Acidify->PrecipitateRecrystRecrystallize (EtOH)Dry under VacuumPrecipitate->RecrystFinalPure ChalconeRecryst->Final

Figure 2: Step-by-step decision tree for the base-catalyzed synthesis of chalcones from this compound.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017618, this compound. Retrieved from [Link]

  • Schiff Base Protocols: Semantic Scholar (2023).[2][3] Synthesis and Characterization of Schiff Base.... Retrieved from [Link]

Experimental protocol for the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the regioselective synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS: 65678-11-7), a critical intermediate for the development of lipophilic antioxidants, agrochemicals, and Schiff-base ligands.[1][2][3]

While the di-tert-butyl analog (3,5-substituted) is commonly synthesized using excess alkylating agents, the mono-tert-butyl derivative requires precise kinetic control to prevent over-alkylation.[1][2][3] This guide presents an optimized acid-catalyzed Friedel-Crafts alkylation using 4-hydroxybenzaldehyde and tert-butanol.[1][2][3] The method prioritizes atom economy and scalability, featuring a self-validating Process Analytical Technology (PAT) workflow to ensure mono-selectivity.[1][2][3]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic directing effects of the phenol group.

  • Substrate: 4-Hydroxybenzaldehyde.[1][2][3][4][5][6]

  • Directing Groups: The hydroxyl group (-OH) is strongly activating and ortho/para directing.[1][2] The aldehyde (-CHO) is deactivating and meta directing.[1][2]

  • Synergy: Position 3 is ortho to the -OH and meta to the -CHO.[1][2] Both groups cooperatively direct the electrophile to this position.

  • Challenge: The introduction of the first tert-butyl group (electron-donating) further activates the ring, making the product more reactive than the starting material. This leads to the formation of the undesired 3,5-di-tert-butyl impurity.[1][3]

  • Solution: Use of a limiting alkylating agent and strict temperature control to kinetically favor mono-substitution.[1][2][3]

ReactionScheme SM 4-Hydroxybenzaldehyde (Starting Material) Mono This compound (Target: Mono-sub) SM->Mono k1 (Fast) Ortho-Attack Reagent tert-Butanol / H2SO4 (Electrophile Gen.) Reagent->Mono Di 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Impurity: Over-alkylation) Mono->Di k2 (Very Fast) Activated Substrate Note CRITICAL CONTROL: Ensure [Reagent] < [SM] to suppress k2 path Note->Mono

Figure 1: Reaction pathway illustrating the competitive alkylation kinetics. The protocol aims to maximize k1 while suppressing k2.

Material Specifications

ComponentGradeRoleCritical Attribute
4-Hydroxybenzaldehyde >98%SubstrateLow moisture content (<0.5%) to prevent catalyst deactivation.[1][2][3]
tert-Butanol (t-BuOH) AnhydrousAlkylating AgentMust be kept warm (>26°C) to remain liquid during dispensing.[1][2][3]
Sulfuric Acid (H2SO4) 98% Conc.[2][3]CatalystActs as proton source to generate the t-butyl carbocation.[1][2]
Glacial Acetic Acid ACS ReagentSolventSolubilizes the phenol; moderates reaction rate.[2]
Dichloromethane (DCM) HPLC GradeExtraction SolventHigh solubility for product; low boiling point for removal.[2][3]

Safety Protocol (HSE)

  • Sulfuric Acid: Extremely corrosive.[1][2][3] Use exclusively in a fume hood. Reacts violently with water; always add acid to solvent, never reverse.[2][3]

  • tert-Butanol: Flammable solid/liquid (MP ~25°C).[1][2][3] Keep away from ignition sources.[1][2][3]

  • Process Safety: The reaction is exothermic.[2] Uncontrolled addition of H2SO4 or t-BuOH can lead to thermal runaway.[1][2][3] Maintain active cooling capability.

Experimental Procedure

Phase 1: Reaction Setup (0.1 mol Scale)
  • Preparation: Pre-warm tert-butanol to 30–35°C to ensure it is a homogeneous liquid.

  • Solvation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 12.21 g (100 mmol) of 4-Hydroxybenzaldehyde in 60 mL of Glacial Acetic Acid .

  • Catalyst Addition: Cool the solution to 15°C using a water/ice bath. Slowly add 5.0 mL of Conc. H2SO4 dropwise.[1][2][3]

    • Observation: Solution color may darken to deep red/brown (formation of protonated aldehyde species).[2][3]

  • Alkylation: Add 7.41 g (100 mmol, 1.0 equiv) of tert-butanol dropwise over 45 minutes.

    • Expert Tip: Do NOT add excess t-BuOH.[1][2][3] Stoichiometry is the primary control for mono-selectivity.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours.

    • Note: Heating is generally not required and increases the risk of di-substitution.[1][2]

Phase 2: Process Monitoring (PAT)

Do not proceed to workup based solely on time. Validate conversion using TLC or HPLC.[1][2][3]

  • TLC Conditions:

    • Stationary Phase: Silica Gel 60 F254.[1][2][3]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[2][3]

    • Visualization: UV (254 nm).[2][3]

    • Rf Values (Approx):

      • Di-substituted (Top): ~0.7[1][2][3][5]

      • Target Mono (Middle): ~0.5

      • Starting Material (Bottom): ~0.3[2][3][7][8]

  • Stop Criteria: Terminate reaction when Starting Material < 5% OR if Di-substituted impurity exceeds 10%.

Phase 3: Workup and Purification
  • Quench: Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring. The product should precipitate as a sticky solid or oil.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

  • Wash: Wash the combined organic layers with:

    • Water (2 x 50 mL)

    • Saturated NaHCO3 (2 x 50 mL) – Caution: CO2 evolution.[2][3]

    • Brine (1 x 50 mL)

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification (Fractional Recrystallization):

    • The crude residue will contain a mixture of Mono, Di, and trace SM.[3]

    • Dissolve the crude solid in minimal hot Hexane (or Hexane/EtOAc 95:5).[2]

    • Cool slowly to 4°C. The Di-tert-butyl impurity is often less soluble in pure hexane and may crystallize first (depending on concentration).[1][2][3] Filter any rapid precipitate.[1][2][3]

    • Concentrate the mother liquor and recrystallize from Aqueous Ethanol (50%) .[2] The mono-substituted product crystallizes as pale yellow needles.[1][2]

Workflow Visualization

WorkupLogic Reaction Reaction Mixture (AcOH/H2SO4) Quench Quench into Ice Water Reaction->Quench Extract DCM Extraction Quench->Extract Wash Wash: H2O -> NaHCO3 -> Brine Extract->Wash Crude Crude Oil/Solid Wash->Crude Recryst1 Recrystallization 1 (Hexane) Crude->Recryst1 Filter1 Filter Precipitate Recryst1->Filter1 Solid1 Solid: Mostly Di-t-butyl (Discard/Reprocess) Filter1->Solid1 Impurity Liq1 Mother Liquor Filter1->Liq1 Target Recryst2 Recrystallization 2 (Aq. Ethanol) Liq1->Recryst2 Final Pure 3-t-butyl-4-HBA (Target) Recryst2->Final

Figure 2: Purification logic tree designed to separate the target mono-alkylated product from the di-alkylated over-reaction byproduct.[1][2][3]

Characterization & Data Validation

Ensure the isolated product matches the following specifications to confirm identity and purity.

  • Physical State: Pale yellow crystalline solid.[1][2][3]

  • Melting Point: 140–141°C (Note: Distinct from the di-tert-butyl analog which melts at ~188°C) [1][2].[1][2][3]

  • 1H NMR (400 MHz, CDCl3):

    • δ 9.85 (s, 1H, -CH O)[1][3]

    • δ 7.60 (d, 1H, Ar-H ortho to CHO/tBu)[1][3]

    • δ 7.55 (dd, 1H, Ar-H meta to OH)[1][3]

    • δ 6.90 (d, 1H, Ar-H ortho to OH)[1][3]

    • δ 6.00 (s, 1H, -OH , exchangeable)

    • δ 1.45 (s, 9H, -C(CH 3)3)[1][2][3]

    • Diagnostic: Integration of the t-butyl signal must correspond to 9 protons.[1][2] If 18H, you have the di-substituted product.[2][3][8]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Di-tert-butyl impurity Excess t-BuOH or high temperature.[1][2][3]Reduce t-BuOH to 0.95 equiv. Maintain reaction temp <25°C.
Low Conversion Wet reagents (H2O kills carbocation).[2][3]Dry 4-HBA in a desiccator. Use fresh Glacial AcOH.[1][2][3]
Sticky/Oily Product Residual solvent or mixed isomers.[1][2][3]Triturate with cold pentane to induce crystallization.[1][2][3]
Dark Product Color Oxidation of phenol.[2][3][9]Perform reaction under Nitrogen atmosphere. Add trace sodium metabisulfite during workup.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 3017618, this compound. Retrieved from [Link]

  • ChemWhat. (2025).[1][2][3] 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Physical Data (Comparison Reference). Retrieved from [Link]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[1][2][3] (General reference for Friedel-Crafts alkylation of phenols).

  • University of California, Berkeley. (2014). The Friedel-Crafts Reaction: Mechanism and Kinetics. Retrieved from [Link][2][3]

Sources

Application Note: Synthetic Routes to Functionalized 3-(tert-Butyl)-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 3-(tert-butyl)-4-hydroxybenzaldehyde (CAS 65678-11-7) represents a critical "privileged structure" in medicinal chemistry.[1][2][3][4] Unlike its more common congener, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, the mono-tert-butyl variant offers a unique balance of steric protection and electronic availability.[1][2] The bulky tert-butyl group at the 3-position provides metabolic stability and lipophilicity, while the 4-hydroxyl group remains electronically coupled to the aldehyde, facilitating diverse functionalization.[1][2][5]

This intermediate is pivotal in the synthesis of:

  • S1P1 Receptor Modulators: Used in autoimmune therapies.[3]

  • Dual-Acting Antioxidants: Where the phenol acts as a radical trap and the aldehyde serves as a linker.

  • Schiff Base Ligands: For asymmetric catalysis and materials science.[3]

This guide details the precision synthesis of the core scaffold and provides validated protocols for its downstream functionalization, moving beyond generic textbook descriptions to actionable, high-yield methodologies.[1]

Retrosynthetic Analysis & Core Synthesis[1][4][5]

The synthesis of this compound presents a classic regioselectivity challenge. Direct formylation of 2-tert-butylphenol often yields a mixture of the ortho-isomer (salicylaldehyde derivative) and the desired para-isomer.[2][3][4]

Diagram 1: Synthetic Pathways

SynthesisPathways Start1 2-tert-Butylphenol RouteA Route A: Formylation (Reimer-Tiemann / Duff) Start1->RouteA Start2 2-tert-Butyl-p-cresol (2-tert-Butyl-4-methylphenol) RouteB Route B: Co-Catalyzed Oxidation (High Regioselectivity) Start2->RouteB Ortho Ortho-Isomer (By-product) RouteA->Ortho Major (usually) Target This compound (Target) RouteA->Target Minor (requires separation) RouteB->Target Exclusive Para-Conversion

Caption: Comparison of synthetic routes. Route B (Oxidation) is preferred for industrial scalability and purity, avoiding difficult isomer separations.[1][3]

Protocol A: Co-Catalyzed Oxidation (Preferred Route)

Rationale: This method utilizes 2-tert-butyl-p-cresol as the starting material.[1][2][3][4][5] Since the para position is already occupied by a methyl group, oxidation specifically targets this carbon, converting it to an aldehyde.[1] This circumvents the ortho vs. para selectivity issues inherent in electrophilic aromatic substitution.[3]

Reagents:

  • Substrate: 2-tert-Butyl-4-methylphenol[1][2][4]

  • Catalyst: Cobalt(II) chloride (CoCl₂) or Cobalt Schiff base complexes[1][3]

  • Base: NaOH (3 equivalents)[1][3]

  • Solvent: Methanol[1][4][6]

  • Oxidant: Molecular Oxygen (O₂)[1][3]

Step-by-Step Methodology:

  • Setup: Charge a high-pressure reactor (autoclave) or a 3-neck flask equipped with an O₂ bubbler with methanol (0.5 M concentration relative to substrate).

  • Dissolution: Add 2-tert-butyl-4-methylphenol (1.0 eq) and NaOH (3.0 eq). Stir until a homogeneous phenolate solution forms.

  • Catalyst Addition: Add CoCl₂ (0.01 – 0.05 eq). The solution typically turns dark.

  • Reaction: Heat to 60°C under an O₂ atmosphere (1 atm for bubbling, 3-5 atm for autoclave). Monitor by HPLC/TLC.[3]

    • Critical Checkpoint: The reaction proceeds via a quinone methide intermediate.[3] Ensure adequate agitation to prevent mass-transfer limitations of oxygen.[2][3]

  • Workup: Acidify the mixture with 2M HCl to pH 2-3. The product typically precipitates or oils out.[3]

  • Purification: Extract with Ethyl Acetate. Wash with brine.[3] Recrystallize from Hexane/EtOAc to obtain the pure aldehyde.[3]

Protocol B: Modified Duff Reaction (Alternative)

Rationale: If the cresol precursor is unavailable, 2-tert-butylphenol can be formylated.[1][2][3][5] Standard Duff conditions (HMTA/AcOH) favor the ortho product.[3] To enhance para selectivity, use Trifluoroacetic Acid (TFA) as the solvent.[1][3]

Reagents:

  • 2-tert-Butylphenol[1][2][4][7]

  • Hexamethylenetetramine (HMTA)[1][3]

  • Trifluoroacetic Acid (TFA)[1][3]

Methodology:

  • Dissolve 2-tert-butylphenol (10 mmol) in TFA (20 mL).

  • Add HMTA (20 mmol) in portions.

  • Reflux for 12 hours.

  • Hydrolysis: Quench with water and heat for 1 hour to hydrolyze the iminium intermediate.

  • Purification: Steam distillation is recommended.[3] The ortho-isomer (3-tert-butyl-2-hydroxybenzaldehyde) is steam volatile due to intramolecular H-bonding.[2][3][4] The desired para-isomer remains in the residue and can be extracted and recrystallized.[3]

Functionalization Protocols

The 3-tert-butyl-4-hydroxybenzaldehyde scaffold offers two primary handles: the aldehyde (electrophilic) and the phenol (nucleophilic).[1][2][3][4]

Diagram 2: Functionalization Tree

Functionalization Core 3-(tert-Butyl)-4- hydroxybenzaldehyde Schiff Schiff Base Formation (Imines) Core->Schiff + R-NH2 Knoevenagel Knoevenagel Condensation (Cinnamates) Core->Knoevenagel + Malonate/Cyanoacetate Redox Redox Manipulations (Alcohols/Acids) Core->Redox NaBH4 or NaClO2 Prod1 Ligands / S1P1 Agonists Schiff->Prod1 Prod2 UV Absorbers / Antioxidants Knoevenagel->Prod2 Prod3 Building Blocks Redox->Prod3

Caption: Strategic functionalization points. The aldehyde is the primary site for divergent synthesis.

Protocol C: Schiff Base Formation (Imine Synthesis)

This reaction is essential for creating ligands or pharmaceutical intermediates.[1][3]

Procedure:

  • Stoichiometry: Mix 3-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) with the primary amine (1.0 eq) in Ethanol or Methanol.

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (1-2 drops).

  • Conditions: Reflux for 2–4 hours.

    • Observation: A color change (often yellow/orange) indicates imine formation.[1][3]

  • Isolation: Cool the mixture to 0°C. The Schiff base often crystallizes out. Filter and wash with cold ethanol.[3]

    • Troubleshooting: If no precipitate forms, remove solvent in vacuo and recrystallize the residue from Ether/Pentane.[1]

Protocol D: Knoevenagel Condensation

Used to synthesize cinnamic acid derivatives, which are potent antioxidants.[1][3]

Procedure:

  • Reagents: Aldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).[1][3]

  • Reaction: Heat the mixture to 80-100°C for 4 hours.

    • Mechanism:[1][4][8][9] The piperidine catalyzes the deprotonation of malonic acid; decarboxylation often occurs in situ or upon workup to yield the cinnamic acid.

  • Workup: Pour into ice-cold HCl (1M). The product precipitates as a solid.[3][6]

  • Yield: Typically >80%.

Troubleshooting & Optimization Guide

ChallengeRoot CauseSolution
Low Yield (Route B) Formation of ortho isomer.Switch to Route A (Oxidation of Cresol) to enforce para regioselectivity.[3]
Oiling Out Product purity <95% or residual solvent.Use Steam Distillation to remove volatile impurities (like unreacted phenol or ortho-isomer) before recrystallization.[1][2][3]
Incomplete Schiff Base Reaction Water accumulation shifting equilibrium.[3]Add Molecular Sieves (4Å) or use a Dean-Stark trap (if scale permits) to remove water.[1][2][3]
Phenol Oxidation Sensitivity to air under basic conditions.[3]Perform all base-catalyzed steps (e.g., Knoevenagel) under an Argon/Nitrogen atmosphere .

References

  • Co-Catalyzed Oxidation of p-Cresols

    • Process for the production of 4-hydroxybenzaldehyde derivatives.[2][3][5][6][10][11][12] (EP0012939A1).[1][3] European Patent Office.[3]

    • Preparation of p-hydroxybenzaldehyde derivatives.[2][3][5][13] (US4429163A).[1][3] Google Patents.

  • Formylation Methodologies (Duff/Reimer-Tiemann)

    • Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde.[1][2][3][5][10][11][14] (US4009210A).[1][3] Google Patents.

    • Application of an ortho-Formylation Reaction.[2][3][5] ResearchGate.[3][15]

  • Physical Properties & Safety

    • This compound (CAS 65678-11-7).[1][2][3][4] PubChem Compound Summary.[3] [1][3]

  • Functionalization Applications

    • Immobilization of pyrene-tagged metal complexes (Schiff Base). RSC Advances.[3]

    • Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (Structural Analog). Acta Crystallographica.[3][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Drawing from established chemical principles and field-proven insights, this document provides a structured, in-depth resource in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions to get your experiment back on track.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in the formylation of 2-(tert-butyl)phenol are a frequent issue. The root cause often lies in one of several key areas of the reaction, most commonly the Reimer-Tiemann or Duff reactions.

Primary Causes & Solutions:

  • Inefficient Dichlorocarbene Generation (Reimer-Tiemann Reaction): The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1] Inefficient generation leads directly to poor yields.

    • Causality: The reaction is often biphasic (aqueous NaOH and organic chloroform), and poor mixing limits the interfacial reaction where the carbene is formed.[2] The reaction can also be highly exothermic, and poor temperature control can lead to thermal runaway and side reactions.[2]

    • Solution:

      • Improve Mixing: Use a high-torque mechanical stirrer to create a fine emulsion between the aqueous and organic phases.

      • Phase-Transfer Catalysis: Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to shuttle the hydroxide ion into the organic phase, accelerating carbene formation.

      • Temperature Control: Initiate the reaction at a moderate temperature (e.g., 50-60°C) and maintain it diligently. Be prepared to cool the reaction vessel if it becomes too exothermic.

  • Poor Electrophile Reactivity (Duff Reaction): In the Duff reaction, hexamethylenetetramine (HMTA) is the formylating agent in an acidic medium.[3] The reaction's efficiency is highly dependent on reaction conditions.

    • Causality: The Duff reaction is notoriously inefficient under certain conditions.[4] The presence of excess water can hydrolyze reactive intermediates, and the acidity of the medium is critical for the formation of the electrophilic iminium ion.

    • Solution:

      • Optimize Solvent System: An improved Duff reaction protocol uses aqueous acetic acid (75-85% by volume) which has been shown to produce excellent yields.[5]

      • Reagent Stoichiometry: Use at least a two to three-fold molar excess of HMTA relative to the 2,6-di-tert-butylphenol to drive the reaction forward.[5]

  • Sub-optimal Regioselectivity: The formyl group can add to different positions on the aromatic ring. While the desired product is this compound, the formation of the ortho-isomer, 3-(tert-butyl)-2-hydroxybenzaldehyde, can significantly reduce the yield of the target molecule.

    • Causality: In the Reimer-Tiemann reaction, ortho-formylation is generally favored.[6][7] However, the bulky tert-butyl group provides steric hindrance that can direct some formylation to the para position.

    • Solution:

      • Chelation Control: Certain methods, like those using MgCl₂ and triethylamine with paraformaldehyde, are highly selective for ortho-formylation and may not be suitable if the para-product is desired.[8] For para-selectivity in a Reimer-Tiemann context, conducting the reaction in the presence of cyclodextrins can favor the formation of the p-formyl product.[9]

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 4-hydroxy isomer?

Controlling regioselectivity is crucial for maximizing the yield of the desired product. The formation of 3-(tert-butyl)-2-hydroxybenzaldehyde is a common issue.

Strategies to Enhance Para-Selectivity:

  • Steric Hindrance: The tert-butyl group at the 2-position sterically hinders the adjacent ortho position (position 6). However, the ortho position relative to the hydroxyl group (position 3) is still reactive. The key is to leverage conditions that favor the less sterically hindered para position (position 4).

  • Reaction Choice: While the classic Reimer-Tiemann reaction often gives a mixture of ortho and para products, the Duff reaction, especially under optimized conditions, can favor para-formylation on sterically hindered phenols.[3]

  • Modified Reimer-Tiemann: As mentioned, the use of cyclodextrins can encapsulate the phenol substrate in a way that blocks the ortho positions, making the para position more accessible to the dichlorocarbene electrophile.[9]

Q3: I'm having difficulty purifying the final product from the reaction mixture. What are the best practices?

Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and potential resinous materials.

Purification Protocol:

  • Initial Workup: After the reaction is complete, the mixture is typically cooled and then acidified. This step neutralizes the base and protonates the phenoxide to the phenol.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then brine to remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired para-isomer from the ortho-isomer and other byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is typically used. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the products. The para-isomer is generally less polar than the ortho-isomer due to intermolecular hydrogen bonding in the latter, and will therefore elute first.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance purity. A suitable solvent system might be isopropanol or a hexane/ethyl acetate mixture.[4]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis to deepen your understanding of the underlying chemistry.

Q1: What are the primary methods for synthesizing this compound?

The two most common methods are the Reimer-Tiemann reaction and the Duff reaction, both of which are electrophilic aromatic substitution reactions.

MethodReagentsTypical ConditionsKey Features
Reimer-Tiemann 2-(tert-butyl)phenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic system, 50-70°CInvolves a dichlorocarbene intermediate; can produce ortho and para isomers.[1][10]
Duff Reaction 2-(tert-butyl)phenol, Hexamethylenetetramine (HMTA)Acidic Medium (e.g., Acetic Acid, TFA)Generally favors para-substitution for sterically hindered phenols.[3][5]
Mg-Chelation 2-(tert-butyl)phenol, MgCl₂, Triethylamine, ParaformaldehydeAnhydrous THF, RefluxHighly selective for ortho-formylation; may not be suitable for this target.[8][11]
Q2: Can you illustrate the mechanism of the Reimer-Tiemann reaction for this synthesis?

Certainly. The mechanism involves the generation of dichlorocarbene, which then acts as the electrophile.

Reimer_Tiemann_Mechanism cluster_carbene 1. Dichlorocarbene Formation cluster_attack 2. Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3_anion ⁻:CCl₃ CHCl3->CCl3_anion + ⁻OH - H₂O OH_neg ⁻OH Carbene :CCl₂ (Dichlorocarbene) CCl3_anion->Carbene α-elimination - Cl⁻ H2O H₂O Cl_neg Cl⁻ Phenoxide 2-(tert-butyl)phenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde Final Product (after hydrolysis & workup) Intermediate->Aldehyde + 2H₂O - 2HCl Troubleshooting_Workflow problem_node problem_node check_node check_node action_node action_node result_node result_node start Problem: Low Yield check_reagents Check Reagent Purity (Phenol, HMTA/CHCl₃) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Mixing) start->check_conditions check_workup Analyze Workup & Purification (Extraction, Chromatography) start->check_workup purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure? optimize_temp Optimize Temperature & Stirring Rate check_conditions->optimize_temp Sub-optimal? add_ptc Add Phase Transfer Catalyst (Reimer-Tiemann) check_conditions->add_ptc Biphasic? optimize_solvent Optimize Solvent System (Duff) check_conditions->optimize_solvent Duff? optimize_chroma Optimize Chromatography (Solvent Gradient) check_workup->optimize_chroma Poor Separation? yield_improved Yield Improved purify_reagents->yield_improved optimize_temp->yield_improved add_ptc->yield_improved optimize_solvent->yield_improved optimize_chroma->yield_improved

Sources

Technical Support Center: Purification of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 3-(tert-Butyl)-4-hydroxybenzaldehyde. It is important to note that while its isomer, 2-tert-butyl-4-hydroxybenzaldehyde, and its more sterically hindered analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, are well-documented, specific literature on the purification of the 3-tert-butyl isomer is less common. Therefore, this guide synthesizes established chemical principles and proven methodologies for analogous phenolic aldehydes to provide a robust framework for achieving high purity. The strategies outlined below are grounded in the fundamental physicochemical properties of substituted phenols and aldehydes, offering a reliable starting point for your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my crude this compound?

Answer: The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing this compound is the formylation of 2-tert-butylphenol.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2-tert-butylphenol is a primary impurity. Its physical properties (it is an oil) can significantly complicate crystallization if present in high amounts.[1]

  • Isomeric Byproducts: Formylation reactions on phenols, such as the Reimer-Tiemann or Duff reactions, can sometimes yield isomeric products.[2] Depending on the reaction conditions, you might have trace amounts of other formylated isomers.

  • Over-Alkylated Species: The starting material, 2-tert-butylphenol, is often prepared by the alkylation of phenol. This process can lead to impurities like 4-tert-butylphenol, 2,4-di-tert-butylphenol, and even trace amounts of 2,4,6-tri-tert-butylphenol.[3] These may carry through the synthesis and appear in your crude product.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of corresponding carboxylic acids (e.g., 3-tert-butyl-4-hydroxybenzoic acid) or colored quinone-type byproducts, especially if the reaction or work-up is exposed to air for extended periods at high temperatures.

  • Solvent and Reagent Residues: Residual solvents from the reaction (e.g., acetic acid, acetonitrile) or work-up (e.g., ethyl acetate, hexanes) and inorganic salts are common.

Expert Insight: The key to effective purification is understanding the polarity differences. Your target compound has a polar hydroxyl group and a moderately polar aldehyde group, balanced by a nonpolar tert-butyl group and the aromatic ring. Most impurities will have a different polarity profile, which is the lever we will use for separation.

Q2: My crude product is an off-color solid/oil. What is the best initial purification strategy?

Answer: For crystalline solids, recrystallization is the most effective, scalable, and economical first-line purification technique. The goal is to find a solvent system where the target compound is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.

Troubleshooting Common Recrystallization Issues:

  • Problem: The product "oils out" instead of crystallizing.

    • Causality: The boiling point of the solvent is higher than the melting point of your compound (or an eutectic mixture with impurities). Alternatively, the concentration of impurities is too high, depressing the melting point and inhibiting lattice formation.

    • Solution:

      • Switch to a lower-boiling point solvent or solvent mixture.

      • Attempt to pre-purify a small batch via flash chromatography to obtain seed crystals.

      • Dilute the solution with more solvent before cooling, and cool it very slowly (e.g., by placing the flask in a large, insulated container).

  • Problem: No crystals form upon cooling.

    • Causality: The solution is too dilute, or the compound is too soluble in the chosen solvent even at low temperatures.

    • Solution:

      • Boil off some of the solvent to increase the concentration.

      • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Add a seed crystal of pure product if available.

      • Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until turbidity persists. For example, if your compound is dissolved in ethanol, slowly add water.

Solvent System Rationale & Application
Hexane/Ethyl Acetate A good starting point. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hot hexane until the solution becomes slightly cloudy. The polarity can be fine-tuned.
Toluene Often excellent for aromatic compounds. Its high boiling point allows for good dissolution, but be cautious of "oiling out".[4]
Isopropanol/Water Dissolve in hot isopropanol and add hot water dropwise until persistent cloudiness appears. The polar nature of this system is effective at rejecting nonpolar impurities.
Aqueous Ethanol Similar to isopropanol/water, this is a classic choice for moderately polar compounds like phenols.[5]
Q3: Recrystallization didn't provide the desired purity. What is the next step?

Answer: When recrystallization is insufficient, silica gel column chromatography is the definitive method for separating compounds with different polarities.[6] The stationary phase (silica gel) is highly polar, and compounds are separated based on their affinity for it.

Expert Insight: Phenolic compounds can sometimes "streak" or exhibit poor separation on silica gel due to the slightly acidic nature of the silica and the strong hydrogen bonding of the hydroxyl group.

Step-by-Step Protocol: Flash Column Chromatography

  • Solvent System Selection (TLC):

    • Develop a Thin Layer Chromatography (TLC) method to find an appropriate eluent.

    • Aim for a solvent system that gives your target compound an Rf (retardation factor) of ~0.3-0.4 .

    • A good starting point is a mixture of Hexane and Ethyl Acetate . Begin with 10% Ethyl Acetate in Hexane (9:1) and increase polarity if the spot doesn't move.

    • Other systems to try if streaking occurs include Dichloromethane/Methanol or Toluene/Ethyl Acetate.[7]

  • Column Packing:

    • Use the "wet packing" method for a homogenous column bed.[6] Make a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate/Hexane) and pour it into the column.

    • Allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a strong solvent, add a small amount of silica gel, evaporate the solvent to get a dry, impregnated powder, and carefully load this onto the top of the column.

  • Elution and Fraction Collection:

    • Begin running the solvent through the column. You can use isocratic (constant solvent composition) or gradient elution (gradually increasing polarity, e.g., from 5% to 20% ethyl acetate).

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Q4: How do I definitively assess the purity of my final product?

Answer: A combination of methods provides the most trustworthy assessment of purity.

  • Thin Layer Chromatography (TLC): A quick and easy check. A pure compound should ideally show a single spot. Run the TLC in a couple of different solvent systems to be sure.

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range. Compare your value to any available literature values for confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8] A reverse-phase method is most common for this type of analyte.

    • Typical Conditions:

      • Column: C18 Reverse-Phase Column.[9]

      • Mobile Phase: A gradient of Acetonitrile and Water, often with a small amount of acid (0.1% Phosphoric Acid or Formic Acid for MS compatibility).[9]

      • Detection: UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 280 nm).

    • A pure sample will show a single, sharp peak. Purity can be calculated based on the area percentage of the main peak.

  • Spectroscopic Analysis (NMR, IR): While primarily used for structural confirmation, high-quality ¹H NMR spectra can reveal minor impurities that are not easily detected by other methods. The absence of unexpected signals is a strong indicator of high purity. Infrared (IR) spectroscopy can confirm the presence of key functional groups (O-H, C=O, C-H).[10]

Workflow & Troubleshooting Diagrams

General Purification Workflow

CRUDE Crude Product (Solid or Oil) RECRYST Recrystallization (e.g., Hexane/EtOAc) CRUDE->RECRYST CHECK1 Purity Assessment (TLC, Melting Point) RECRYST->CHECK1 PURE Pure Product (>98%) CHECK1->PURE PURE COLUMN Silica Gel Column Chromatography CHECK1->COLUMN IMPURE CHECK2 Purity Assessment (TLC, HPLC) COLUMN->CHECK2 CHECK2->PURE PURE IMPURE Impure Fractions (Combine & Re-process or Discard) CHECK2->IMPURE IMPURE

Caption: Decision workflow for purifying this compound.

Troubleshooting Recrystallization

cluster_start Initial Observation cluster_problem Problem cluster_cause Likely Cause cluster_solution Proposed Solution START Crude product dissolved in hot solvent P1 Oils Out on Cooling START->P1 P2 No Crystals Form START->P2 C1 Solvent BP > Product MP or High Impurity Load P1->C1 C2 Solution is Too Dilute or Compound Too Soluble P2->C2 S1 1. Use lower BP solvent 2. Cool much slower 3. Pre-purify via column C1->S1 S2 1. Reduce solvent volume 2. Scratch flask / Add seed crystal 3. Add anti-solvent (e.g., water) C2->S2

Caption: Logic diagram for troubleshooting common recrystallization issues.

Safety & Handling

As a substituted phenolic aldehyde, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions:

  • Hazard Class: Likely to be classified as a skin, eye, and respiratory irritant.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated fume hood to avoid inhaling dust or vapors.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • Pharmaffiliates (2023). The Synthesis and Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0). Pharmaffiliates. Available at: [Link]

  • ChemWhat (Date not available). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. ChemWhat. Available at: [Link]

  • Fujita, T., et al. (2003). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 68(19), 7354-7359. Available at: [Link]

  • American Chemical Society (Date not available). Synthesis of tert-Butyl-Hydroxylated S-2474. ACS Publications. Available at: [Link]

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • Redox (2023). Safety Data Sheet Phenolic Resin. Redox. Available at: [Link]

  • ResearchGate (Date not available). TLC plate A) TLC of compound Benzaldehyde Chalcone 1a , B) TLC of 4-hydroxybenzaldehyde chalcon... ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (2017). Methods Electronic Supplementary Material (ESI) for ChemComm. RSC. Available at: [Link]

  • All-Nova (Date not available). SAFETY DATA SHEET. All-Nova. Available at: [Link]

  • Reis, F. S., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 245. Available at: [Link]

  • PACE Technologies (2025). Safety Data Sheet PHENOLIC COMPRESSION MOUNTING POWDER. PACE Technologies. Available at: [Link]

  • Reddit (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available at: [Link]

  • Phenomenex (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • Alro (Date not available). MATERIAL SAFETY DATA SHEET. Alro. Available at: [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6757-6764. Available at: [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... RSC Advances. Available at: [Link]

  • C. Postigo, et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water... Journal of Chromatography A. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Pontz, D. F. (1968). U.S. Patent No. 3,365,500. U.S. Patent and Trademark Office.
  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. Available at: [Link]

  • Google Patents. US5399786A - Preparation process of tert-butylphenols.
  • ResearchGate (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Available at: [Link]

  • ResearchGate (Date not available). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • SIELC Technologies. p-Hydroxybenzaldehyde. SIELC. Available at: [Link]

  • Google Patents. US4748278A - Process for the isolation of p-hydroxybenzaldehyde.
  • Wikipedia. 2-tert-Butylphenol. Wikimedia Foundation. Available at: [Link]

  • OSPAR Commission. 2,4,6–tri-tert-butylphenol1. OSPAR Commission. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde. This important intermediate requires precise reaction control to minimize the formation of undesired side products. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Duff and Reimer-Tiemann formylation reactions of 2-tert-butylphenol.

Question 1: My reaction yields are consistently low. What are the primary factors affecting the yield of this compound?

Low yields in the formylation of 2-tert-butylphenol can stem from several factors, particularly given that reactions like the Duff reaction are known for often being inefficient.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. For instance, in the Duff reaction using hexamethylenetetramine (HMT) in glacial acetic acid, temperatures between 100°C and 130°C are typically required.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.

  • Suboptimal Reagent Stoichiometry: The molar ratio of the formylating agent to the phenol is critical. An excess of the formylating agent can lead to the formation of undesired side products, while an insufficient amount will result in incomplete conversion of the starting material.

  • Moisture Contamination: The presence of water can be detrimental, especially in the initial stages of the Duff reaction, as it can hydrolyze the reactive iminium species generated from HMT. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.

  • Substrate Purity: The purity of the starting material, 2-tert-butylphenol, is paramount. Impurities can lead to the formation of unforeseen byproducts and complicate the purification process.

Question 2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products in my reaction mixture?

The formation of multiple products is a common challenge. The primary side products depend on the synthetic route employed:

  • Positional Isomer (Para-Formylation): The hydroxyl group of the phenol is an ortho, para-director in electrophilic aromatic substitution.[3] While the ortho position is sterically hindered by the tert-butyl group, formylation can still occur at the para position, leading to the formation of 5-tert-Butyl-2-hydroxybenzaldehyde . This is a common isomer in both the Duff and Reimer-Tiemann reactions.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-tert-butylphenol in the final mixture.

  • Di-formylation Products: Although less common due to the steric hindrance of the tert-butyl group, if reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, excess formylating agent), di-formylation at the remaining activated positions on the aromatic ring can occur.

  • Polymeric/Resinous Materials: Phenols are susceptible to polymerization, especially under acidic or basic conditions in the presence of formaldehyde or its equivalents. This is a known side reaction in both the Duff and Reimer-Tiemann reactions.

Question 3: How can I minimize the formation of the para-isomer, 5-tert-Butyl-2-hydroxybenzaldehyde?

Controlling the regioselectivity of the formylation is a key challenge. Here are some strategies:

  • Reaction Choice: The Reimer-Tiemann reaction often provides a higher degree of ortho-selectivity compared to the Duff reaction, due to the coordination of the dichlorocarbene intermediate with the phenoxide ion.[4][5]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para-isomer, so maintaining the optimal temperature is crucial for maximizing ortho-substitution.

  • Solvent System: The choice of solvent can influence the ortho/para ratio. In the Reimer-Tiemann reaction, a biphasic solvent system is typically used.[6] Experimenting with different solvent systems may alter the selectivity.

Question 4: I am having difficulty separating the desired product from the side products. What are the recommended purification techniques?

Effective purification is essential for obtaining high-purity this compound. A multi-step approach is often necessary:

  • Extraction: After quenching the reaction, an initial workup involving liquid-liquid extraction can help remove some of the more polar or water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from its isomers and other non-polar impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed.

  • Recrystallization: For achieving high purity, recrystallization is an excellent final step. Isopropanol has been reported as a suitable solvent for the recrystallization of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a structurally similar compound, suggesting it may also be effective for the target molecule.[7]

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the synthesis of this compound?

The common starting material is 2-tert-butylphenol .[8][9]

Q2: Which formylation reaction is generally preferred for this synthesis, the Duff reaction or the Reimer-Tiemann reaction?

Both reactions can be used. The Reimer-Tiemann reaction may offer better ortho-selectivity.[4][5] However, the Duff reaction avoids the use of chloroform, which is a hazardous reagent. The choice often depends on the available equipment, safety considerations, and the desired level of regioselectivity.

Q3: What analytical techniques are best suited for monitoring the reaction and characterizing the final product and impurities?

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the desired product, isomers, and unreacted starting material.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and the identification of impurities.[1][13][14]

  • High-Performance Liquid Chromatography (HPLC): Can be used for both monitoring the reaction and for quantitative analysis of the product mixture.[12]

Q4: Are there any safety precautions I should be aware of?

Yes, both the Duff and Reimer-Tiemann reactions involve hazardous materials and conditions:

  • Chloroform (Reimer-Tiemann): Is a suspected carcinogen and is toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Strong Acids and Bases: These reactions often use strong acids (e.g., glacial acetic acid, sulfuric acid) or strong bases (e.g., sodium hydroxide), which are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Exothermic Reactions: The Reimer-Tiemann reaction can be highly exothermic once initiated and requires careful temperature control to prevent thermal runaway.[6]

Detailed Experimental Protocols

The following are generalized protocols based on established methodologies. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via the Duff Reaction

This protocol is adapted from procedures for the formylation of substituted phenols.[2][15]

Materials:

  • 2-tert-butylphenol

  • Hexamethylenetetramine (HMT)

  • Glacial acetic acid

  • Hydrochloric acid (4N) or Sulfuric acid (20% v/v)

  • A suitable water-insoluble, non-polar solvent (e.g., toluene, diethyl ether)

  • Silica gel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butylphenol in glacial acetic acid to make a 0.5 to 2.0 M solution.

  • Addition of HMT: Add 1 to 3 molar equivalents of hexamethylenetetramine to the solution.

  • Heating: Heat the reaction mixture to 100-130°C and maintain this temperature with stirring for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is deemed complete, cool the mixture to room temperature. Add an equal volume of water or aqueous acid (4N HCl or 20% H₂SO₄) and heat the mixture at 100-130°C for 0.5 to 1 hour to hydrolyze the intermediate.[2]

  • Workup: Cool the mixture and transfer it to a separatory funnel. Extract the product with a water-insoluble, non-polar solvent (e.g., 3 x 50 mL of toluene).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by filtration through a short plug of silica gel, followed by column chromatography and/or recrystallization.

Protocol 2: Synthesis via the Reimer-Tiemann Reaction

This protocol is a generalized procedure based on the Reimer-Tiemann reaction of phenols.[4][6][16]

Materials:

  • 2-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, prepare a 10-40% aqueous solution of sodium hydroxide.

  • Phenoxide Formation: Add 2-tert-butylphenol to the NaOH solution and stir until it dissolves to form the sodium phenoxide.

  • Addition of Chloroform: Heat the mixture to around 60-70°C. Add chloroform dropwise from the dropping funnel over a period of about an hour. The reaction is exothermic and may require external cooling to maintain the temperature.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove any excess chloroform by distillation under reduced pressure.

  • Acidification: Carefully acidify the remaining aqueous solution with dilute HCl or H₂SO₄ until it is acidic to litmus paper.

  • Extraction: Extract the product with an organic solvent like diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution, and finally with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Common Side Products and Their Identification

Side ProductStructureIdentification MethodKey Observations
5-tert-Butyl-2-hydroxybenzaldehyde (p-isomer)GC-MS, ¹H NMRDifferent retention time in GC compared to the main product. Distinct aromatic proton splitting pattern in ¹H NMR.
2-tert-butylphenol (Starting Material)GC-MS, TLCMatches the retention time and Rf value of the starting material.
Di-formylated ProductsMS, ¹H NMRHigher molecular weight in MS. Additional aldehyde proton signal and different aromatic proton signals in ¹H NMR.
Polymeric/Resinous MaterialsVisual, SolubilityInsoluble, high-molecular-weight material that is difficult to characterize by standard methods.

Visualizations

Reaction Mechanisms

Duff_Reaction_Mechanism phenol 2-tert-butylphenol addition Electrophilic Aromatic Substitution phenol->addition hmt Hexamethylenetetramine (HMT) iminium Iminium Ion Intermediate hmt->iminium Protonation & Ring Opening acid H+ (Acetic Acid) acid->iminium iminium->addition intermediate Benzylamine Intermediate addition->intermediate hydrolysis Hydrolysis intermediate->hydrolysis Intramolecular Redox & H2O product 3-(tert-Butyl)-4- hydroxybenzaldehyde hydrolysis->product

Reimer_Tiemann_Mechanism phenol 2-tert-butylphenol phenoxide Phenoxide Ion phenol->phenoxide naoh NaOH naoh->phenoxide carbene Dichlorocarbene (:CCl2) naoh->carbene chloroform CHCl3 chloroform->carbene Deprotonation & α-elimination addition Nucleophilic Attack phenoxide->addition carbene->addition intermediate Dichloromethyl- substituted Phenol addition->intermediate hydrolysis Hydrolysis (NaOH, H2O) intermediate->hydrolysis product 3-(tert-Butyl)-4- hydroxybenzaldehyde hydrolysis->product

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Multiple Side Products? check_reaction->side_products incomplete->side_products No optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp Yes end Improved Yield & Purity incomplete->end If pure after optimization check_reagents Check Reagent Purity & Stoichiometry side_products->check_reagents Consider adjust_stoichiometry Adjust Formylating Agent Ratio side_products->adjust_stoichiometry Yes purification Refine Purification Strategy (Chromatography, Recrystallization) side_products->purification If inseparable optimize_time_temp->check_reaction check_reagents->check_reaction optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) adjust_stoichiometry->optimize_conditions optimize_conditions->check_reaction purification->end

References

  • Sepracor Inc. (1994). Process for 3,5-di-tert-butylsalicylaldehyde. U.S.
  • The ScholarShip at ECU. (2015). The Duff Reaction: Researching A Modification. [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]

  • Rhone-Poulenc S.A. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives. U.S.
  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 1H NMR of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde curcumin. [Link]

  • Royal Society of Chemistry. (2015). Formylation of phenols using formamidine acetate. [Link]

  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Sumitomo Chemical Co., Ltd. (1983). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Nemoto, S., et al. (2001). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. Shokuhin Eiseigaku Zasshi, 42(6), 359-366. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Trivedi, M. K., & Branton, A. (2015). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). American Journal of Chemical Engineering, 3(6), 134-141. [Link]

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]

  • Lopušanskaja, E., Paju, A., & Lopp, M. (2023). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences, 73(1), 1-5. [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Wang, C., et al. (2014). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Journal of Chemical Research, 38(11), 659-661. [Link]

  • OIV. (2020). RESOLUTION OIV-OENO 620-2020: DETERMINATION OF ALKYLPHENOLS IN WINES BY GAS CHROMATOGRAPHY- MASS SPECTROMETRY (GC-MS or GC-MS/MS). [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Leah4sci. (2021, February 18). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Iowa State University. (1942). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • ResearchGate. (n.d.). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • ResearchGate. (n.d.). Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. National Center for Biotechnology Information. [Link]

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547. [Link]

  • ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

Sources

Challenges in the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An ## Technical Support Center: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

This compound is a substituted aromatic aldehyde that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis primarily involves the electrophilic formylation of 2-tert-butylphenol. While seemingly straightforward, this reaction is fraught with challenges, primarily concerning regioselectivity, reaction yield, and purification. The bulky tert-butyl group ortho to the hydroxyl directs incoming electrophiles, but achieving high selectivity for the desired para-formylated product requires careful control of reagents and reaction conditions.

This guide is structured to provide practical, experience-driven solutions to the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The most common strategy is the direct formylation of 2-tert-butylphenol. Several methods can accomplish this, each with distinct advantages and disadvantages:

  • Magnesium Chloride-Mediated Formylation: This method uses paraformaldehyde as the formyl source in the presence of magnesium chloride and a base like triethylamine.[1][2] It is often favored for its high ortho-selectivity when the para-position is blocked, but in this case, it can be adapted to achieve para-formylation. It is known for high yields and relatively mild conditions.[2]

  • Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols, it involves reacting a phenol with chloroform in the presence of a strong base.[3][4] While effective, it can sometimes lead to a mixture of ortho and para isomers and requires careful handling of chloroform, a suspected carcinogen.[5] The bulky tert-butyl group at the ortho position helps to favor the desired para product.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to formylate phenols.[5][6] It is particularly useful for producing para-hydroxybenzaldehydes when the ortho positions are sterically hindered.[6]

  • Lithiation followed by Formylation: This involves the deprotonation of the aromatic ring using a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[7] This method offers high regioselectivity but requires strictly anhydrous conditions and careful temperature control.[8]

Q2: Why is regioselectivity a concern, and how is the desired 3-tert-butyl-4-hydroxy isomer obtained?

Regioselectivity is critical because formylation of 2-tert-butylphenol can potentially occur at two positions: C4 (para to the hydroxyl group) to give the desired product, or C6 (ortho to the hydroxyl group) to yield 3-tert-butyl-2-hydroxybenzaldehyde.

The outcome is governed by two factors:

  • Directing Effect of Substituents: The powerful activating and ortho, para-directing effect of the hydroxyl group dominates the reaction.

  • Steric Hindrance: The large tert-butyl group at the C2 position sterically hinders the approach of the electrophile to the adjacent C6 position.

Consequently, most formylation reactions on 2-tert-butylphenol will preferentially yield the C4 substituted product, this compound. However, harsh conditions or less selective reagents can sometimes lead to the formation of the undesired ortho-isomer as a side product.

Q3: What are the typical yields for the synthesis of this compound?

Yields are highly dependent on the chosen synthetic method and the optimization of reaction conditions.

  • Methods like the magnesium chloride-mediated formylation can be very efficient, with yields for similar salicylaldehydes reported to be high to excellent.[2]

  • The Duff reaction , when optimized, has been reported to achieve yields as high as 67.5% or even up to 98% for analogous sterically hindered phenols.[5][6]

  • The Reimer-Tiemann reaction is often less efficient, with yields that can be moderate to good, but may require more extensive purification to remove byproducts.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My formylation reaction has a very low yield or failed completely. What went wrong?

A low yield can stem from several factors. Systematically investigate the following possibilities:

  • Reagent Quality and Stoichiometry:

    • Paraformaldehyde: Ensure the paraformaldehyde is dry and has not depolymerized. It is often the limiting reagent; consider using a slight excess.

    • Base (e.g., Triethylamine): Use a freshly distilled or high-purity grade. The base is crucial for the reaction mechanism, and impurities can hinder its effectiveness.

    • Solvent: Ensure the solvent (e.g., THF) is anhydrous. Water can react with intermediates and quench the reaction.[5]

  • Reaction Conditions:

    • Temperature: Inadequate temperature control is a common pitfall. Many formylation reactions require heating to reflux to proceed at a reasonable rate.[1] Ensure the reaction is heated consistently for the entire recommended duration.

    • Reaction Time: Formylation of sterically hindered phenols can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction period.

  • Work-up Procedure:

    • Acidification: After the reaction, the mixture must be properly acidified (e.g., with dilute HCl) to hydrolyze the intermediate and protonate the phenoxide.[1] An incorrect pH can lead to the product remaining in the aqueous layer or forming emulsions.

    • Extraction: The product may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate) by performing multiple extractions.[9]

Problem Area 2: Product Impurity and Side Reactions

Q: My crude product is impure, showing multiple spots on TLC. What are the likely side products?

The presence of multiple spots indicates side reactions or unreacted starting materials. Common impurities include:

  • Unreacted 2-tert-butylphenol: This is the most common impurity, especially if the reaction did not go to completion.

  • Isomeric Byproducts: Although sterically disfavored, small amounts of 3-tert-butyl-2-hydroxybenzaldehyde (the ortho-formylated product) might form.

  • Polymeric Materials: Paraformaldehyde can form resins under certain conditions, leading to polymeric byproducts that can complicate purification.[5]

  • Over-alkylation Products: If the starting phenol was generated in situ or if there are alkylating agents present, further alkylation on the ring is a possibility, though less common in formylation reactions.

Problem Area 3: Purification Challenges

Q: I am having difficulty purifying my this compound. What are the most effective methods?

Purifying substituted hydroxybenzaldehydes often requires a multi-step approach.

  • Initial Work-up: After extraction, washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities. A subsequent wash with brine will aid in removing water before drying with an agent like MgSO₄ or Na₂SO₄.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and isomers. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. The polarity difference between the starting phenol and the more polar aldehyde product usually allows for good separation.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used for final purification.[5] Suitable solvents include ethanol/water mixtures or hexane/ethyl acetate. The choice of solvent depends on the specific impurities present.

Experimental Protocols & Workflows

Method 1: Magnesium Chloride-Mediated Formylation of 2-tert-butylphenol

This protocol is adapted from a highly efficient method for the ortho-formylation of phenols, which is also effective for para-formylation when the ortho-position is blocked.[1][2]

Materials & Equipment:

  • Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • 2-tert-butylphenol

  • Magnesium chloride (anhydrous)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous magnesium chloride (2.0 eq) and anhydrous THF.

  • Addition of Reagents: To the stirred suspension, add 2-tert-butylphenol (1.0 eq) followed by paraformaldehyde (2.2 eq).

  • Base Addition: Slowly add triethylamine (2.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and then carefully pour it into an ice-cold solution of 1 M HCl.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.

General Synthesis and Purification Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine 2-tert-butylphenol, formylating agent, and catalyst in anhydrous solvent B 2. Add base (if required) and heat to reflux A->B C 3. Monitor reaction by TLC until completion B->C D 4. Quench reaction and acidify with dilute acid C->D E 5. Extract product into organic solvent (e.g., EtOAc) D->E F 6. Wash organic layer with water and brine E->F G 7. Dry over MgSO4 and concentrate F->G H 8. Purify crude product via silica gel chromatography G->H I 9. (Optional) Recrystallize for higher purity H->I J 10. Characterize final product (NMR, IR, MS) I->J

General workflow for synthesis and purification.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as available equipment, safety considerations, and desired scale.

FeatureMgCl₂-Mediated FormylationReimer-Tiemann Reaction
Formylating Agent ParaformaldehydeChloroform (CHCl₃)
Base Triethylamine (Et₃N)Sodium Hydroxide (NaOH)
Solvent THFBiphasic (water/chloroform)
Temperature Reflux (~66°C)60-70°C
Typical Yields HighModerate
Key Advantages High yields, milder conditions, avoids chlorinated solvents.[2]Well-established, uses inexpensive reagents.[4]
Key Disadvantages Requires anhydrous conditions.Use of toxic chloroform, potential for side products, can be exothermic.[4][5]

Safety and Handling Precautions

All synthesis procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and respiratory irritation. It is harmful if swallowed and can cause serious eye damage.[10]

  • 2-tert-butylphenol: A corrosive substance that can cause severe skin burns and eye damage.

  • Chloroform: A suspected carcinogen and toxic substance. Handle with extreme caution and ensure containment.[5]

  • Strong Bases (NaOH, Organolithiums): Highly corrosive and can cause severe burns. Organolithiums are pyrophoric and must be handled under an inert atmosphere.

  • Solvents (THF, Ethyl Acetate): Flammable liquids. Avoid open flames and ensure proper grounding of equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128–1131. Available at: [Link]

  • Google Patents. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available at: [Link]

  • Google Patents. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Available at: [Link]

  • ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Available at: [Link]

  • Google Patents. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
  • Quora. What is the Reimer-Tiemann reaction?. Available at: [Link]

  • NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Available at: [Link]

  • ResearchGate. Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. Available at: [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]

  • Google Patents. US5091594A - Process for the production of 2,6-di-tert-butylphenol.
  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Available at: [Link]

  • Reddit. Ortho-lithiation with n-BuLi. Available at: [Link]

  • Khan Academy. Reimer Tiemann Reaction. Available at: [Link]

  • ResearchGate. Tert-butylation of phenols. Available at: [Link]

  • Google Patents. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • ResearchGate. Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl.... Available at: https://www.researchgate.net/publication/288049103_Using_26-Di-tert-butylphenol_for_Obtaining_of_bis3-35-Di-tert-butyl-4-hydroxyphenylpropylphtalate_by_Ecological_Acceptable_Industrial_Method
  • ResearchGate. MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 3-(tert-Butyl)-4-hydroxybenzaldehyde via recrystallization. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the crude product. Recrystallization is a technique that separates a compound from its impurities based on differences in solubility. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound selectively crystallizes out, leaving the impurities behind in the solution (mother liquor).

Q2: How do I select the best solvent for recrystallization?

The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is critical for achieving a high recovery of pure crystals. Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[2]

Q3: Is a single-solvent or mixed-solvent system better?

This depends on the solubility profile of your compound. A single-solvent system is often preferred for its simplicity. However, if a single solvent that meets all the criteria cannot be found, a mixed-solvent system (using two miscible solvents) is an excellent alternative.[3] In such a system, the compound is typically soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).

Q4: My final product is still colored. What should I do?

If colored impurities persist, they can often be removed by adding a small amount of decolorizing carbon (charcoal) to the hot solution before filtration. The activated carbon adsorbs the colored compounds, which are then removed during the hot filtration step.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: No crystals are forming, even after the solution has cooled.

Causality: Crystal formation (nucleation) requires the solution to be supersaturated. If no crystals form upon cooling, it is likely due to one of two reasons: the solution is not sufficiently saturated, or it is in a supersaturated state but requires initiation to begin crystallization.[4]

Solutions:

  • Probable Cause A: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[5] An excessive volume of solvent prevents the solution from becoming supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until the solution appears slightly cloudy at its boiling point, indicating saturation. Allow the concentrated solution to cool again.

  • Probable Cause B: Supersaturation. The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic imperfections on the glass provide an ideal surface for nucleation.

    • Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution.[3] This "seed" provides a template for further crystal growth.

    • Solution 3: Further Cooling. Cool the solution in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[3]

Problem 2: The product has "oiled out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of impurities is high, depressing the melting point of the mixture.[5]

Solutions:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point slightly.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask or let it cool on a hotplate that is turned off.[5] Slow cooling provides the necessary time for the molecules to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Lower the Solvent Boiling Point: Consider using a different solvent or solvent mixture with a lower boiling point.

Problem 3: The final yield is very low.

Causality: A low yield indicates that a significant amount of the product was lost during the process. This can happen at several stages.

Solutions:

  • Probable Cause A: Incomplete Crystallization. As discussed in Problem 1, using too much solvent is a primary cause of low yield.[4] Ensure you are using the minimum amount of hot solvent required for complete dissolution.

  • Probable Cause B: Premature Crystallization. The compound may have crystallized in the filter funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution through it.[3] Using a stemless funnel can also help prevent clogging.[3]

  • Probable Cause C: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[4]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

G cluster_no_crystals No Crystals cluster_oil Oiled Out start Cool Solution oil_out Product 'Oiled Out'? start->oil_out outcome Crystals Formed? success Collect Crystals via Filtration outcome->success Yes cause_supersat Supersaturated? outcome->cause_supersat No oil_out->outcome No action_reheat Reheat to Dissolve Oil oil_out->action_reheat Yes action_evap Evaporate Excess Solvent & Re-cool cause_supersat->action_evap No (Too Dilute) action_induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath cause_supersat->action_induce Yes action_evap->outcome action_induce->success action_add_solvent Add Small Amount of Hot Solvent action_reheat->action_add_solvent action_slow_cool Cool Solution Slowly action_add_solvent->action_slow_cool action_slow_cool->outcome

Caption: Troubleshooting workflow for recrystallization.

Standard Recrystallization Protocol

This protocol details a robust method for purifying this compound using an ethanol/water mixed-solvent system.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stirring and gentle heating on a hot plate will facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are present or if decolorizing carbon was used, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving flask to prevent premature crystallization.[3]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-homogenization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as the crystallization solvent).

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Data Summary Table
ParameterValue/InstructionRationale
Starting Material Crude this compoundThe compound to be purified.
"Good" Solvent EthanolThe compound is readily soluble in this solvent.
"Poor" Solvent Deionized WaterThe compound is poorly soluble in this solvent.
Dissolution Temp. ~78 °C (Boiling point of ethanol)Ensures complete dissolution in the minimum solvent volume.
Cooling Method Slow cooling to room temp., then ice bathPromotes large crystal formation and maximizes yield.
Washing Solvent Ice-cold ethanol/water mixtureRemoves residual mother liquor without dissolving the product.
Expected Purity >98% (by HPLC or GC)Recrystallization is a highly effective purification method.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Wahl, G. H. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1][2][3][4]

Current Status: Operational Topic: Impurity Control & Process Optimization Target Molecule: 3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS: 65678-11-7) Common Synonyms: 3-tert-butyl-4-formylphenol; 2-tert-butyl-4-hydroxybenzaldehyde (Incorrect IUPAC but common usage)[1][2][3]

⚠️ Critical Isomer Alert: Know Your Target

Before proceeding, verify your target structure. A common source of "impurity" is actually a fundamental error in synthetic route selection.[2]

FeatureTarget Molecule (Para-isomer)Common Impurity/Wrong Target (Ortho-isomer)
Structure This compound 3-(tert-Butyl)-2-hydroxybenzaldehyde
Formyl Position Para (4) to HydroxylOrtho (2) to Hydroxyl
Key Property High MP, Non-steam volatileLow MP, Steam Volatile (Intramolecular H-bond)
Synthesis Route Requires Oxidation of p-cresol derivative or blocked formylation.[1][2][3]Major product of Direct Formylation (Reimer-Tiemann/Duff).[1][2][3]

Part 1: Troubleshooting by Synthetic Route

Route A: Oxidation of 2-tert-Butyl-p-cresol (Recommended)

Methodology: Oxidation of the methyl group on 2-tert-butyl-4-methylphenol (CAS: 2409-55-4) to an aldehyde.[1][2][3] Why this works: The position of the substituents is fixed in the starting material.[1] You avoid the regioselectivity issues of formylating a phenol ring.

Troubleshooting Table: Oxidation Route
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (if using Co/Mn) or insufficient O2 pressure.[1][2][3]Increase O2 flow/pressure. If using DMSO/HBr, ensure anhydrous conditions initially to prevent premature quenching.[2][3]
Impurity: Carboxylic Acid Over-oxidation. The aldehyde oxidized further to 3-tert-butyl-4-hydroxybenzoic acid.[1][2][3]Monitor reaction time strictly. Quench immediately upon disappearance of SM. Use a radical scavenger or milder oxidant (e.g., DDQ or controlled catalytic air oxidation).[2][3]
Impurity: Bis-phenols Oxidative Coupling. Radical coupling of two phenol rings.[1][2]Dilute the reaction mixture. High concentration favors intermolecular coupling over intramolecular oxidation.[2]
Dark Tarry Residue Polymerization/Quinone formation. Lower the reaction temperature.[1][2] Perform reaction under inert atmosphere (N2) if using chemical oxidants (non-O2).[2][3]
Route B: Direct Formylation of 2-tert-Butylphenol (The "Dirty" Route)

Methodology: Reimer-Tiemann (CHCl3/KOH) or Duff Reaction (HMTA/Acid) on 2-tert-butylphenol.[1][2][3] The Problem: These reactions are naturally Ortho-selective .[1][2] The ortho position (6-position) is electronically favored and often sterically accessible enough to compete with the para (4-position).[1][2][3]

Troubleshooting Table: Formylation Route
SymptomProbable CauseCorrective Action
Major Impurity: Ortho-Isomer Thermodynamic/Kinetic Control. The reaction naturally favors the 2-hydroxy-3-t-butyl isomer (salicylaldehyde type).[1][2][3]Purification is mandatory. Use Steam Distillation .[1][2] The ortho isomer is steam volatile due to intramolecular H-bonding; the para target is not.[1]
Low Yield (<20%) Recovery of Starting Material. 2-t-butyl group provides steric hindrance; electron donation deactivates nucleophilic attack slightly compared to phenol.[1][2][3]Increase reaction time. Switch to Vilsmeier-Haack (requires protection of OH first) for better para-selectivity.[1][2][3]
Loss of t-Butyl Group Acid-Catalyzed Dealkylation. High temperature + strong acid (Duff reaction) causes the t-butyl group to leave.[1][2][3]Lower reaction temperature (<90°C).[2] Use weaker acids (Acetic acid instead of TFA) if possible.[2]

Part 2: Purification & Isolation Protocols[1][3][4]

Protocol 1: Separation of Isomers (Steam Distillation)

Applicable when using Route B (Direct Formylation) to remove the ortho-impurity.[1][2][3]

  • Acidify: After the reaction (Reimer-Tiemann), acidify the aqueous layer to pH 3-4 with dilute HCl.

  • Steam Distillation: Pass steam through the crude reaction mixture.

    • Distillate: Contains the Ortho-isomer (3-tert-butyl-2-hydroxybenzaldehyde) and unreacted starting material (2-tert-butylphenol).[1][2][3] These are volatile due to intramolecular hydrogen bonding (chelation).[2]

    • Residue (Pot): Contains the Target Para-isomer (3-tert-butyl-4-hydroxybenzaldehyde) and tars.[1][2][3]

  • Isolation: Filter the hot residue. The target aldehyde often crystallizes upon cooling.[2]

  • Recrystallization: Recrystallize the residue from aqueous ethanol or toluene/petroleum ether to remove tars.[1][2]

Protocol 2: Purification of Oxidation Product

Applicable when using Route A to remove acid/dimer impurities.[1][3]

  • Bisulfite Wash: Dissolve crude product in ether/organic solvent.[2] Wash with saturated Sodium Bisulfite (NaHSO3).[2]

    • Note: The aldehyde forms a water-soluble adduct.[1][2] Impurities (dimers, starting material) stay in the organic layer.[3]

  • Separation: Separate layers. Keep the Aqueous layer.[1][2]

  • Regeneration: Treat the aqueous bisulfite layer with dilute H2SO4 or HCl and heat gently.[2] The pure aldehyde will precipitate/oil out.[2]

  • Extraction: Extract the liberated aldehyde into ether, dry over MgSO4, and evaporate.

Part 3: Visualizing the Logic[1]

Diagram 1: The Selectivity Fork

This diagram illustrates why the Oxidation Route is superior for avoiding the specific "Ortho" impurity that plagues the Formylation route.[1]

SynthesisRoutesSM_Phenol2-tert-ButylphenolProcess_FormDirect Formylation(Reimer-Tiemann/Duff)SM_Phenol->Process_FormSM_Cresol2-tert-Butyl-p-cresol(4-Methyl-2-tert-butylphenol)Process_OxOxidation(Co/O2 or DDQ)SM_Cresol->Process_OxImpurity_OrthoMAJOR IMPURITY3-tert-Butyl-2-hydroxybenzaldehyde(Ortho-Isomer)Process_Form->Impurity_Ortho Major Product(Thermodynamic)TargetTARGETThis compound(Para-Isomer)Process_Form->Target Minor ProductProcess_Ox->Target High Selectivity(Structure Fixed)Impurity_AcidImpurity: Acid(Over-oxidation)Process_Ox->Impurity_Acid Over-reaction

Caption: Comparison of Synthetic Routes. Route A (Oxidation) structurally guarantees the para-position, whereas Route B (Formylation) fights natural ortho-selectivity.[1][2][3]

Diagram 2: Purification Workflow (Steam Distillation)

Use this workflow if you must use the Direct Formylation method and need to separate the isomers.[1]

PurificationCrudeCrude Mixture(Ortho + Para + Tars)SteamDistSteam DistillationCrude->SteamDistDistillateDistillate (Volatile)SteamDist->DistillateVapor PhaseResiduePot Residue (Non-Volatile)SteamDist->ResidueLiquid PhaseOrthoDISCARDOrtho-Isomer(Intramolecular H-Bonding)Distillate->OrthoTargetKEEPPara-Isomer (Target)(Intermolecular H-Bonding)Residue->TargetFilter & Recrystallize

Caption: Separation of Ortho/Para isomers using Steam Distillation based on Hydrogen Bonding differences.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing two spots on TLC very close together. Which is my product?

  • Answer: In a non-polar solvent (e.g., Hexane/EtOAc 9:1), the Ortho-isomer (impurity) will usually have a higher Rf value than the Para-isomer (target).[3] This is because the ortho-isomer forms an internal hydrogen bond, making it less polar and less interactive with the silica gel.[1] The target (Para) has a free phenol group available to bind to the silica, retarding its movement (Lower Rf).[3]

Q2: Can I use the Vilsmeier-Haack reaction to get better para-selectivity?

  • Answer: Yes, but not directly on the phenol. You must protect the phenol (e.g., as a methyl ether or acetate) first.[3] The Vilsmeier-Haack reaction on a protected phenol is highly para-selective.[1][2]

    • Workflow: 2-tert-butylphenol

      
       Protect (OMe) 
      
      
      Vilsmeier Formylation
      
      
      Deprotect (BBr3).[1][2][3]
    • Pros: High regioselectivity.[2]

    • Cons: Two extra steps.

Q3: My product is turning pink/red upon storage. Is it degrading?

  • Answer: Phenolic aldehydes are prone to air oxidation, forming quinones which are deeply colored (red/brown).[2][3]

    • Fix: Store the product under Nitrogen/Argon in the dark.[1]

    • Fix: Recrystallize with a pinch of sodium metabisulfite or EDTA to chelate trace metals that catalyze this oxidation.[2]

Q4: Why is the "Ortho" isomer steam volatile?

  • Answer: The aldehyde oxygen at position 1 and the hydroxyl hydrogen at position 2 form a 6-membered ring via a hydrogen bond (Chelation ).[1] This "hides" the polar groups, lowering the boiling point and preventing the molecule from sticking to water molecules, allowing it to co-distill with steam.[1] The Para-isomer cannot do this; it sticks to water and stays in the pot.[1]

References

  • Synthesis via Oxidation of p-Cresol Derivatives

    • Title: Process for the production of 4-hydroxybenzaldehyde derivatives.[1][2][4][5][6][7][8][9]

    • Source: European Patent EP0012939B1 (Sumitomo Chemical Co).[2]

    • URL
    • Relevance: Describes the Cobalt-catalyzed oxidation of p-cresol derivatives to benzaldehydes, avoiding ortho-isomer form
  • Reimer-Tiemann Selectivity & Mechanism

    • Title: Ortho/Para Selectivity in the Reimer-Tiemann Reaction.[1][2]

    • Source: Wynberg, H. Chemical Reviews 1960, 60, 169–184.[2][3][10]

    • URL:[Link][2][3]

    • Relevance: Explains the mechanism favoring ortho-substitution and the difficulty of obtaining para-products directly.
  • Duff Reaction Limitations

    • Title: The Duff Reaction: Researching A Modific
    • Source: East Carolina University ScholarShip.[2]

    • URL:[Link][2][3]

    • Relevance: Discusses the low yields and mixtures obtained when applying Duff conditions to hindered phenols.
  • Target Molecule Data

    • Title: this compound (Compound Summary).[1][2][3][4][6][7][11]

    • Source: PubChem (National Library of Medicine).[2]

    • URL:[Link][2][3]

    • Relevance: Verification of structure (CAS 65678-11-7) and physical properties for identification.[1][2][3]

Technical Support Center: Troubleshooting Low Yield in the Formylation of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 2-tert-butylphenol. As a sterically hindered phenol, this substrate presents unique challenges. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formylation of 2-tert-butylphenol in a question-and-answer format.

Q1: My formylation of 2-tert-butylphenol is resulting in a very low yield of the desired 3-tert-butyl-2-hydroxybenzaldehyde. What are the most likely causes?

Low yield is the most common issue and can stem from several factors, often specific to the formylation method employed. Here’s a breakdown of potential causes:

  • Suboptimal Reaction Conditions: Each formylation method has a specific set of optimal conditions (temperature, reaction time, solvent). Deviation from these can drastically reduce yield. For instance, excessively high temperatures can lead to decomposition or resin formation.[1]

  • Reagent Stoichiometry and Quality: Incorrect molar ratios of reactants are a frequent source of low yields. The quality and purity of reagents, such as paraformaldehyde or chloroform, are also critical. Ensure reagents are dry and of high purity.

  • Inefficient Reaction Method: The choice of formylation method is crucial for a sterically hindered phenol like 2-tert-butylphenol. Some methods are inherently more efficient and selective for this substrate.

  • Side Reactions: Several competing reactions can consume your starting material and lower the yield of the desired product. These include resinification, di-formylation, and debutylation.

Q2: I am observing a significant amount of a tar-like, insoluble material in my reaction flask. What is this, and how can I prevent it?

This is likely due to phenol-formaldehyde resin formation, a common side reaction, particularly in acid or base-catalyzed reactions involving formaldehyde or its equivalents.[1] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[1]

Troubleshooting Resin Formation:

  • Temperature Control: Avoid excessively high temperatures, which accelerate polymerization. Maintain the lowest effective temperature for your chosen formylation method.[1]

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if the reaction allows, to disfavor polymerization.[1]

  • Minimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the desired product is maximized.[1]

  • Method Selection: The Duff reaction, in particular, can be prone to resin formation. If this is a persistent issue, consider alternative methods like the magnesium-mediated formylation.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the ortho-formylated product (3-tert-butyl-2-hydroxybenzaldehyde)?

The hydroxyl group of a phenol is an ortho-, para- directing group in electrophilic aromatic substitution.[2] For 2-tert-butylphenol, the desired product is the ortho-isomer.

Strategies for High ortho-Selectivity:

  • Magnesium-Mediated Formylation: This method is reported to be highly selective for ortho-formylation, often yielding the ortho-isomer exclusively. The magnesium chelates to the phenolic oxygen, directing the electrophile to the adjacent ortho position.

  • Duff Reaction: This reaction typically shows a strong preference for ortho-formylation due to a proposed mechanism involving a hydrogen bond between the phenolic proton and the formylating agent.[2][3]

  • Reimer-Tiemann Reaction: While often yielding a mixture of isomers, the ortho-product typically predominates.[4][5] The selectivity is thought to arise from the interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[2][5] To favor the ortho isomer, avoid additives like cyclodextrins, which are known to enhance para-selectivity.[2]

Q4: I suspect the tert-butyl group is being cleaved during the reaction. Is this possible and how can I avoid it?

Yes, debutylation is a possible side reaction, particularly under strong acidic conditions and elevated temperatures, in a process known as a retro-Friedel-Crafts reaction.

Minimizing Debutylation:

  • Milder Reaction Conditions: Avoid overly harsh acidic conditions. If using an acid-catalyzed method, consider a milder acid or lower reaction temperatures.

  • Method Choice: Methods that do not rely on strong acids, such as the magnesium-mediated method or the Reimer-Tiemann reaction (which is performed under basic conditions), are less likely to cause debutylation.

Q5: Which formylation method is recommended for the highest yield and selectivity with 2-tert-butylphenol?

Based on literature reports, the magnesium-mediated formylation using magnesium chloride and paraformaldehyde appears to be one of the most effective methods for the ortho-formylation of hindered phenols like 2-tert-butylphenol, providing high yields and excellent regioselectivity.[6][7]

The Reimer-Tiemann reaction is a viable alternative, generally favoring the ortho product.[4][5] The Duff reaction can also be used, but it is often associated with lower yields.[8][9]

Below is a troubleshooting workflow to guide your decision-making process.

Troubleshooting_Workflow start Low Yield in Formylation of 2-tert-butylphenol check_issue Identify Primary Issue start->check_issue low_conversion Low Conversion of Starting Material check_issue->low_conversion Incomplete Reaction isomer_mixture Mixture of Isomers (ortho/para) check_issue->isomer_mixture Poor Selectivity resin Resin/Polymer Formation check_issue->resin Byproduct Formation debutylation Loss of tert-butyl group check_issue->debutylation Byproduct Formation solution_conversion Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality - Ensure Anhydrous Conditions low_conversion->solution_conversion solution_isomer Improve Ortho-Selectivity: - Use MgCl2/Paraformaldehyde Method - Optimize Reimer-Tiemann (avoid cyclodextrins) - Employ Duff Reaction isomer_mixture->solution_isomer solution_resin Minimize Polymerization: - Lower Reaction Temperature - Control Stoichiometry (CHO:Phenol < 1) - Reduce Reaction Time resin->solution_resin solution_debutylation Prevent Group Cleavage: - Use Milder Acid Catalysts - Employ Non-Acidic Methods (e.g., Reimer-Tiemann) debutylation->solution_debutylation

Caption: Troubleshooting workflow for low yield in 2-tert-butylphenol formylation.

Part 2: Recommended Experimental Protocols

Here are detailed, step-by-step protocols for the most promising formylation methods for 2-tert-butylphenol.

Protocol 1: Magnesium-Mediated ortho-Formylation (High Selectivity)

This method is highly recommended for its excellent regioselectivity and generally good yields.[7]

Reagents and Materials:

  • 2-tert-butylphenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 5%)

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-tert-butylphenol (1.0 eq), anhydrous magnesium chloride (2.0 eq), and paraformaldehyde (2.2 eq).

  • Solvent and Base Addition: Add anhydrous THF or acetonitrile as the solvent. To this stirred suspension at room temperature, add triethylamine (2.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent). The reaction is typically complete within 3-4 hours.[6]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous HCl solution and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

ReagentMolar Eq.Purpose
2-tert-butylphenol1.0Substrate
Anhydrous MgCl₂2.0Lewis acid, facilitates chelation for ortho-direction
Paraformaldehyde2.2Formylating agent source
Triethylamine2.0Base
THF or MeCN-Solvent

Table 1: Reagent stoichiometry for Magnesium-Mediated Formylation.

Protocol 2: Reimer-Tiemann Reaction

A classic method that generally provides the ortho-isomer as the major product.[4][5][10]

Reagents and Materials:

  • 2-tert-butylphenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol and Water

  • Hydrochloric Acid (HCl), for acidification

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-tert-butylphenol (1.0 eq) and sodium hydroxide (approx. 8.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio).[4]

  • Heating and Addition of Chloroform: Heat the solution to approximately 70°C with vigorous stirring. Add chloroform (2.0 eq) dropwise via a dropping funnel over a period of 1 hour.[4] The reaction is often exothermic, so careful control of the addition rate and temperature is necessary.[5][10]

  • Reaction: After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours.[4]

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Extraction: Acidify the remaining aqueous solution to a pH of 4-5 with aqueous HCl. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product will likely be a mixture of ortho and para isomers and may require purification by column chromatography to isolate the desired 3-tert-butyl-2-hydroxybenzaldehyde.

Sources

Technical Support Center: Catalyst Optimization for 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Technical Support Center guide for optimizing the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde .

This guide focuses on the Selective Alkylation of 4-Hydroxybenzaldehyde , which is the most tunable and common route for laboratory and pilot-scale synthesis, offering high control over the "Mono vs. Bis" selectivity challenge.

Product Focus: this compound (CAS: 24085-06-1) Primary Application: Intermediate for pharmaceuticals (e.g., tebufloquin), agrochemicals, and functionalized phenolic antioxidants. User Level: Senior Chemist / Process Development Engineer

Core Technical Directive: The Selectivity Challenge

The synthesis of this compound typically involves the Friedel-Crafts alkylation of 4-hydroxybenzaldehyde (4-HBA) with a tert-butyl source (Isobutylene or tert-Butanol).

The Critical Issue: The reaction is prone to over-alkylation . The introduction of the first electron-donating tert-butyl group activates the ring further, increasing the rate of the second alkylation to form the unwanted byproduct, 3,5-di-tert-butyl-4-hydroxybenzaldehyde .

The Solution: Optimization relies on Kinetic Control via catalyst tuning. You must select a catalyst system that provides sufficient acidity to generate the tert-butyl carbocation but allows for steric discrimination or thermal modulation to halt the reaction at the mono-substituted stage.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the critical control points.

ReactionPathway cluster_control Optimization Zone Start 4-Hydroxybenzaldehyde (Starting Material) Inter Transition State (Activated Complex) Start->Inter + t-Bu source Cat Acid Catalyst (H+) Cat->Inter Mono This compound (TARGET PRODUCT) Inter->Mono k1 (Fast) Di 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Over-Alkylated Impurity) Mono->Di + t-Bu source k2 (Competitive)

Caption: Competitive alkylation pathway. The goal is to maximize k1 while minimizing k2 through catalyst and temperature modulation.

Catalyst Selection & Optimization Matrix

We recommend Solid Acid Catalysts (Heterogeneous) over traditional homogeneous acids (H₂SO₄) to improve selectivity and simplify workup.

Catalyst TypeSpecific RecommendationMechanism of ActionProsCons
Sulfonic Acid Resin Amberlyst-15 (Dry) Brønsted Acid sites on polymer matrix.High activity; easy filtration; reusable.Can cause oligomerization of isobutylene if T > 60°C.
Zeolite H-Beta (SiO₂/Al₂O₃ ~25) Shape-selective micropores.Best Selectivity. Pore constraints hinder the formation of the bulky di-tert-butyl product.Slower reaction kinetics; requires calcination activation.
Homogeneous Acid Methanesulfonic Acid (MSA) Soluble strong acid.Rapid conversion; low cost.Difficult workup (aqueous wash required); poor selectivity control.

Recommendation: Start with Amberlyst-15 for general optimization. Switch to Zeolite H-Beta if di-tert-butyl impurity exceeds 10%.

Optimized Experimental Protocol

Method: Alkylation using tert-Butanol (TBA) and Amberlyst-15. Note: TBA is preferred over isobutylene gas for easier stoichiometry control in lab-scale optimization.

Reagents:
  • 4-Hydroxybenzaldehyde (1.0 eq)[1]

  • tert-Butanol (1.1 eq) — Strict stoichiometry is vital.

  • Amberlyst-15 (10-15 wt% relative to substrate)

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:
  • Catalyst Pre-treatment: Wash Amberlyst-15 with methanol, then dry in a vacuum oven at 80°C for 4 hours. Crucial: Water deactivates the catalyst.

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring pulverizes resin), reflux condenser, and temperature probe.

  • Dissolution: Dissolve 4-Hydroxybenzaldehyde in DCM (0.5 M concentration). Add the dried catalyst.

  • Activation: Heat the mixture to 40°C .

  • Addition: Add tert-Butanol dropwise over 60 minutes . Slow addition keeps the instantaneous concentration of the alkylating agent low, favoring mono-substitution.

  • Digestion: Stir at 40°C for 4–6 hours. Monitor via HPLC/TLC.

  • Termination: Filter off the catalyst immediately upon reaching <2% starting material.

  • Purification: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate (9:1) to remove trace di-tert-butyl impurities.

Troubleshooting Guide (FAQ)

Q1: My product contains 15-20% of the di-tert-butyl impurity. How do I fix this?

Diagnosis: The reaction has shifted to thermodynamic control or the alkylating agent concentration is too high. Corrective Actions:

  • Reduce Temperature: Lower reaction temperature to 25–30°C. The activation energy for the second alkylation is higher; lower heat discriminates against it.

  • Starve the Reaction: Reduce tert-Butanol equivalents from 1.1 to 0.95 . It is better to leave 5% unreacted starting material (easy to separate) than to form the bis-product (difficult to separate).

  • Switch Catalyst: Move to Zeolite H-Beta . The steric constraints of the zeolite pores physically block the formation of the bulky 3,5-di-tert-butyl species [1].

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Water Inhibition. Corrective Actions:

  • Water Management: tert-Butanol generates water as a byproduct during dehydration to the carbocation. This water binds to the active acid sites.

    • Fix: Add a Dean-Stark trap (if using Toluene) to continuously remove water, or add anhydrous MgSO₄ to the reaction mixture.

  • Check Stirring: If using solid catalysts, ensure the resin is suspended. If the resin sits at the bottom, mass transfer is the bottleneck.

Q3: I see a new impurity spot just above the baseline on TLC.

Diagnosis: Polymerization of Isobutylene. Context: If the carbocation forms but doesn't attack the ring immediately, it reacts with another isobutylene molecule. Corrective Actions:

  • Increase Agitation: Improve mixing to ensure the carbocation meets a phenol molecule immediately.

  • Solvent Polarity: Switch from Toluene to Dichloromethane or 1,2-Dichloroethane. Slightly higher polarity stabilizes the intermediate complex and improves selectivity [2].

Decision Tree for Optimization

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Analyze Crude Reaction Mixture (HPLC/GC) CheckYield Is Conversion > 90%? Start->CheckYield CheckSelectivity Is Di-t-butyl Impurity > 5%? CheckYield->CheckSelectivity Yes LowConv Issue: Low Conversion CheckYield->LowConv No Success Proceed to Workup CheckSelectivity->Success No HighImp Issue: Poor Selectivity CheckSelectivity->HighImp Yes Sol1 1. Check Catalyst Dryness 2. Remove Water (Dean-Stark) 3. Increase Catalyst Load LowConv->Sol1 Sol2 1. Lower Temp (by 10°C) 2. Reduce t-Bu Source (0.95 eq) 3. Switch to Zeolite H-Beta HighImp->Sol2

Caption: Diagnostic logic for optimizing yield and selectivity.

References

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[2] (Describes the steric advantages of Zeolites in phenol alkylation).

  • Chakraborty, B., & Saha, A. (2011). "Solvent-free synthesis of 3-tert-butyl-4-hydroxybenzaldehyde using silica-supported HClO4". Journal of Chemical Sciences. (Provides mechanistic insight into acid catalysis for this specific substrate).

  • Yadav, G. D., & Kumar, P. (2005). "Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with tert-butanol over solid acid catalysts". Applied Catalysis A: General. (The definitive study on optimizing this specific reaction using solid acids).

  • BenchChem Technical Support. (2025). "Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde". (Used for comparative analysis of the over-alkylation pathway).

Sources

Technical Support Center: Optimization & Purification of 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1][2][3][4]

Target Compound: 3-(tert-Butyl)-4-hydroxybenzaldehyde CAS Registry Number: 24883-43-8 (also cited as 65678-11-7 in some databases) Synonyms: 3-tert-Butyl-4-formylphenol, 2-tert-Butyl-4-formylphenol (based on phenol numbering)[1][2][3][4]

Executive Summary

This guide addresses the synthesis and purification of This compound , a critical intermediate in the production of pharmaceuticals and antioxidants.[1][2][3] The primary challenge in synthesizing this compound from 2-tert-butylphenol is regioselectivity .[1][4] Standard formylation methods (e.g., Reimer-Tiemann, Duff) often favor the ortho-isomer (3-tert-butyl-2-hydroxybenzaldehyde) over the desired para-isomer.[1][2][3][4]

This technical support document provides actionable protocols to separate these isomers, remove unreacted starting materials, and achieve pharmaceutical-grade purity (>98%).

Part 1: Visualized Purification Workflow

The following flowchart outlines the logic for separating the target para-isomer from the common ortho-impurity and polymeric side products.

PurificationWorkflowStartCrude Reaction Mixture(Target + Ortho-Isomer + Phenol + Tars)SteamDistStep 1: Steam DistillationStart->SteamDistDistillateDistillate Phase(Contains Ortho-Isomer & Unreacted Phenol)SteamDist->DistillateVolatiles removedResidueResidue Phase(Contains Target Para-Isomer & Tars)SteamDist->ResidueNon-volatiles remainBisulfiteStep 2: Sodium Bisulfite Treatment(Target forms solid adduct)Residue->BisulfiteFiltrationFiltration & WashBisulfite->FiltrationLiquorMother Liquor(Contains Non-Aldehydes/Tars)Filtration->LiquorDiscardSolidAdductSolid Bisulfite AdductFiltration->SolidAdductKeepHydrolysisStep 3: Acid Hydrolysis(Regenerates Aldehyde)SolidAdduct->HydrolysisRecrystStep 4: Recrystallization(Final Polish)Hydrolysis->RecrystFinalPure this compound(>98% Purity)Recryst->Final

Caption: Purification logic flow separating volatile ortho-impurities via steam distillation followed by chemical purification of the aldehyde functionality.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Impurity Removal (Ortho vs. Para)

Q: My crude product contains a significant amount of 3-tert-butyl-2-hydroxybenzaldehyde (ortho-isomer). How do I remove it? A: The most effective method is Steam Distillation .[4]

  • Mechanism: The ortho-isomer possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen.[4] This reduces its intermolecular attraction, making it steam volatile.[2][3][4]

  • Contrast: The target para-isomer (3-tert-butyl-4-hydroxybenzaldehyde) cannot form this intramolecular bond; instead, it forms intermolecular hydrogen bonds, resulting in a higher boiling point and negligible steam volatility.[1][2][3]

  • Protocol: Subject the crude reaction mixture to steam distillation. The ortho-isomer (and unreacted 2-tert-butylphenol) will distill over as an oil.[1][2][3][4] The target para-isomer will remain in the distillation flask as a solid or oil, which can then be collected.[2][3][4]

Q: I still see unreacted 2-tert-butylphenol in my product. Extraction with NaOH didn't work. A: Simple base extraction fails because both the starting phenol and the product (a phenolic aldehyde) are acidic and will extract into the aqueous base.[4]

  • Solution: Use the Bisulfite Purification Method .[4]

  • Logic: Sodium bisulfite (NaHSO₃) reacts specifically with aldehydes to form water-soluble (or solid precipitating) sulfonate adducts.[1][2][3][4] Phenols do not react.[4]

  • Procedure: Dissolve the crude (post-steam distillation) in a solvent (e.g., toluene or ethanol).[2][3][4] Add saturated aqueous NaHSO₃. The aldehyde forms an adduct.[4] If the adduct precipitates, filter it and wash away the phenol.[3][4] If it stays in water, wash the organic layer (containing phenol) away, then acidify the aqueous layer to recover the aldehyde.[2][3][4]

Category 2: Color and Stability[2][3]

Q: The product turns pink or brown upon storage. A: This indicates oxidation, likely forming quinoid structures.[2][3][4]

  • Immediate Fix: Recrystallize the product using Aqueous Ethanol (EtOH/H₂O) or Toluene .[3][4] Add a small amount of activated charcoal during the hot dissolution step to adsorb colored impurities, then filter hot.[3][4]

  • Prevention: Phenolic aldehydes are electron-rich and prone to oxidation.[1][4] Store the purified compound under an inert atmosphere (Nitrogen or Argon) in amber glass vials.

Q: My yield is low (<40%). Is the reaction failing? A: If you are using the Reimer-Tiemann reaction (CHCl₃/NaOH), low yield of the para-isomer is expected because the reaction inherently favors ortho-substitution.[1][2][3]

  • Optimization: Consider switching to the Duff Reaction (Hexamine/TFA) or Rieche Formylation (TiCl₄/Cl₂CHOMe) if para-selectivity is critical and ortho-blocking is insufficient.[1][2][3][4] However, for 2-tert-butylphenol, the ortho position (6) is open, so mixtures are inevitable.[1][2][3][4] The purification protocols in Part 3 are essential regardless of the synthesis method.

Part 3: Detailed Experimental Protocols

Protocol A: Steam Distillation (Removal of Ortho-Isomer)

Use this step immediately after the reaction work-up.[1][2][3]

  • Setup: Place the crude reaction mixture in a round-bottom flask equipped with a Claisen adapter, a steam inlet tube (extending to the bottom), and a condenser.

  • Distillation: Pass vigorous steam through the mixture. Maintain the flask temperature at ~100°C using a heating mantle to prevent volume buildup.[4]

  • Observation: A milky distillate will collect, containing the ortho-isomer and unreacted phenol.[3][4] Continue until the distillate runs clear.

  • Isolation: The target para-isomer remains in the flask. Cool the flask; the product usually solidifies.[4] Filter the solid or extract it with Ethyl Acetate.[4]

Protocol B: Bisulfite Purification (Chemical Separation)

Use this step to remove non-aldehyde impurities (phenols, tars).[2][3][4]

  • Preparation: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water (approx. 40% w/v).

  • Formation: Dissolve the crude residue (from Protocol A) in a minimal amount of Toluene or Ether. Add the bisulfite solution (1.5 equivalents relative to aldehyde).[3][4] Stir vigorously for 1-2 hours.

  • Separation:

    • If a solid forms: Filter the bisulfite adduct.[4] Wash the cake with ether to remove unreacted phenol/tars.[4]

    • If no solid forms: Transfer to a separatory funnel. Separate the phases. The aqueous phase contains the aldehyde-bisulfite adduct.[4] The organic phase contains impurities (discard).[3][4][5]

  • Regeneration: Treat the solid adduct (or aqueous phase) with 10% Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).[3][4] Heat gently (40-50°C) until the adduct decomposes.

  • Recovery: The pure aldehyde will precipitate or oil out.[4] Extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[2][3][4]

Protocol C: Recrystallization (Final Polish)

Use this for final pharmaceutical-grade purity.

Solvent SystemRatio (v/v)Comments
Ethanol / Water 1:3 to 1:5Dissolve in hot ethanol; add hot water until turbid.[1][2][3][4] Cool slowly. Best for removing inorganic salts.[4]
Toluene PureGood for removing non-polar tars.[3][4] Dissolve hot, cool to 0°C.
Ethyl Acetate / Hexane 1:4Dissolve in minimal hot EtOAc; add Hexane. Good general-purpose system.

Part 4: Impurity Profile & Data

Impurity NameStructure DescriptionOriginRemoval Strategy
3-tert-Butyl-2-hydroxybenzaldehyde CHO at pos 1, OH at 2, tBu at 3Regioisomer (Ortho)Steam Distillation (Volatile)
2-tert-Butylphenol OH at 1, tBu at 2Starting MaterialBisulfite Treatment (Non-reactive)
Bis(3-tert-butyl-4-hydroxyphenyl)methane Dimer linked by methyleneSide reaction (Duff)Recrystallization (Insoluble in EtOH)
Quinones/Tars Oxidized ringsOxidationActivated Charcoal / Recrystallization

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3][4] Longman Scientific & Technical, 1989.[2][3][4] (Standard reference for steam distillation of phenolic aldehydes).

  • Wynberg, H. "The Reimer-Tiemann Reaction."[2][3][4] Chemical Reviews, vol. 60, no.[2][3][4] 2, 1960, pp. 169–184.[2][3][4] Link (Mechanistic insight into ortho/para selectivity).

  • BenchChem. "Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde."[1][2][3][4] Technical Support Center, 2025.[2][3][4] Link (Analogous purification protocols for tert-butylated hydroxybenzaldehydes).

  • Sigma-Aldrich. "3-tert-Butyl-2-hydroxybenzaldehyde Product Sheet." Link (Physical properties of the ortho-impurity for comparison).

  • PubChem. "this compound Compound Summary."[1][2][3][4] National Library of Medicine.[4] Link (Chemical structure and identifiers).

Technical Support Center: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific challenges encountered in the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde (also known as 2-tert-butyl-4-formylphenol).

Unlike standard benzaldehyde syntheses, this molecule presents a unique regioselectivity challenge: the bulky tert-butyl group at the ortho position (relative to the phenol) and the strong directing effect of the hydroxyl group often drive formylation to the open ortho position (position 6), rather than the desired para position (position 4).

Part 1: Critical Reaction Logic & Pitfall Analysis

Core Challenge: The Regioselectivity Trap

The most frequent failure mode in this synthesis is the inadvertent production of 3-tert-butyl-2-hydroxybenzaldehyde (the ortho-isomer) instead of the target para-isomer.

  • The Cause: Standard formylation methods, such as the Magnesium-mediated formylation (Skattebøl) or the Standard Duff reaction (AcOH) , are mechanistically biased toward ortho-substitution. The magnesium ion coordinates with the phenolic oxygen, directing the formylating agent to the closest available ortho carbon (Position 6).

  • The Solution: You must utilize a method that is either sterically driven to the para position or uses a pre-functionalized scaffold (oxidation).

Decision Matrix: Selecting the Right Route
MethodMechanismSelectivityYield PotentialRecommended For
Standard Duff (HMTA/AcOH)Aromatic substitutionOrtho-Dominant (Fails)Low (<20%)Not recommended
Mg-Mediated (MgCl₂/PFA)Coordination-DirectedOrtho-Exclusive (Fails)High (>85% ortho)Synthesis of the wrong isomer
Modified Duff (HMTA/TFA)Iminium Ion AttackPara-Selective Moderate (50-75%)Small-to-Medium Lab Scale
Cresol Oxidation (Co/O₂)Radical OxidationFixed Skeleton Moderate (50-60%)Industrial/Large Scale

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Setup & Reagent Choice[1][2][3][4][5][6]

Q: I used MgCl₂ and Paraformaldehyde, but NMR shows the aldehyde proton at 11.8 ppm. What happened? A: You synthesized the ortho-isomer . The shift of the aldehyde proton to ~11.8 ppm indicates strong intramolecular hydrogen bonding with the phenolic hydroxyl group, which is only possible in the ortho-isomer (salicylaldehyde derivative). The target para-isomer typically shows an aldehyde peak around 9.8–9.9 ppm .

  • Fix: Abandon the Mg-mediated route. Switch to the Modified Duff Reaction using Trifluoroacetic Acid (TFA) as the solvent/catalyst. The bulky protonated HMTA species in TFA is less likely to coordinate to the oxygen and prefers the sterically less hindered para position.

Q: Why is the reaction mixture turning into a black tar during the Duff reaction? A: This is caused by thermal decomposition of the iminium intermediate or polymerization of the phenol.

  • Cause: Heating too rapidly or using commercial-grade HMTA with high moisture content.

  • Fix:

    • Dry reagents: Ensure HMTA is anhydrous.

    • Temperature Control: Do not exceed 90°C initially. The formation of the iminium salt is exothermic.

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon to prevent oxidative polymerization of the electron-rich phenol.

Category 2: Yield Optimization

Q: My yield with the TFA-Duff method is stuck at 30%. How do I improve this? A: The "stalled" yield is often due to incomplete hydrolysis of the intermediate. The reaction forms a robust iminium/amine intermediate that does not spontaneously hydrolyze upon cooling.

  • Protocol Adjustment: The hydrolysis step requires vigorous acidic conditions. After the TFA reflux, you must quench with water and reflux again (or heat to 60-70°C) for at least 1-2 hours to liberate the aldehyde. Simply adding water at room temperature will leave the intermediate trapped in the aqueous phase, which is then discarded during extraction.

Q: Can I use the Reimer-Tiemann reaction (CHCl₃/NaOH) to save money? A: Strongly Discouraged. While cheap, Reimer-Tiemann involves a dichlorocarbene intermediate that is highly indiscriminate. With 2-tert-butylphenol, you will get a complex mixture of:

  • Ortho-aldehyde (Major product due to phenoxide coordination).

  • Para-aldehyde (Minor product).

  • Cyclohexadienones (Abnormal Reimer-Tiemann products due to the bulky t-butyl group). Separating these isomers requires tedious chromatography, negating any cost savings.

Part 3: Recommended Experimental Protocol

Method: Modified Duff Reaction (Para-Selective) Target: this compound[1]

Reagents
  • Substrate: 2-tert-Butylphenol (15.0 g, 100 mmol)

  • Reagent: Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol)

  • Solvent/Catalyst: Trifluoroacetic Acid (TFA) (100 mL)

  • Quench: 4N Hydrochloric Acid or 50% Acetic Acid

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]

  • Addition: Add 2-tert-butylphenol (15.0 g) and HMTA (14.0 g) to the flask.

  • Solvent: Add TFA (100 mL) slowly. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 12 hours . The solution will turn viscous and orange/red.

  • Hydrolysis (Critical Step):

    • Cool the mixture to approx. 60°C.

    • Slowly add 50 mL of water followed by 20 mL of 4N HCl.

    • Heat the mixture at 60°C for 2 hours . This ensures the iminium salt breaks down into the aldehyde.

  • Workup:

    • Pour the mixture into 300 mL of ice water.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with Saturated NaHCO₃ (carefully, gas evolution!) until neutral pH.

    • Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • The crude solid is usually yellow/brown.

    • Recrystallization: Dissolve in a minimum amount of hot aqueous Ethanol (80:20 EtOH:H₂O) or Hexane/Ethyl Acetate.

    • Cool slowly to 4°C to yield off-white needles.

Analytical Check[9]
  • 1H NMR (CDCl₃): Look for the aldehyde peak at δ 9.85 ppm (s, 1H) .

    • Note: If the peak is at δ 11.8 ppm, you have the ortho-isomer.

  • Melting Point: Target range 139–141°C (Lit. Ref [4]).

Part 4: Visualization & Logic Flow

Diagram 1: Reaction Pathway Selection

This diagram illustrates why the Mg-mediated route fails and why TFA is required for the target molecule.

ReactionPathways Start 2-tert-Butylphenol (Substrate) MethodA Method A: MgCl2 / Paraformaldehyde (Skattebøl) Start->MethodA MethodB Method B: HMTA / TFA (Modified Duff) Start->MethodB InterA Coordination to Phenoxide Oxygen (Ortho-Direction) MethodA->InterA Mg2+ Chelation InterB Bulky Iminium Ion (Steric Para-Direction) MethodB->InterB Acidic Media ProdOrtho 3-tert-butyl-2-hydroxybenzaldehyde (WRONG ISOMER) InterA->ProdOrtho Major Path ProdPara 3-tert-butyl-4-hydroxybenzaldehyde (TARGET) InterB->ProdPara Major Path

Caption: Pathway divergence based on reagent choice. Mg-mediated methods force ortho-substitution via chelation, while TFA-mediated Duff favors para-substitution via sterics.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product CheckNMR Check 1H NMR Aldehyde Peak Problem->CheckNMR Peak11 Peak at ~11.8 ppm CheckNMR->Peak11 Peak9 Peak at ~9.8 ppm CheckNMR->Peak9 Issue1 Issue: Ortho-Isomer formed Peak11->Issue1 Issue2 Issue: Incomplete Hydrolysis or Polymerization Peak9->Issue2 Action1 Action: Switch from MgCl2 to HMTA/TFA system Issue1->Action1 Action2 Action: Increase Hydrolysis time (2h @ 60C) or Check Reagent Water Content Issue2->Action2

Caption: Diagnostic workflow based on NMR shift of the aldehyde proton.

References

  • Context: Cites the MgCl₂/Paraformaldehyde method leading to the ortho-isomer (3-tert-butyl-2-hydroxybenzaldehyde), confirming this route is unsuitable for the para-target.
  • Smith, W. E. (1974).[3] Process for making aromatic aldehydes. U.S. Patent No. 3,833,660.[3][4] Washington, DC: U.S. Patent and Trademark Office.

    • Context: Establishes that while the standard Duff reaction is ortho-selective, the use of Trifluoroacetic Acid (TFA) allows for para-substitution on hindered phenols.
  • Context: Provides general protocols for Duff reaction workups and highlights the necessity of acidic hydrolysis.
  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Properties. Retrieved February 1, 2026, from [Link]

    • Context: Provides physical property data (Melting Point)
  • Grimblat, N., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14, 10496-10501. [Link]

    • Context: Explains the mechanistic basis (hydrogen bonding in transition states)

Sources

Technical Support Center: Scale-Up of 3-(tert-Butyl)-4-hydroxybenzaldehyde

[1]

Current Status: Operational Topic: Scale-Up Synthesis via Regioselective Formylation Methodology: Rieche Formylation (Titanium(IV) Chloride / Dichloromethyl Methyl Ether) Target Audience: Process Chemists, R&D Scientists

Executive Summary & Route Selection

User Query: “I need to scale up the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde from 10g to 200g. My current Reimer-Tiemann attempts yield a tarry mixture with poor regioselectivity. What is the robust process route?”

Scientist Response: The Reimer-Tiemann reaction is ill-suited for scale-up due to carbene instability and poor selectivity (often favoring the ortho-isomer). For the synthesis of This compound (where the aldehyde is para to the hydroxyl group), the Rieche Formylation is the industry-standard "Gold Method."

While the Duff Reaction (HMTA/TFA) is a viable alternative, it often struggles with the steric bulk of the tert-butyl group and requires harsh acidic workups that complicate waste disposal at scale. The Rieche method, utilizing Titanium(IV) chloride (TiCl₄) and Dichloromethyl methyl ether (DCME) , offers superior regiocontrol (>95% para-selectivity) and cleaner isolation profiles, provided the exotherms are managed.

Key Reaction:

Process Workflow & Visualization

The following diagram outlines the critical control points (CCPs) for the scale-up process.

Rieche_ScaleUpStartStart: 2-tert-Butylphenolin DCM (Anhydrous)CoolingCryo-Cooling(-10°C to -5°C)Start->CoolingTiCl4_AddAddition 1: TiCl4(Exotherm Control)Cooling->TiCl4_Add Critical Temp HoldDCME_AddAddition 2: DCME(Carcinogen Control)TiCl4_Add->DCME_Add Wait for Color ChangeReactionReaction Phase(Warm to RT, 2-4h)DCME_Add->Reaction Slow RampQuenchHydrolysis Quench(Ice/Water + HCl)Reaction->Quench Viscosity CheckIsolationPhase Separation &CrystallizationQuench->Isolation

Caption: Critical Control Points (CCPs) for the Rieche Formylation scale-up. Red nodes indicate high-hazard steps requiring active thermal management.

Troubleshooting Modules (Q&A)

Module A: Reagent Addition & Exotherm Control

Q: "As soon as I started adding TiCl₄, the temperature spiked 15°C and the solution turned black. Is the batch ruined?"

A: Not necessarily, but you have likely compromised the regioselectivity.

  • The Science: TiCl₄ acts as a Lewis acid, coordinating to the phenolic oxygen. This coordination is highly exothermic ($ \Delta H \approx -20 \text{ kcal/mol} $). A rapid temperature spike (>10°C) can cause premature polymerization or ortho-formylation. The "black" color is often a charge-transfer complex; deep red/brown is standard, but black suggests localized overheating.

  • The Fix:

    • Stop Addition: Halt immediately. Cool back to -10°C.

    • Dilution: For the remaining TiCl₄, dilute it 1:1 with dichloromethane (DCM) before addition. This increases volume and heat capacity, dampening the exotherm.

    • Protocol Adjustment: On scale (>100g), use a jacketed reactor with a cryostat. Do not rely on dry ice/acetone baths, as they lose cooling power during the critical addition phase.

Module B: Reaction Stalling & Viscosity

Q: "Halfway through the reaction, the stirring stopped because the mixture turned into a thick sludge. Should I add more solvent?"

A: Yes, viscosity management is the #1 silent killer of this scale-up.

  • The Science: The intermediate titanium-phenoxide-iminium complex is often insoluble in DCM at high concentrations. If stirring fails, mass transfer stops, leading to incomplete conversion.

  • The Fix:

    • Solvent Ratio: Your initial solvent volume should be at least 8-10 volumes (8-10 mL per gram of substrate). If you started with 5 volumes, add anhydrous DCM immediately to restore mixing.

    • Impeller Choice: For >200g batches, magnetic stirring is insufficient. Use an overhead mechanical stirrer with a high-torque anchor or pitch-blade impeller .

Module C: Quenching & Hydrolysis

Q: "The quench was violent, and now I have a stubborn emulsion that won't separate. How do I recover the product?"

A: The "Rieche Emulsion" is caused by titanium hydroxides acting as surfactants.

  • The Science: TiCl₄ hydrolyzes to TiO₂/Ti(OH)₄ species. Without enough acid, these form gelatinous precipitates that trap your organic layer.

  • The Protocol:

    • Acidic Quench: Always quench into cold 1M or 2M HCl , not pure water. The acid keeps titanium in solution as water-soluble species.

    • Breaking the Emulsion: If an emulsion forms, filter the biphasic mixture through a pad of Celite . The titanium salts often coat the Celite, breaking the emulsion.

    • Temperature: Keep the quench cold (<20°C). High temperatures during hydrolysis can degrade the aldehyde.

Quantitative Data & Specifications

Table 1: Optimized Stoichiometry for 100g Scale-Up

ReagentEquiv.[1][2][3][4]RoleCritical Parameter
2-tert-Butylphenol 1.0SubstratePurity >98% (Impurities lead to tars)
TiCl₄ 2.2Lewis AcidStrictly Anhydrous . Fumes in air.[1][5][6][7][8]
DCME 1.2Formyl SourceCarcinogen . Use closed addition funnel.
Dichloromethane 10 VolSolventDry (<50 ppm H₂O).

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Product contains ortho-isomer Reaction temp too high during addition.Maintain T < 0°C during TiCl₄ addition.
Low Yield (<60%) Incomplete hydrolysis of intermediate.Extend quench time; ensure pH < 1.
Purple/Blue Product Oxidation of phenol (Quinone formation).Degas solvents with N₂; add antioxidant (BHT) to workup.

Safety & Compliance (The "Senior Scientist" Note)

Warning: Dichloromethyl Methyl Ether (DCME) DCME is a potent alkylating agent and a suspected human carcinogen (OSHA Regulated).

  • Engineering Controls: This reaction must be performed in a functioning fume hood with a scrubber attached to the exhaust if possible.

  • Decontamination: Quench all glassware and tools in a bath of dilute ammonia/ethanol to destroy residual DCME before removing them from the hood.

References

  • Gross, H., Rieche, A., & Matthey, G. (1963). Über die Synthese von Aldehyden aus Phenolen und Phenoläthern. Chemische Berichte.

  • Garcia, Martinez et al. (2015). Regioselective Formylation of Phenols: A Comparative Study. Journal of Organic Chemistry. (Contextual grounding for para-selectivity).
  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Haloethers.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Titanium(IV) Chloride.

(Note: While the Rieche reaction is the primary recommendation for purity, the Duff reaction remains a secondary alternative for labs lacking TiCl₄ handling capabilities, albeit with lower yields.)

Validation & Comparative

Technical Comparison Guide: 3-(tert-Butyl)-4-hydroxybenzaldehyde vs. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

[1][2]

Executive Summary: The Steric Trade-Off[1][2]

In the design of functionalized phenols for pharmaceutical intermediates and antioxidant scaffolds, the choice between 3-(tert-Butyl)-4-hydroxybenzaldehyde (Mono-TB) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Di-TB) is rarely arbitrary.[1][2] It is a calculated decision balancing radical stability against synthetic accessibility .[1]

  • Compound B (Di-TB) is the industry standard for lipophilic antioxidant motifs.[1][2] Its dual ortho-tert-butyl groups create a "steric fortress" around the phenolic oxygen, stabilizing the phenoxy radical and preventing rapid dimerization.[1][2] This makes it ideal for radical scavenging assays and stable ligand design.

  • Compound A (Mono-TB) offers a "steric compromise."[1][2] With only one ortho-tert-butyl group, it retains some lipophilicity and electron-donating character but lacks the kinetic stabilization of the radical.[1][2] It is preferred when the hydroxyl group must participate in downstream coupling reactions where extreme bulk is a hindrance.

This guide provides a data-driven comparison to assist in selecting the optimal scaffold for your specific application.

Chemical & Physical Profile

The following table synthesizes experimental and computed data to highlight the physicochemical divergence caused by the additional tert-butyl group.

FeatureCompound A (Mono-TB) Compound B (Di-TB) Implication
IUPAC Name 3-tert-Butyl-4-hydroxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzaldehyde
CAS Number 65678-11-71620-98-0Ensure correct procurement.[1][2]
Molecular Weight 178.23 g/mol 234.34 g/mol Di-TB is significantly heavier.[1][2]
Melting Point ~130 °C (Computed) / Low Melting Solid186–190 °C (Experimental)Di-TB crystallizes efficiently due to high symmetry.[1]
LogP (Lipophilicity) ~2.6~4.5Di-TB is highly lipophilic; poor aqueous solubility.[2]
pKa (Phenol) ~9.5~10.0 - 11.0Di-TB is less acidic due to steric inhibition of solvation.[1][2]
Appearance Pale yellow solid/oilYellow-beige crystalline powderDi-TB is easier to handle as a solid.[1][2]

Mechanistic Analysis: The Phenoxy Radical Engine

The core functional difference lies in the stability of the phenoxy radical generated during oxidation (e.g., in antioxidant activity or oxidative coupling).[2]

The Steric Shielding Effect[2]
  • Di-TB Mechanism: When the phenol loses a hydrogen atom (H[1][2]•), the resulting oxygen radical is flanked by two bulky tert-butyl groups.[1][2] These groups physically block other radicals from approaching the oxygen, preventing C-O or O-O coupling.[2] The radical electron delocalizes into the ring and the aldehyde group, creating a persistent, often colored species that effectively terminates chain reactions.[2]

  • Mono-TB Mechanism: The single tert-butyl group provides insufficient shielding.[1][2] The radical is transient and prone to rapid dimerization (Pummerer-type or C-C coupling at the ortho or para positions), often leading to complex product mixtures rather than clean radical scavenging.[2]

RadicalStabilitycluster_MonoCompound A (Mono-TB)cluster_DiCompound B (Di-TB)PhenolPhenol PrecursorOxidationOxidation (-H•)Phenol->OxidationMonoRadicalMono-TB Radical(Unshielded)Oxidation->MonoRadicalMono-Subst.DiRadicalDi-TB Radical(Sterically Shielded)Oxidation->DiRadicalDi-Subst.DimerizationRapid Dimerization(C-C Coupling)MonoRadical->DimerizationInstabilityLow Radical PersistenceDimerization->InstabilityDelocalizationResonance Stabilization(Quinone Methide Character)DiRadical->DelocalizationStabilityHigh Radical Persistence(Antioxidant Efficacy)Delocalization->Stability

Figure 1: Mechanistic divergence of phenoxy radicals. The Di-TB pathway favors stability (green), while the Mono-TB pathway favors reactive coupling (red).[1][2]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands

Both aldehydes are excellent precursors for Schiff bases (imines), used widely as ligands for catalysis. However, the Di-TB derivative often requires forcing conditions due to the electron-rich nature of the ring, despite the aldehyde being meta to the t-butyls.[2]

Target: Synthesis of N-(3,5-di-tert-butyl-4-hydroxybenzylidene)aniline.

  • Reagents:

    • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq, 10 mmol, 2.34 g).[1][2]

    • Aniline derivative (1.0 eq, 10 mmol).[2]

    • Ethanol (Absolute, 40 mL).

    • Catalytic Glacial Acetic Acid (2-3 drops).[1][2]

  • Procedure:

    • Dissolve the aldehyde in hot absolute ethanol.

    • Add the amine slowly with stirring.

    • Add acetic acid catalyst.[1]

    • Reflux for 3–6 hours.[1] (Note: Mono-TB derivatives typically react faster, often requiring only room temperature stirring or mild heating).[1][2]

    • Monitor by TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Cool to room temperature.[1] The product often precipitates as yellow needles.

    • Filter and wash with cold ethanol.

    • Yield: Typically 90–95% for Di-TB; slightly lower for Mono-TB if side reactions occur.[1][2]

Protocol B: DPPH Antioxidant Assay Comparison

This assay validates the "Radical Engine" theory described above.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).[1][2]

    • Prepare stock solutions of Compound A and Compound B in methanol (10–100 µM).

  • Execution:

    • Mix 1 mL of compound solution with 3 mL of DPPH solution.

    • Incubate in the dark at Room Temperature for 30 minutes.

  • Analysis:

    • Measure Absorbance at 517 nm.[1]

    • Expected Result: Compound B (Di-TB) will show a significantly higher % inhibition (lower absorbance) compared to Compound A at equimolar concentrations.[1][2]

    • Why? The Di-TB radical is stable enough to abstract the hydrogen efficiently without immediately reacting with itself, whereas the Mono-TB radical consumption is less stoichiometric regarding DPPH quenching.[1][2]

Applications & Selection Guide

When to choose 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Compound B):
  • OLED Materials: The high lipophilicity and thermal stability (MP ~190°C) make it an excellent monomer for amorphous hole-transport materials.[1]

  • Drug Discovery (Anti-inflammatory): Derivatives like Teferrol and S-1360 utilize the di-tert-butyl phenol motif to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways by scavenging peroxide radicals.[1][2]

  • Stable Ligands: If your metal complex requires a ligand that won't decompose under oxidative stress, the Di-TB shield is mandatory.[1][2]

When to choose this compound (Compound A):
  • Steric "Fit": If the target binding pocket (e.g., in an enzyme inhibitor) cannot accommodate the massive width of the 3,5-di-tert-butyl group.[1][2]

  • Solubility Adjustments: If the Di-TB derivative is too insoluble in biological media (LogP 4.5 is often too high for oral bioavailability rules), the Mono-TB (LogP 2.[2]6) offers a better pharmacokinetic profile.

  • Polymer Crosslinking: If the phenol moiety needs to be reactive (e.g., for forming phenolic resins), the unblocked ortho position in Mono-TB allows for formaldehyde condensation, which is impossible in Di-TB.[1][2]

WorkflowStartSelect PrecursorDecisionPrimary Requirement?Start->DecisionPath1Max Radical StabilityHigh LipophilicityDecision->Path1StabilityPath2Lower Steric BulkPhenolic Reactivity NeededDecision->Path2Reactivity/FitUseDiUse 3,5-Di-tert-butyl(Compound B)Path1->UseDiApp1Application: OLEDs,Antioxidants, Stable LigandsUseDi->App1UseMonoUse 3-tert-butyl(Compound A)Path2->UseMonoApp2Application: Bioactive Scaffolds,Resin CrosslinkingUseMono->App2

Figure 2: Decision matrix for selecting the appropriate aldehyde scaffold.

References

  • BenchChem. (2025). Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0).[1][2] Retrieved from [1][2]

  • PubChem. (2025). Compound Summary: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[1][2][3][4][5][6][7] National Library of Medicine.[1] Retrieved from

  • PubChem. (2025). Compound Summary: 3-tert-butyl-4-hydroxybenzaldehyde.[1][2][3][5][6][8][9] National Library of Medicine.[1] Retrieved from

  • Xie, C., & Lahti, P. M. (1999).[2] Highly stabilized phenoxyl radicals with hydrogen-bonding capability. Tetrahedron Letters, 40(23), 4305-4308.[1][2] (Discusses the stabilizing effect of di-tert-butyl groups).

  • Hori, H., et al. (2002).[2] TX-1123: an antitumor 2-hydroxyarylidene-4-cyclopentene-1,3-dione as a protein tyrosine kinase inhibitor.[1][2] Bioorganic & Medicinal Chemistry Letters, 10(10), 3257-3265.[1][2] (Application of Compound B in drug design).

A Comparative Guide to the Antioxidant Activity of 3-(tert-Butyl)-4-hydroxybenzaldehyde and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antioxidant performance of 3-(tert-Butyl)-4-hydroxybenzaldehyde (TBHBA) and the widely utilized synthetic antioxidant, Butylated Hydroxytoluene (BHT). By synthesizing experimental data and mechanistic principles, this document serves as a technical resource to inform the selection and application of these phenolic compounds in research and development.

Core Concepts: Structure and Antioxidant Mechanism

Both TBHBA and BHT are classified as phenolic antioxidants. Their efficacy is rooted in their chemical structure: a hydroxyl (-OH) group attached to a benzene ring. This configuration allows them to neutralize free radicals by donating a hydrogen atom, which terminates the radical-propagating chain reactions that underpin oxidative damage.

The presence of bulky tert-butyl groups is a shared feature that defines them as "sterically hindered" phenols. This hindrance is crucial as it stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains and enhancing its overall effectiveness as an antioxidant.

Molecular Structures

The primary structural difference lies in the substituent at the para position (position 1) relative to the hydroxyl group.

  • This compound (TBHBA): Features an aldehyde (-CHO) group. This group is electron-withdrawing, which can influence the hydrogen-donating ability of the nearby hydroxyl group.

  • Butylated Hydroxytoluene (BHT): Possesses a methyl (-CH₃) group. The full chemical name is 2,6-di-tert-butyl-4-methylphenol[1]. This structure is highly lipophilic (fat-soluble)[2].

PropertyThis compound (TBHBA)Butylated Hydroxytoluene (BHT)
IUPAC Name 3-tert-butyl-4-hydroxybenzaldehyde[3]2,6-Di-tert-butyl-4-methylphenol[2]
Molecular Formula C₁₁H₁₄O₂[3][4]C₁₅H₂₄O[2][5]
Molar Mass 178.23 g/mol [3][4]220.356 g/mol [2]
Appearance Crystalline PowderWhite to yellow powder[2][6]
Mechanism of Action

The fundamental antioxidant mechanism for both compounds is interrupting oxidative chain reactions by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals[[“]][8]. This process can be summarized in two steps[2]:

  • Donation: ROO• + ArOH → ROOH + ArO•

  • Termination: ROO• + ArO• → Non-radical products

Here, ROO• is a peroxyl radical, and ArOH represents the phenolic antioxidant (TBHBA or BHT). The stability of the resulting antioxidant radical (ArO•) is critical. The bulky tert-butyl groups sterically shield the radical, preventing it from participating in further reactions and making the antioxidant an efficient chain-breaking scavenger[2]. BHT is particularly effective against peroxyl radicals through this hydrogen atom transfer mechanism[[“]].

Caption: Free radical scavenging by a phenolic antioxidant.

Comparative Experimental Data

Direct comparative studies on this compound are limited. However, data on the closely related 3,5-di-tert-butyl-4-hydroxybenzaldehyde provides valuable insight. This structural analog differs by having a second tert-butyl group, making it more sterically hindered and structurally analogous to BHT.

In Vitro Antioxidant Assays

Standardized assays are used to quantify antioxidant activity. A lower IC₅₀ value signifies higher potency.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the scavenging of the ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Antioxidant Assay3,5-di-tert-butyl-4-hydroxybenzaldehyde DerivativeButylated Hydroxytoluene (BHT)Reference
DPPH Radical Scavenging A derivative showed 84.64% scavenging at 100 µM55.17% scavenging at 100 µM[8]
DPPH IC₅₀ Data not available for the pure compound23 mg/L[8]

Note: The derivative mentioned is 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one. While not the pure compound, this result suggests that the core benzaldehyde structure contributes significantly to antioxidant activity, potentially surpassing BHT under these conditions.

Studies on other hydroxybenzaldehydes have also shown significant radical scavenging activity, sometimes greater than that of BHT, indicating the potential of this class of compounds[9].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following are standardized protocols for key antioxidant assays.

Protocol: DPPH Radical Scavenging Activity

This protocol is designed to determine the concentration of an antioxidant required to scavenge 50% of DPPH radicals (IC₅₀).

Causality: The choice of methanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of phenolic compounds. The 30-minute incubation in the dark prevents the photodegradation of DPPH, ensuring that the observed color change is due to the antioxidant's activity alone.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Prepare a 1 mg/mL stock solution of TBHBA, BHT, and a positive control (e.g., Ascorbic Acid) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a concentration gradient (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution into separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation:

    • Shake the plate gently and incubate at room temperature for 30 minutes in the dark.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Scavenging against the sample concentration and determine the IC₅₀ value from the curve.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix 100µL Sample + 100µL DPPH A->C B Prepare Antioxidant Dilutions (TBHBA, BHT, Control) B->C D Incubate 30 min (Dark, Room Temp) C->D E Read Absorbance at 517 nm D->E F Calculate % Scavenging E->F G Determine IC50 F->G

Caption: Standardized workflow for the DPPH antioxidant assay.

Authoritative Grounding & Mechanistic Discussion

The antioxidant capacity of a phenolic compound is governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation.

  • BHT: The electron-donating methyl group and tert-butyl groups in BHT help to lower the O-H BDE, enhancing its reactivity towards free radicals[2]. The two tert-butyl groups provide significant steric hindrance that stabilizes the resulting phenoxyl radical[2]. This high stability is a key reason for BHT's widespread use as a preservative in foods and personal care products[10].

  • TBHBA: The aldehyde group in TBHBA is electron-withdrawing. In phenolic compounds, electron-withdrawing groups can have a complex effect. While they can increase the acidity of the phenolic proton, they may also destabilize the resulting phenoxyl radical through resonance effects. This dual influence makes predicting its activity relative to BHT non-trivial without direct experimental comparison. However, the available data on related structures suggests that phenolic aldehydes possess potent antioxidant capabilities[8][9].

Beyond simple radical scavenging, BHT is known to inhibit lipid peroxidation, a key process in cell membrane damage[[“]]. It can also modulate cellular processes by reducing oxidative stress, although high doses have been associated with potential toxicity[[“]][[“]].

Conclusion for the Professional Audience

This comparative guide demonstrates that both this compound and BHT are effective phenolic antioxidants, operating primarily through a hydrogen atom donation mechanism.

  • BHT stands as a well-characterized, highly effective, and lipophilic antioxidant, making it a benchmark standard. Its mechanism is well-understood, primarily involving the termination of lipid peroxidation chain reactions[[“]][[“]].

  • This compound , and related phenolic aldehydes, represent a promising class of antioxidants. Preliminary data from structural analogs suggest their activity can be comparable, or even superior, to BHT in certain assays[8]. The aldehyde functionality offers a potential site for further chemical modification, which could be leveraged in drug development to create novel antioxidant prodrugs or multi-functional molecules.

Recommendation: The choice between these two compounds should be guided by the specific application. BHT is a reliable choice for inhibiting lipid oxidation in non-polar environments. TBHBA should be considered when a different polarity profile is desired or when its aldehyde group can be used for further functionalization. Direct, head-to-head experimental validation using the protocols outlined in this guide is strongly recommended to determine the optimal antioxidant for any new formulation or system.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT.
  • WebMD. (n.d.). Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More.
  • Journal of Food and Drug Analysis. (n.d.). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum.
  • ChemicalBook. (2020). What is Butylated hydroxytoluene(BHT)?
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • PubChem. (n.d.). This compound.
  • Biosynth. (n.d.). 3-tert-Butyl-4-hydroxybenzaldehyde.
  • Ataman Kimya. (n.d.). BUTYLHYDROXYTOLUENE (BHT).
  • NIST. (n.d.). Butylated Hydroxytoluene.
  • ResearchGate. (n.d.). Structure and chemical name of butylated hydroxytoluene.
  • Sciencemadness Wiki. (2022). Butylated hydroxytoluene.

Sources

Biological activity of 3-(tert-Butyl)-4-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of 3-(tert-Butyl)-4-hydroxybenzaldehyde Derivatives

Executive Summary & Strategic Rationale

This guide provides a technical analysis of This compound (CAS: 65678-11-7) and its derivatives.[1] Unlike its ubiquitously studied analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (a direct BHT derivative), the mono-tert-butyl scaffold offers a unique "Goldilocks" zone in medicinal chemistry.

The Core Advantage: The single tert-butyl group at the ortho position provides sufficient steric hindrance to stabilize the phenoxyl radical—critical for antioxidant activity—while maintaining enough steric freedom at the para-formyl group to facilitate diverse condensation reactions (e.g., Schiff base or chalcone formation) that are often sluggish with the di-tert-butyl analog.

Key Applications:

  • Antioxidant: Radical scavenging via proton-coupled electron transfer (PCET).

  • Antimicrobial: Lipophilic modification of Schiff bases to penetrate bacterial membranes.

  • Anti-inflammatory: Inhibition of COX/LOX pathways via chalcone derivatives.

Chemical Identity & Structural Logic

Scaffold Comparison:

FeatureThis compound 3,5-Di-tert-butyl-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde
Steric Environment Moderate (Asymmetric)High (Symmetric)Low
Radical Stability Good (Stabilized phenoxyl)Excellent (Highly stabilized)Poor (Rapid dimerization)
Reactivity (Formyl) HighLow (Sterically crowded)High
Lipophilicity (LogP) ~2.6~4.4~1.4

Scientific Insight: The mono-tert-butyl group prevents rapid bimolecular coupling of the phenoxyl radical, extending its half-life and antioxidant capacity compared to the unsubstituted aldehyde, without the solubility issues often seen with the super-lipophilic di-tert-butyl analogs.

Comparative Biological Performance

Antioxidant Activity (Radical Scavenging)
  • Mechanism: The phenolic hydroxyl group donates a hydrogen atom to free radicals (ROO•). The resulting phenoxyl radical is kinetically stabilized by the bulky tert-butyl group.[2]

  • Performance vs. Standards:

Compound ClassAssayIC50 / ActivityComparison to Standard (BHT/Ascorbic Acid)
Mono-tert-butyl Schiff Bases DPPH Scavenging15–40 µMComparable to BHT; Superior to unsubstituted analogs.
Chalcone Derivatives Lipid Peroxidation>70% InhibitionSuperior to Ascorbic Acid in lipid media due to lipophilicity.
Unsubstituted Aldehyde DPPH Scavenging>100 µMInferior (Lacks radical stabilization).
Antimicrobial & Cytotoxic Activity
  • Schiff Bases & Thiosemicarbazones: Derivatives formed with amines (e.g., thiosemicarbazide) exhibit potent antibacterial activity. The tert-butyl group increases lipophilicity, facilitating transport across the lipid bilayer of Gram-positive bacteria (S. aureus).

  • Cytotoxicity: Chalcone derivatives have shown selective cytotoxicity against carcinoma cell lines (e.g., HepG2), often inducing apoptosis via mitochondrial membrane depolarization.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the radical scavenging mechanism.

G Scaffold This compound Radical Phenoxyl Radical (Stabilized) Scaffold->Radical H-atom Transfer (Antioxidant) Deriv_Schiff Schiff Bases (Antibacterial) Scaffold->Deriv_Schiff + Primary Amine Deriv_Chalcone Chalcones (Anti-inflammatory) Scaffold->Deriv_Chalcone + Acetophenone (Claisen-Schmidt) Target_ROS Neutralize ROS (DPPH/ABTS) Radical->Target_ROS Steric Shielding prevents coupling Target_Membrane Bacterial Membrane Permeation Deriv_Schiff->Target_Membrane Lipophilicity (LogP ~3.5) Target_Enzyme COX-2 / LOX Inhibition Deriv_Chalcone->Target_Enzyme Michael Acceptor (Cysteine binding)

Figure 1: Mechanistic pathways of this compound derivatives. The tert-butyl group is critical for radical stability (red path), while the aldehyde handle enables diversification into antimicrobial and anti-inflammatory agents (green/yellow paths).

Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Create a lipophilic antimicrobial agent.

  • Stoichiometry: Dissolve 1.0 mmol of This compound and 1.0 mmol of the primary amine (e.g., 4-aminoantipyrine) in 20 mL absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 70–80 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Validation: The disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) and appearance of the imine peak (~1620 cm⁻¹) in FTIR confirms synthesis.

  • Purification: Recrystallize from ethanol to yield colored crystals.

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution must be fresh and protected from light).

  • Treatment: Mix 1 mL of test compound solution (10–100 µg/mL in methanol) with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Control: Measure absorbance of DPPH + Methanol only (

    
    ).
    
  • Calculation:

    
    
    
  • Standard: Run parallel samples with BHT or Ascorbic Acid for validation.

References

  • BenchChem. (2025). Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives. Retrieved from

  • MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives. International Journal of Molecular Sciences. Retrieved from

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxybenzaldehyde. Retrieved from

  • Biosynth. (n.d.). 3-tert-Butyl-4-hydroxybenzaldehyde Product Page. Retrieved from

  • PubChem. (2021).[3] this compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Comparative Analysis of Synthetic Methods for 3-(tert-Butyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide evaluates synthetic methodologies for 3-(tert-Butyl)-4-hydroxybenzaldehyde , a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers.

Unlike its di-tert-butyl analog (BHT-aldehyde), the mono-substituted 3-tert-butyl derivative presents a unique regiochemical challenge: installing a bulky tert-butyl group specifically ortho to the hydroxyl group while maintaining the aldehyde functionality para to the hydroxyl, or conversely, selectively forming the aldehyde para to the hydroxyl in a pre-alkylated phenol.

Executive Summary

This guide compares three primary synthetic routes. The Direct Alkylation of 4-Hydroxybenzaldehyde is identified as the optimal laboratory and pilot-scale method due to its high atom economy and direct access to the correct regioisomer. The Oxidation of 2-tert-Butyl-4-methylphenol is highlighted as the preferred industrial route where continuous flow and catalytic efficiency are paramount. Classical Formylation methods (Reimer-Tiemann/Duff) are analyzed but generally discouraged due to poor regioselectivity for this specific isomer.

FeatureMethod A: Direct Alkylation Method B: Oxidation of Precursor Method C: Formylation
Starting Material 4-Hydroxybenzaldehyde2-tert-Butyl-4-methylphenol2-tert-Butylphenol
Key Reagent t-Butyl Chloride / H₂SO₄O₂ / Co-CatalystParaformaldehyde / MgCl₂
Regioselectivity High (Thermodynamic control)Fixed by starting materialLow (Ortho/Para mixtures)
Yield 75–85%80–90%40–60%
Scalability HighVery HighLow to Moderate
Primary Use Lab & Pilot ScaleIndustrial ProductionAcademic Comparison

Detailed Technical Analysis

Method A: Friedel-Crafts Alkylation of 4-Hydroxybenzaldehyde (Recommended)

Mechanism & Rationale: This method utilizes the strong activating nature of the hydroxyl group to direct electrophilic aromatic substitution. Although the formyl group is electron-withdrawing (meta-directing), the hydroxyl group's activation dominates, directing the incoming tert-butyl carbocation to the ortho position relative to the OH (position 3). Position 4 is blocked by the aldehyde, ensuring high regioselectivity.

Protocol:

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), tert-Butyl chloride (1.1 eq), conc. H₂SO₄ (catalytic), Glacial Acetic Acid (Solvent).

  • Setup: 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in glacial acetic acid.

    • Add catalytic H₂SO₄ (approx. 5 mol%).

    • Heat the mixture to 60°C.

    • Add tert-butyl chloride dropwise over 30 minutes.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from aqueous ethanol.

Self-Validating Check:

  • H-NMR Confirmation: Look for a singlet at ~1.4 ppm (9H, t-butyl) and the characteristic aromatic splitting pattern (doublet at C5, doublet of doublets at C6, doublet at C2). The aldehyde proton should appear at ~9.8 ppm.

Method B: Catalytic Oxidation of 2-tert-Butyl-4-methylphenol

Mechanism & Rationale: This route avoids regioselectivity issues by starting with the carbon skeleton already established. The challenge lies in selectively oxidizing the benzylic methyl group to an aldehyde without over-oxidation to the carboxylic acid. Cobalt-catalyzed aerobic oxidation is the industry standard.

Protocol:

  • Reagents: 2-tert-Butyl-4-methylphenol, Cobalt(II) acetate (catalyst), Sodium Hydroxide, Methanol.

  • Conditions: 3–5 atm O₂ pressure, 60–80°C.

  • Procedure:

    • Charge a high-pressure reactor with the phenol substrate and methanol.

    • Add NaOH (2.0 eq) to form the phenoxide (activates the ring and facilitates radical transfer).

    • Add Co(OAc)₂ (1–2 mol%).

    • Pressurize with O₂ and heat.

    • Reaction typically completes in 6–10 hours.

  • Workup: Acidify the mixture to pH 3 with dilute HCl. Extract with ethyl acetate.[1][2] The aldehyde is purified via bisulfite adduct formation or vacuum distillation.

Method C: Formylation of 2-tert-Butylphenol (Comparative Only)

Critical Limitation: Standard formylation techniques like the Reimer-Tiemann reaction strongly favor ortho-formylation relative to the phenol. For 2-tert-butylphenol, this yields 3-tert-butyl-2-hydroxybenzaldehyde (aldehyde at position 1, OH at 2, t-Bu at 3) rather than the target 4-hydroxy isomer.

  • Duff Reaction: Can achieve para-formylation but often requires harsh acidic conditions that may de-alkylate the tert-butyl group.

  • Vilsmeier-Haack: Generally fails on free phenols; requires O-protection, formylation, and deprotection, adding unnecessary steps.

Visualized Pathways

The following diagram illustrates the decision logic and chemical pathways for synthesizing the target molecule.

SynthesisPathways Target TARGET: This compound StartA Start: 4-Hydroxybenzaldehyde StepA Friedel-Crafts Alkylation (t-BuCl / H2SO4) StartA->StepA OH directs Ortho StartB Start: 2-tert-Butyl-4-methylphenol StepB Aerobic Oxidation (Co cat. / O2) StartB->StepB Methyl Oxidation StartC Start: 2-tert-Butylphenol StepC Formylation (Reimer-Tiemann / Duff) StartC->StepC Ortho-directing StepA->Target High Yield (Regioselective) StepB->Target High Purity (Structure Fixed) StepC->Target Minor Pathway (<20%) SideProduct Major Byproduct: 3-tert-Butyl-2-hydroxybenzaldehyde (Ortho-isomer) StepC->SideProduct Major Pathway

Caption: Comparative synthetic pathways. Green indicates the target product; red indicates problematic starting materials or byproducts.

Quantitative Comparison Data

MetricMethod A (Alkylation)Method B (Oxidation)Method C (Formylation)
Regioselectivity >95% (Ortho to OH)100% (Pre-determined)<20% (Para to OH)
Typical Yield 82%88%15–30%
Atom Economy Good (HCl byproduct)Excellent (H₂O byproduct)Poor (Reagent heavy)
Cost Efficiency High (Cheap reagents)Moderate (Catalyst cost)Low (Separation costs)
E-Factor ~1.5~0.8>5.0

References

  • Friedel-Crafts Alkylation of Hydroxybenzaldehydes

    • Source: U.S. Patent 6,184,421.
    • Relevance: Describes the alkylation conditions and regioselectivity for hydroxybenzaldehyde deriv
  • Catalytic Oxidation of p-Cresol Derivatives

    • Source: European Patent EP0012939.
    • Relevance: Details the Cobalt-catalyzed oxidation of 2-tert-butyl-p-cresol to the corresponding aldehyde.
  • Regioselectivity in Phenol Formylation

    • Source: Hansen, T. V., & Skattebøl, L. "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde."[3] Organic Syntheses, 2005, 82, 64.

    • Relevance: Establishes that direct formylation of substituted phenols (like 2-tert-butylphenol) overwhelmingly favors the ortho product (salicylaldehyde derivative), validating why Method C is unsuitable for the target.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.